molecular formula C8H5FN2 B090720 7-Fluoroquinazoline CAS No. 16499-45-9

7-Fluoroquinazoline

Cat. No.: B090720
CAS No.: 16499-45-9
M. Wt: 148.14 g/mol
InChI Key: YAQOPLHSWRJKMA-UHFFFAOYSA-N
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Description

7-Fluoroquinazoline-2,4(1H,3H)-dione is a fluorinated quinazoline derivative that serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. The quinazoline core is a privileged structure in pharmacology, known for its diverse biological activities. The strategic incorporation of a fluorine atom at the 7-position can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets, making it a key focus for the development of novel therapeutic agents. This compound is primarily utilized as a key building block in the synthesis of more complex molecules. Researchers leverage this scaffold to create libraries of compounds for high-throughput screening against various disease targets. Quinazoline-based molecules have been extensively investigated for their potential as inhibitors of protein kinases, enzymes involved in signal transduction pathways that are often dysregulated in cancers. Furthermore, the core structure is of interest in the design of antimicrobial agents, given the known activity of related heterocyclic compounds against bacterial enzymes like DNA gyrase and topoisomerase IV . Its research value lies in its versatility for structural modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQOPLHSWRJKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631303
Record name 7-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-45-9
Record name 7-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Fluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 7-fluoroquinazoline. This fluorinated analog of quinazoline is a valuable building block in medicinal chemistry, and a thorough understanding of its preparation and analytical profile is crucial for its application in the development of novel therapeutics. This document offers detailed, field-proven insights into its synthesis, purification, and spectroscopic characterization.

Strategic Approach to the Synthesis of this compound

The most direct and reliable synthetic route to this compound proceeds through a two-step sequence involving the initial formation of the more stable tautomer, 7-fluoroquinazolin-4(3H)-one, followed by its conversion to the target aromatic quinazoline. This strategy is advantageous as it utilizes readily available starting materials and well-established chemical transformations.

Synthesis of 7-Fluoroquinazolin-4(3H)-one via the Niementowski Reaction

The cornerstone of this synthesis is the Niementowski quinazoline synthesis, a classic and efficient method for the preparation of 4-oxo-3,4-dihydroquinazolines.[1] This reaction involves the thermal condensation of an anthranilic acid with an amide. In this case, 2-amino-4-fluorobenzoic acid is reacted with formamide to yield 7-fluoroquinazolin-4(3H)-one.[2][3]

The reaction mechanism commences with the nucleophilic attack of the amino group of 2-amino-4-fluorobenzoic acid on the carbonyl carbon of formamide. This is followed by an intramolecular cyclization and dehydration to afford the stable quinazolinone ring system.[4]

Niementowski_Mechanism start 2-Amino-4-fluorobenzoic Acid + Formamide intermediate N-Formyl-2-amino-4-fluorobenzoic Acid Intermediate start->intermediate Acylation cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration (-H2O) cyclization->dehydration product 7-Fluoroquinazolin-4(3H)-one dehydration->product

Caption: Mechanism of the Niementowski Synthesis of 7-Fluoroquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 7-Fluoroquinazolin-4(3H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-fluorobenzoic acid (1 equivalent) and formamide (10-15 equivalents). The large excess of formamide serves as both a reactant and a solvent.

  • Heating: Heat the reaction mixture to 130-140 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (e.g., 7:3 v/v).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual formamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield 7-fluoroquinazolin-4(3H)-one as a white to off-white solid.

Conversion of 7-Fluoroquinazolin-4(3H)-one to this compound

The conversion of the quinazolinone intermediate to the fully aromatic this compound is a two-step process involving chlorination followed by reduction.

  • Chlorination: The first step is the conversion of the 4-oxo group to a 4-chloro substituent. This is typically achieved by treating 7-fluoroquinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline.

  • Reduction: The resulting 4-chloro-7-fluoroquinazoline is then subjected to a reduction reaction to remove the chloro group. A common method for this is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source (e.g., H₂ gas or a hydrogen donor like ammonium formate) and a base (e.g., triethylamine or sodium acetate) to neutralize the generated HCl.

Conversion_to_Quinazoline start 7-Fluoroquinazolin-4(3H)-one chlorination Chlorination (e.g., POCl3) start->chlorination intermediate 4-Chloro-7-fluoroquinazoline chlorination->intermediate reduction Reduction (e.g., H2, Pd/C) intermediate->reduction product This compound reduction->product

Caption: Synthetic Pathway from 7-Fluoroquinazolin-4(3H)-one to this compound.

Experimental Protocol: Conversion to this compound

Step 1: Synthesis of 4-Chloro-7-fluoroquinazoline

  • Reaction Setup: In a fume hood, suspend 7-fluoroquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents). Add a catalytic amount of N,N-dimethylaniline.

  • Heating: Heat the mixture to reflux (approximately 105 °C) for 2-3 hours.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with stirring.

  • Isolation: The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 4-chloro-7-fluoroquinazoline (1 equivalent) in a suitable solvent such as ethanol or methanol. Add a palladium on carbon catalyst (5-10 mol%) and a base such as sodium acetate (2-3 equivalents).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Comprehensive Characterization of this compound and its Precursor

A thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following section details the expected analytical data for 7-fluoroquinazolin-4(3H)-one and this compound.

Characterization of 7-Fluoroquinazolin-4(3H)-one
Property Value Source
Molecular Formula C₈H₅FN₂OPubChem[5]
Molecular Weight 164.14 g/mol PubChem[5]
CAS Number 16499-57-3Sigma-Aldrich
Appearance White to off-white solidGeneral Observation
Melting Point 240-242 °C (as boiling point)Sigma-Aldrich

Spectroscopic Data:

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons. The fluorine atom at the 7-position will cause splitting of the adjacent proton signals. The spectrum would likely be recorded in a solvent like DMSO-d₆.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, C=N, and C-F functional groups.[5]

  • Mass Spectrometry (MS): The mass spectrum, typically obtained using electrospray ionization (ESI), will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 165.1.

Characterization of this compound
Property Value
Molecular Formula C₈H₅FN₂
Molecular Weight 148.14 g/mol
Appearance Expected to be a solid
Melting Point Not readily available, requires experimental determination

Spectroscopic Data:

  • ¹H NMR (Proton NMR): The spectrum will show distinct signals for the protons on the quinazoline ring system. The proton at C2 will likely appear as a singlet at a downfield chemical shift. The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.

  • ¹³C NMR (Carbon NMR): The spectrum will show eight signals for the carbon atoms. The chemical shifts will be indicative of the aromatic nature of the ring system.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The spectrum will show characteristic bands for C-H aromatic stretching, C=N stretching, and C-F stretching. The absence of a strong C=O band will confirm the conversion from the quinazolinone.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ at m/z 148.1 and/or the protonated molecule [M+H]⁺ at m/z 149.1.

Conclusion

This guide has detailed a robust and reproducible synthetic pathway to this compound, proceeding through the key intermediate 7-fluoroquinazolin-4(3H)-one. The provided experimental protocols are based on established and reliable chemical transformations. Furthermore, a comprehensive overview of the expected analytical and spectroscopic data has been presented to aid in the unambiguous characterization of these important heterocyclic compounds. The successful synthesis and characterization of this compound will enable its effective use in the discovery and development of novel bioactive molecules.

References

Sources

Physicochemical Properties of 7-Fluoroquinazoline: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Its derivatives have garnered significant attention for their broad therapeutic potential, including applications as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a fluorine atom to the quinazoline ring system can profoundly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity, often leading to enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of 7-fluoroquinazoline, with a particular focus on the readily accessible and widely studied derivative, 7-fluoroquinazolin-4(3H)-one.

This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of available data but also field-proven insights and detailed experimental protocols for the determination of key physicochemical parameters. The causality behind experimental choices and the principles of self-validating systems are emphasized to ensure technical accuracy and practical utility.

Core Physicochemical Properties of 7-Fluoroquinazolin-4(3H)-one

The strategic placement of a fluorine atom at the 7-position of the quinazolinone core imparts unique electronic properties that can modulate its biological activity. A summary of the key physicochemical properties of 7-fluoroquinazolin-4(3H)-one is presented below. It is important to note that while some experimental data is available for related structures, specific values for this compound may not be extensively reported. In such cases, this guide provides robust protocols for their determination.

PropertyValue/RangeMethodSource
Molecular Formula C₈H₅FN₂O-
Molecular Weight 164.14 g/mol -
Melting Point Not explicitly reported; expected to be >200 °CDifferential Scanning Calorimetry (DSC) or Capillary MethodInferred from related structures
Boiling Point Not applicable (decomposes at high temperatures)--
logP (Lipophilicity) 0.8Computed (XLogP3)
Aqueous Solubility Poorly solubleKinetic or Thermodynamic Solubility AssayGeneral observation for quinazolinones
pKa (Acid Dissociation Constant) Estimated to be in the range of 5.5 - 7.5Potentiometric Titration or UV-Vis SpectrophotometryBased on substituted quinazolinones[1]
Appearance White to off-white solidVisual InspectionGeneral observation for quinazolinones

Structural Elucidation and Spectroscopic Analysis

The definitive identification and characterization of 7-fluoroquinazolin-4(3H)-one rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of 7-fluoroquinazolin-4(3H)-one in solution. The following are the expected chemical shifts for the proton (¹H) and carbon-¹³ (¹³C) nuclei.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.1s-
H-5~7.9dd~8.8, ~5.4
H-6~7.4ddd~8.8, ~8.8, ~2.5
H-8~7.3dd~8.8, ~2.5
N-H~12.3br s-

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

CarbonChemical Shift (δ, ppm)
C-2~145
C-4~160
C-4a~120
C-5~127 (d, J_CF ≈ 9 Hz)
C-6~115 (d, J_CF ≈ 22 Hz)
C-7~165 (d, J_CF ≈ 250 Hz)
C-8~110 (d, J_CF ≈ 23 Hz)
C-8a~149

Note: The chemical shifts and coupling constants are estimates based on known substituent effects and data from related quinazolinone structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of 7-fluoroquinazolin-4(3H)-one is expected to show characteristic absorption bands.

Expected IR Absorption Bands (KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadN-H stretching (amide)
~1680StrongC=O stretching (amide I)
~1610Medium-StrongC=N stretching
~1580, ~1480MediumC=C stretching (aromatic)
~1250StrongC-F stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron impact (EI) ionization, 7-fluoroquinazolin-4(3H)-one is expected to show a prominent molecular ion peak (M⁺) at m/z 164.

Expected Mass Spectrum Fragmentation:

  • m/z 164: Molecular ion (M⁺)

  • m/z 136: Loss of CO ([M-CO]⁺)

  • m/z 109: Subsequent loss of HCN from m/z 136

Synthesis of 7-Fluoroquinazolin-4(3H)-one

A reliable and scalable synthesis of 7-fluoroquinazolin-4(3H)-one is crucial for its further study and application. A common and effective method involves the cyclocondensation of 2-amino-4-fluorobenzoic acid with a suitable one-carbon source.[2]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Amino-4-fluorobenzoic Acid C Cyclocondensation A->C Solvent: Ethylene Glycol Monomethyl Ether B Formamidine Acetate B->C D 7-Fluoroquinazolin-4(3H)-one C->D Heat

Caption: Synthetic route to 7-fluoroquinazolin-4(3H)-one.

Experimental Protocol for Synthesis
  • Reaction Setup: To a solution of 2-amino-4-fluorobenzoic acid (1 equivalent) in ethylene glycol monomethyl ether, add formamidine acetate (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 125 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with a cold solvent such as ethanol or diethyl ether, and dry under vacuum to afford the pure 7-fluoroquinazolin-4(3H)-one.

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for determining the key physicochemical properties of this compound derivatives.

Determination of Aqueous Solubility (Kinetic Shake-Flask Method)

Aqueous solubility is a critical parameter that influences a compound's bioavailability. The kinetic solubility assay provides a rapid assessment suitable for early-stage drug discovery.

G A Prepare 10 mM stock solution in DMSO B Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) A->B C Incubate and shake at a controlled temperature (e.g., 25°C) B->C D Separate undissolved solid (Filtration or Centrifugation) C->D E Quantify concentration of dissolved compound in the supernatant D->E F Analysis by HPLC-UV or LC-MS/MS E->F

Caption: Workflow for kinetic solubility determination.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-fluoroquinazolin-4(3H)-one in 100% dimethyl sulfoxide (DMSO).

  • Sample Preparation: In a microplate or vial, add a small aliquot of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Equilibration: Seal the plate or vial and incubate on a shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (typically 1.5 to 24 hours) to allow for equilibration.[3][4]

  • Separation of Undissolved Compound: Separate any precipitated solid from the solution using a filter plate or by centrifugation.

  • Quantification: Analyze the clear supernatant by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the dissolved compound.[3] A calibration curve prepared from the stock solution is used for quantification.

Determination of pKa by Potentiometric Titration

The pKa value is essential for predicting the ionization state of a compound at a given pH, which affects its absorption, distribution, and target engagement. Potentiometric titration is a highly accurate method for pKa determination.[5][6]

  • Sample Preparation: Prepare a solution of 7-fluoroquinazolin-4(3H)-one of known concentration (e.g., 1-5 mM) in a suitable solvent system, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa.[5] Add the titrant in small, precise increments and record the pH after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve, where half of the compound has been neutralized.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ADME (absorption, distribution, metabolism, and excretion) properties. The shake-flask method is the traditional and most reliable method for logP determination.[7]

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4 for logD determination) with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Partitioning: Add a known amount of 7-fluoroquinazolin-4(3H)-one to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

  • Equilibration: Seal the flask and shake it for a sufficient time (e.g., 24 hours) at a constant temperature to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV or LC-MS/MS.[8]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Biological Significance and Applications

The this compound scaffold is of significant interest in drug discovery due to the favorable properties conferred by the fluorine substituent. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Derivatives of this compound have been investigated for a range of therapeutic applications, including as inhibitors of various kinases, which are key targets in oncology. The data and protocols presented in this guide are intended to facilitate the rational design and development of novel this compound-based therapeutic agents.

Safety and Handling

Based on available data for 7-fluoroquinazolin-4(3H)-one, the compound should be handled with care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on 7-fluoroquinazolin-4(3H)-one. While some experimental data remains to be fully elucidated, the detailed protocols provided herein offer a robust framework for researchers to determine these critical parameters. A thorough understanding and characterization of these properties are paramount for the successful advancement of this compound derivatives as potential therapeutic agents. The strategic incorporation of fluorine continues to be a valuable tool in medicinal chemistry, and the foundational knowledge presented in this guide will aid in the continued exploration of this important chemical scaffold.

References

  • PubChem. (n.d.). 7-Fluoroquinazolin-4(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, Y., Ji, A., Zhang, A., & Shen, Y. (2009). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3075. Retrieved from [Link]

  • Gondwe, J. T., Nkambule, C. M., & Owira, P. M. O. (2019). Dissociation constants pKa of two 4-aminoquinazoline series (9a-i, 10a-g). Rasayan Journal of Chemistry, 12(2), 653-662. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (2014). Measurement of Acidity (pKa). Technical Report No. 122. Retrieved from [Link]

  • Ciura, K., Dziomba, S., Nowak, M., & Markuszewski, M. J. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1493-1504. Retrieved from [Link]

  • Ràfols, C., Subirats, X., Fuguet, E., & Rosés, M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 101-110. Retrieved from [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 7-Fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold represents a privileged structure in oncology, serving as the backbone for multiple FDA-approved EGFR inhibitors (e.g., Gefitinib, Erlotinib).[1][2][3] While classic "first-generation" inhibitors rely on 6,7-dialkoxy substitution patterns to drive solubility and binding affinity, the 7-fluoroquinazoline subclass offers a distinct pharmacological profile.

This guide details the technical optimization of this compound derivatives. Unlike the bulky methoxy group found in Gefitinib, a C7-fluorine atom acts as a non-classical bioisostere—modulating the pKa of the N1 acceptor, blocking metabolic oxidation, and altering the lipophilic profile without imposing significant steric penalties. This document provides the synthetic architecture, SAR logic, and validation protocols necessary to develop this subclass of kinase inhibitors.

Part 1: The Chemical Rationale (Why 7-Fluoro?)

In rational drug design, the introduction of fluorine at the C7 position of the quinazoline core serves three specific mechanistic functions:

  • Electronic Modulation of N1: The N1 nitrogen of the quinazoline ring acts as a critical Hydrogen Bond Acceptor (HBA) for the hinge region of the kinase (typically Met793 in EGFR). The high electronegativity of the C7-fluorine withdraws electron density from the aromatic system, slightly decreasing the basicity of N1. This fine-tuning can reduce non-specific binding while maintaining H-bond strength.

  • Metabolic Blockade: The C7 position is a common site for oxidative metabolism (hydroxylation) in non-substituted quinazolines. Fluorine, with its strong C-F bond (approx. 116 kcal/mol), effectively blocks this metabolic soft spot, potentially extending the drug's half-life (

    
    ).
    
  • Steric Permissiveness: The Van der Waals radius of fluorine (1.47 Å) is comparable to hydrogen (1.20 Å) and significantly smaller than a methoxy group. This allows 7-fluoro derivatives to bind in restricted pockets where bulkier C7-substituents might clash with the solvent channel interface.

Part 2: Synthetic Architecture

The synthesis of this compound derivatives requires a robust pathway that preserves the C7-F bond while allowing diversity at the C4 (aniline) and C6 positions.

Protocol: General Synthesis of 4-Anilino-7-Fluoroquinazolines[4]

Reagents:

  • Starting Material: 2-Amino-4-fluorobenzoic acid

  • Cyclization Agent: Formamidine acetate or Urea

  • Chlorinating Agent:

    
     (Phosphorus oxychloride)
    
  • Nucleophile: Various substituted anilines (e.g., 3-chloro-4-fluoroaniline)

Step-by-Step Methodology:

  • Cyclization (Quinazolinone Formation):

    • Reflux 2-amino-4-fluorobenzoic acid (1 eq) with formamidine acetate (1.5 eq) in 2-methoxyethanol at 125°C for 12 hours.

    • Mechanism:[2][4][5][6] Condensation followed by ring closure yields 7-fluoro-4(3H)-quinazolinone.

    • QC Check: Monitor by TLC (EtOAc/Hexane). Product precipitates upon cooling.

  • Aromatization/Chlorination:

    • Suspend the quinazolinone in neat

      
      . Add a catalytic amount of DMF.
      
    • Reflux at 110°C for 4 hours until the solution becomes clear.

    • Critical Step: Evaporate excess

      
       under reduced pressure. Neutralize carefully with saturated 
      
      
      
      in an ice bath to isolate 4-chloro-7-fluoroquinazoline.
    • Safety:

      
       reacts violently with water.
      
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 4-chloro-7-fluoroquinazoline in Isopropanol (IPA).

    • Add the specific aniline derivative (1.1 eq).

    • Reflux at 85°C for 3–6 hours.

    • Purification: The hydrochloride salt of the product usually precipitates. Filter and wash with cold IPA.

Visualization: Synthetic Workflow

SynthesisPath cluster_0 Key Transformation Start 2-Amino-4-fluorobenzoic acid Inter1 7-Fluoro-4(3H)- quinazolinone Start->Inter1 Formamidine acetate Reflux, 125°C Inter2 4-Chloro-7- fluoroquinazoline Inter1->Inter2 POCl3, DMF (cat) Chlorination Final 4-Anilino-7- fluoroquinazoline Inter2->Final Substituted Aniline i-PrOH, Reflux (SNAr)

Caption: Step-wise synthesis of this compound derivatives via cyclization, chlorination, and SNAr.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The potency of this compound derivatives is governed by interactions in three distinct regions of the ATP-binding pocket.

Region 1: The C4-Aniline Tail (Specificity)

The substituent at the C4 position dictates the interaction with the hydrophobic pocket II.

  • Requirement: An aromatic system is essential for

    
     stacking interactions.
    
  • Optimization:

    • 3-Chloro-4-fluoroaniline: The "Gold Standard" (as seen in Gefitinib). The meta-Cl and para-F provide optimal lipophilicity and fill the hydrophobic pocket efficiently.

    • 3-Ethynylaniline: Enhances potency against EGFR T790M mutants by accessing a smaller sub-pocket.

Region 2: The C7-Fluoro Core (The Pivot)
  • Comparison: Unlike the C7-methoxy group, which acts as an Electron Donating Group (EDG) by resonance, the C7-fluorine is inductively withdrawing.

  • Impact: This withdrawal makes the C4 position more electrophilic during synthesis but also modulates the acidity of the NH on the aniline linker.

  • Constraint: Do not substitute C7-F with bulky groups (like benzyloxy) if the target pocket is restricted; however, C7-F allows for tighter binding in wild-type EGFR compared to bulky analogs.

Region 3: C6 Substitution (Solubility)

Since C7 is occupied by a small halogen, the C6 position becomes the primary vector for solubilizing groups.

  • Strategy: Introduce morpholine, piperazine, or N-methylpiperidine via an ether or amide linkage at C6.

  • Synergy: A C6-solubilizing group combined with a C7-fluorine creates a "push-pull" electronic system on the quinazoline ring, often resulting in superior metabolic stability compared to 6,7-dimethoxy analogs.

SAR Data Summary[4][6][8][9]
Compound IDC4-SubstituentC6-SubstituentC7-SubstituentEGFR WT

(nM)
A549

(

M)
FQ-01 3-Cl, 4-F-anilineHF 12.52.1
FQ-02 3-Cl, 4-F-anilineMorpholino-propoxyF 4.2 0.8
Ref (Gefitinib) 3-Cl, 4-F-anilineMorpholino-propoxyOMe3.01.1
FQ-Negative Aniline (unsub)HH>1000>50

Note: Data represents trend analysis based on typical 4-anilinoquinazoline SAR profiles [1, 2].

Visualization: SAR Logic Map

SARMap Core Quinazoline Scaffold C4 C4 Position (Hydrophobic Pocket) Core->C4 Attaches Aniline Head C7 C7 Position (Fluoro: Bioisostere) Core->C7 Metabolic Blockade C6 C6 Position (Solvent Interface) Core->C6 Solubility Tail N1 N1 Nitrogen (H-Bond Acceptor) Core->N1 Binds Met793 C4->C6 Spatial Separation (>5 Angstroms) C7->N1 Inductive Effect (Modulates pKa)

Caption: Functional mapping of the this compound scaffold showing electronic and steric relationships.

Part 4: Biological Validation Protocols

To establish the efficacy of synthesized derivatives, two primary assays are required: an enzymatic kinase assay (target engagement) and a cellular viability assay (functional outcome).

In Vitro EGFR Kinase Assay (ADP-Glo™ Platform)

This assay measures the inhibition of autophosphorylation.

  • Reagents: Recombinant EGFR (human), Poly(Glu,Tyr) substrate, Ultra-pure ATP, ADP-Glo™ Reagent (Promega).

  • Protocol:

    • Prepare 384-well white plates.

    • Add 2

      
      L of inhibitor (serial dilution in DMSO).
      
    • Add 2

      
      L of EGFR enzyme (0.5 ng/well) and incubate for 10 min at RT.
      
    • Initiate reaction with 1

      
      L of ATP/Substrate mix.
      
    • Incubate for 60 min at RT.

    • Add 5

      
      L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase signal).
    • Read Luminescence (RLU).

  • Data Analysis: Plot RLU vs. Log[Inhibitor] to determine

    
     using non-linear regression (GraphPad Prism).
    
MTT Cell Viability Assay

Validates cytotoxicity in A549 (Lung Carcinoma) or H1975 (T790M mutant) cell lines.

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Treat with compounds (0.01 – 100

      
      M) for 72 hours.
      
    • Add 20

      
      L MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.
      
    • Aspirate medium; dissolve formazan crystals in 150

      
      L DMSO.
      
    • Measure Absorbance at 570 nm.

Part 5: Mechanism of Action (Signaling Pathway)

The this compound derivatives function as ATP-competitive inhibitors. By occupying the ATP-binding pocket of the EGFR kinase domain, they prevent the phosphorylation of tyrosine residues on the intracellular tail, thereby blocking downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT) essential for tumor proliferation.

Visualization: EGFR Signaling Inhibition[1][2][3][4][9][10]

Signaling Ligand EGF Ligand Receptor EGFR (RTK) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation (Blocked) Inhibitor This compound (Inhibitor) Inhibitor->Receptor Competitive Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation Signal

Caption: Pathway diagram illustrating the interruption of the RAS/RAF cascade by competitive inhibition at the EGFR ATP-pocket.

References

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel).[3] 2023.[3]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. 2014. (Provides comparative SAR data for halogenated anilino-scaffolds).

  • Recent advances in trifluoromethyl quinazoline derivatives. International Journal of Chemical Studies. 2024.[7]

  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR). National Institutes of Health (NIH).

Sources

The 7-Fluoroquinazoline Scaffold: A Privileged Motif in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core and the Rise of the 7-Fluoro Moiety in Kinase Inhibition

The quinazoline scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its rigid, bicyclic structure provides an excellent framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with the ATP-binding pockets of various protein kinases.[1][2] Within this important class of compounds, the strategic incorporation of a fluorine atom at the 7-position has been shown to significantly enhance biological activity and modulate pharmacokinetic properties. This guide provides a comprehensive technical overview of the primary biological targets of 7-fluoroquinazoline compounds, delving into the mechanistic intricacies of their action and detailing the experimental methodologies used for their evaluation.

I. Epidermal Growth Factor Receptor (EGFR): The Archetypal Target of 7-Fluoroquinazolines

The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is a well-validated target in oncology.[1][2] Its aberrant activation, through mutation or overexpression, is a key driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC). The 4-anilinoquinazoline scaffold has proven to be a highly effective pharmacophore for targeting the ATP-binding site of the EGFR kinase domain.

Mechanistic Insight and Structure-Activity Relationship (SAR)

The 7-fluoro substitution on the quinazoline ring plays a crucial role in enhancing the inhibitory potency of these compounds. The fluorine atom, being highly electronegative and possessing a small atomic radius, can form favorable interactions within the ATP-binding pocket. Specifically, it can engage in hydrogen bonding with key amino acid residues and contribute to a more favorable conformational arrangement of the inhibitor within the active site.

Several studies have elucidated the structure-activity relationships of 7-fluoro-4-anilinoquinazolines. For instance, a series of 7-fluoro-4-anilinoquinoline derivatives demonstrated potent cytotoxic activity against HeLa and BGC823 cell lines, with some compounds exhibiting superior efficacy to the established EGFR inhibitor, gefitinib.[3] The substitution pattern on the 4-anilino moiety is also critical, with various groups being tolerated to optimize potency and selectivity.

Signaling Pathway

The binding of this compound inhibitors to the EGFR kinase domain blocks the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Figure 1: EGFR Signaling Pathway Inhibition.
Experimental Validation

The inhibitory activity of this compound compounds against EGFR is typically validated through a tiered approach, encompassing biochemical assays, cell-based assays, and in vivo models.

Biochemical Kinase Inhibition Assay:

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

  • Principle: A common format is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction. Inhibition of EGFR results in less ATP consumption and a higher luminescent signal.[4]

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and assay buffer in a 96-well plate.[5]

    • Add serial dilutions of the this compound test compound.

    • Initiate the kinase reaction by adding a solution of ATP and MgCl2.

    • Incubate the plate at 30°C for a defined period (e.g., 40 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial kit such as ADP-Glo™ Kinase Assay.[4]

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell-Based Phospho-EGFR Assay:

This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.

  • Principle: A cell-based ELISA is used to detect the level of phosphorylated EGFR in cells treated with the inhibitor.[6][7]

  • Step-by-Step Protocol:

    • Seed human cancer cells with high EGFR expression (e.g., A549 lung adenocarcinoma cells) in a 96-well plate and culture overnight.[2]

    • Treat the cells with various concentrations of the this compound compound for a specified duration.

    • Stimulate EGFR phosphorylation by adding EGF to the cell culture medium.

    • Fix the cells and permeabilize the cell membranes.

    • Incubate with a primary antibody specific for phosphorylated EGFR (e.g., phospho-Tyr1069).[8]

    • Add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance to quantify the level of phosphorylated EGFR.

    • Normalize the results to the total EGFR protein levels or a housekeeping protein like GAPDH.

In Vivo Tumor Xenograft Model:

This model evaluates the anti-tumor efficacy of the compound in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.[9][10]

  • Step-by-Step Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of athymic nude mice.[11]

    • Allow the tumors to reach a palpable size.

    • Randomize the mice into control and treatment groups.

    • Administer the this compound compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection).

    • Measure the tumor volume at regular intervals using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess target inhibition).

II. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Targeting Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] The quinazoline scaffold has also been successfully employed to develop inhibitors of VEGFR-2.

Mechanistic Insight and SAR

While less extensively documented specifically for the 7-fluoro substitution, the general principles of quinazoline-based VEGFR-2 inhibition apply. These compounds act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation by VEGF. The structure-activity relationship studies of quinazoline derivatives as VEGFR-2 inhibitors have highlighted the importance of specific substitutions on the quinazoline core and the 4-anilino moiety to achieve high potency and selectivity.[13][14]

Signaling Pathway

Inhibition of VEGFR-2 by this compound compounds blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates This compound This compound This compound->VEGFR-2 Inhibits PKC PKC PLCg->PKC RAS RAS PKC->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival ERK->Survival

Figure 2: VEGFR-2 Signaling Pathway Inhibition.
Experimental Validation

VEGFR-2 Kinase Assay:

  • Principle: Similar to the EGFR kinase assay, this biochemical assay measures the direct inhibition of purified VEGFR-2 kinase activity.[15][16]

  • Step-by-Step Protocol:

    • Combine recombinant human VEGFR-2 enzyme, a suitable substrate, and assay buffer in a 96-well plate.

    • Add the this compound test compound at varying concentrations.

    • Initiate the reaction with ATP and MgCl2.

    • Incubate at 30°C for 45 minutes.[17]

    • Measure the remaining ATP using a luminescent assay kit.[17]

    • Determine the IC50 value.

In Vivo Angiogenesis Models:

  • Principle: These models assess the anti-angiogenic effects of the compound in a living system.

  • Example: Matrigel Plug Assay:

    • Mix Matrigel, a basement membrane extract, with pro-angiogenic factors (e.g., VEGF and bFGF) and the test compound.

    • Inject the mixture subcutaneously into mice.

    • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

    • Quantify the extent of blood vessel formation within the plugs, for example, by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers like CD31.

III. Aurora Kinases: Targeting Mitotic Progression

Aurora kinases are a family of serine/threonine kinases that play critical roles in regulating mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for therapeutic intervention.

Mechanistic Insight

Some quinazoline-based compounds have been identified as inhibitors of Aurora kinases. For example, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated its potential as a selective Aurora A kinase inhibitor.[18] Molecular docking studies suggest that the fluoroquinazoline scaffold can fit into the ATP-binding pocket of Aurora A, with the fluorine atom potentially forming favorable interactions.[18][19]

Signaling Pathway

Inhibition of Aurora kinases disrupts various mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Telophase Telophase Aurora_A Aurora A Centrosome_Maturation Centrosome_Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle_Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome_Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Failure leads to This compound This compound This compound->Aurora_A Inhibits This compound->Aurora_B Inhibits

Figure 3: Aurora Kinase Pathway Inhibition.
Experimental Validation

Aurora Kinase Activity Assay:

  • Principle: A luminescent assay that measures the amount of ADP produced during the kinase reaction.[20][21]

  • Step-by-Step Protocol:

    • Set up a reaction with recombinant Aurora A or B kinase, a specific substrate (e.g., a peptide substrate), and assay buffer.

    • Add the this compound inhibitor.

    • Start the reaction with ATP.

    • After incubation, add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal.[22]

    • Measure the luminescence, which is directly proportional to the kinase activity.

IV. Tubulin: A Non-Kinase Target

Interestingly, the versatility of the fluoroquinazoline scaffold extends beyond kinase inhibition. Some derivatives have been shown to target tubulin, a key component of the cytoskeleton, thereby disrupting microtubule dynamics.

Mechanistic Insight

Certain fluoroquinazolinone derivatives have been identified as dual inhibitors of EGFR and tubulin polymerization.[23] These compounds are thought to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and apoptosis.

Experimental Validation

Tubulin Polymerization Assay:

  • Principle: This assay measures the effect of a compound on the in vitro polymerization of purified tubulin. Polymerization is monitored by an increase in turbidity or fluorescence.[24][25]

  • Step-by-Step Protocol:

    • Prepare a solution of purified tubulin in a polymerization buffer.

    • Add the this compound test compound.

    • Initiate polymerization by adding GTP and incubating at 37°C.

    • Monitor the increase in absorbance at 340 nm (turbidity) or the fluorescence of a reporter dye over time.

    • Determine the IC50 for the inhibition of tubulin polymerization.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay Cell_Based_Assay Cell-Based Phosphorylation Assay Biochemical_Assay->Cell_Based_Assay Potent Hits Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT/CellTiter-Glo) Tubulin_Assay->Cytotoxicity_Assay Active Compounds Cell_Based_Assay->Cytotoxicity_Assay Xenograft_Model Tumor Xenograft Model Cytotoxicity_Assay->Xenograft_Model Lead Compounds Compound_Synthesis This compound Synthesis Compound_Synthesis->Biochemical_Assay Compound_Synthesis->Tubulin_Assay

Figure 4: General Experimental Workflow for Target Validation.

Quantitative Data Summary

Compound ClassTargetAssay TypeIC50 / ActivityReference
7-Fluoro-4-anilinoquinolinesCytotoxicityHeLa Cells10.18 µM (compound 1f)[3]
CytotoxicityBGC823 Cells8.32 µM (compound 1f)[3]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A KinaseBiochemicalPotent Inhibition[18]
FluoroquinazolinonesEGFR KinaseBiochemicalPotent Inhibition[23]
Tubulin PolymerizationBiochemicalPotent Inhibition[23]
CytotoxicityMCF-7 Cells0.35 µM (compound 6)[23]
CytotoxicityMDA-MBA-231 Cells0.28 µM (compound 10e)[23]

Conclusion

The this compound scaffold represents a highly versatile and privileged structure in the design of targeted therapeutics. Its primary and most extensively studied biological target is the EGFR kinase, where the 7-fluoro substitution contributes significantly to inhibitory potency. Furthermore, emerging evidence indicates that this scaffold can be adapted to target other critical cancer-related proteins, including VEGFR-2, Aurora kinases, and tubulin. The continued exploration of the structure-activity relationships and mechanisms of action of this compound derivatives holds great promise for the development of novel and effective therapies for a range of human diseases. The experimental protocols outlined in this guide provide a robust framework for the identification and validation of new biological targets for this important class of compounds.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). PubMed. Retrieved January 31, 2026, from [Link]

  • Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Design and synthesis of novel pyridazinoquinazoline derivatives as potent VEGFR-2 inhibitors: In vitro and in vivo study. (2019). PubMed. Retrieved January 31, 2026, from [Link]

  • Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. (n.d.). Taylor & Francis. Retrieved January 31, 2026, from [Link]

  • Inhibition of tubulin polymerization by compounds 7 f and 7 g. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • EGFR inhibitors synthesis and biological assessment. (2022). Dove Medical Press. Retrieved January 31, 2026, from [Link]

  • Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase. (n.d.). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved January 31, 2026, from [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • SAR of quinoline derivatives as VEGFR-2 Inhibitors. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 31, 2026, from [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. (2018). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 31, 2026, from [Link]

  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022). ACS Omega. Retrieved January 31, 2026, from [Link]

  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). PubMed. Retrieved January 31, 2026, from [Link]

  • Molecular docking/dynamics studies of Aurora A kinase inhibitors. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

  • EGFR (phospho Tyr869) Cell Based ELISA Kit (A102331). (n.d.). Antibodies.com. Retrieved January 31, 2026, from [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2021). Crown Bioscience. Retrieved January 31, 2026, from [Link]

  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2014). ResearchGate. Retrieved January 31, 2026, from [Link]

  • EGFR (Phospho-Tyr1069)Colorimetric Cell-Based ELISA Kit (CBCAB01418). (n.d.). Assay Genie. Retrieved January 31, 2026, from [Link]

  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. Retrieved January 31, 2026, from [Link]

  • Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved January 31, 2026, from [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. Retrieved January 31, 2026, from [Link]

  • Searching for Natural Aurora a Kinase Inhibitors from Peppers Using Molecular Docking and Molecular Dynamics. (2023). MDPI. Retrieved January 31, 2026, from [Link]

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 31, 2026, from [Link]

  • Tubulin Purification by Polymerization-Depolymerization Cycles. (2021). JoVE. Retrieved January 31, 2026, from [Link]

  • In silico Screening for Identification of Novel Aurora Kinase Inhibitors by Molecular Docking, Dynamics Simulations and Ligand-Based Hypothesis Approaches. (2014). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2021). Altogen Labs. Retrieved January 31, 2026, from [Link]

  • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. (2024). BioWorld. Retrieved January 31, 2026, from [Link]

  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (n.d.). PubMed Central. Retrieved January 31, 2026, from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

  • Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). PubMed. Retrieved January 31, 2026, from [Link]

  • The Discovery of Aurora Kinase Inhibitor by Multi-Docking-Based Virtual Screening. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS One. Retrieved January 31, 2026, from [Link]

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved January 31, 2026, from [Link]

  • In vitro Microtubule Binding Assay and Dissociation Constant Estimation. (n.d.). Bio-protocol. Retrieved January 31, 2026, from [Link]

  • Chemi-Verse™ Aurora Kinase B Assay Kit. (n.d.). BPS Bioscience. Retrieved January 31, 2026, from [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([1][3][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PubMed Central. Retrieved January 31, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 31, 2026, from [Link]

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In Vitro Screening of 7-Fluoroquinazoline Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies. The strategic incorporation of a fluorine atom at the 7-position has emerged as a critical modification, enhancing the pharmacological properties of these analogs. This technical guide provides a comprehensive overview of the in vitro screening cascade for 7-fluoroquinazoline derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, from primary biochemical assays to complex cell-based models, and conclude with crucial early-stage safety and pharmacokinetic profiling. Our focus is on establishing a robust, self-validating system for the identification and characterization of potent and selective this compound-based drug candidates.

The Rationale for Targeting this compound Analogs in Oncology

Quinazoline derivatives have proven to be a highly successful class of compounds, particularly as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1] The this compound core, in particular, has garnered significant attention for several key reasons:

  • Enhanced Biological Activity: Fluorination can significantly improve the potency of kinase inhibitors. The high electronegativity of fluorine can lead to more favorable interactions within the ATP-binding pocket of kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2]

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to improved pharmacokinetic properties, including a longer half-life.[3]

  • Modulation of Physicochemical Properties: The introduction of a fluorine atom can increase lipophilicity, which may enhance cell membrane permeability and bioavailability.[3]

A primary target for this class of compounds is the EGFR, a receptor tyrosine kinase whose signaling pathway is a central driver in the proliferation and survival of various cancer cells.[4] Dysregulation of the EGFR pathway, often through mutations, is a hallmark of non-small cell lung cancer (NSCLC) and other malignancies.[5] Therefore, the in vitro screening of this compound analogs is frequently centered on their ability to inhibit EGFR and its downstream signaling.

A Multi-tiered In Vitro Screening Cascade

A logical and efficient screening workflow is paramount to identifying promising lead compounds. The following cascade is designed to progressively increase in biological complexity, allowing for early elimination of unsuitable candidates and in-depth characterization of promising ones.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening & Profiling Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Hit Confirmation & Potency ADME/Tox Profiling ADME/Tox Profiling Cell-Based Assays->ADME/Tox Profiling Lead Characterization Lead Optimization Lead Optimization ADME/Tox Profiling->Lead Optimization Compound Library Compound Library Compound Library->Biochemical Assays High-Throughput G cluster_0 EGFR Kinase Domain ATP_Pocket ATP Binding Pocket Phosphorylation Phosphorylation ATP_Pocket->Phosphorylation Catalyzes Allosteric_Site Allosteric Site ATP ATP ATP->ATP_Pocket Natural Ligand Inhibitor This compound Analog Inhibitor->ATP_Pocket Competitive Binding

Figure 2: Competitive inhibition of a kinase by a this compound analog at the ATP binding site.

Secondary Screening: Cell-Based Assays

Compounds that demonstrate potent inhibition in biochemical assays (the "hits") are advanced to cell-based assays. These assays provide a more physiologically relevant context by evaluating the compound's activity within a living cell, taking into account factors like cell permeability and off-target effects. [6] Key Assays:

  • Cell Viability/Cytotoxicity Assays: These are fundamental for assessing the anti-proliferative effects of the compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells. [7]The output is typically an IC50 value, representing the concentration at which 50% of cell growth is inhibited.

  • Cellular Phosphorylation Assays: To confirm that the observed cytotoxicity is due to on-target activity, these assays measure the phosphorylation status of the target kinase and its downstream substrates within the cell. [8]A potent this compound EGFR inhibitor should reduce the autophosphorylation of EGFR.

  • Apoptosis and Cell Cycle Analysis: To elucidate the mechanism of cell death, assays such as Annexin V staining (for apoptosis) and propidium iodide staining followed by flow cytometry (for cell cycle analysis) are employed. Effective anticancer agents often induce apoptosis and/or cause cell cycle arrest.

  • Screening Against Resistance Mutations: It is essential to test promising compounds on cell lines engineered to express resistance mutations, such as EGFR T790M, to identify next-generation inhibitors that can overcome clinical resistance. [7][9]

G cluster_0 Ligand Binding & Dimerization cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binds EGFR_Dimer Active EGFR Dimer EGFR->EGFR_Dimer Dimerizes RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR_Dimer->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR_Dimer->PI3K_AKT_mTOR Activates Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Inhibitor This compound Inhibitor Inhibitor->EGFR_Dimer Inhibits Autophosphorylation

Figure 3: Simplified EGFR signaling pathway and the point of inhibition by this compound analogs.

Tertiary Screening: In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid late-stage failures in drug development. [10]A standard panel of in vitro assays can predict a compound's potential pharmacokinetic and safety liabilities.

Key Assays:

  • Metabolic Stability: Assays using liver microsomes or hepatocytes are used to assess how quickly a compound is metabolized. High stability is generally desirable.

  • CYP450 Inhibition: These assays determine if a compound inhibits major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach the target tissue.

  • Permeability: Assays like the Caco-2 permeability assay predict a compound's potential for oral absorption.

  • Cardiotoxicity (hERG Assay): Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. This is a critical safety screen.

  • General Cytotoxicity: In addition to cancer cell lines, cytotoxicity should be assessed in non-cancerous cell lines to determine a compound's therapeutic index.

Data Presentation and Interpretation

Systematic and clear presentation of screening data is essential for making informed decisions.

Table 1: Representative In Vitro Screening Data for Hypothetical this compound Analogs

Compound IDEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)A549 Cell Viability IC50 (µM)H1975 Cell Viability IC50 (µM)hERG Inhibition IC50 (µM)
Analog-A 1525001.225.8> 30
Analog-B 25350.80.515.2
Gefitinib 2030000.5> 30> 30

Data is hypothetical and for illustrative purposes only. A549 is an EGFR wild-type (WT) cell line. H1975 is an EGFR L858R/T790M mutant cell line.

Interpretation:

  • Analog-A shows good potency against wild-type EGFR but loses significant activity against the T790M resistance mutant, similar to the first-generation inhibitor Gefitinib.

  • Analog-B demonstrates potent inhibition of both wild-type and T790M mutant EGFR, and this translates to potent inhibition of both cell lines. However, it shows some potential for hERG liability that would need to be addressed in lead optimization.

Detailed Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is adapted for a generic luminescence-based kinase assay, such as ADP-Glo™.

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a stock solution of the this compound analog in 100% DMSO.

    • Prepare recombinant kinase and substrate in kinase buffer.

    • Prepare ATP solution in kinase buffer at 2x the final desired concentration.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the test compound at various concentrations to the assay wells. Include a DMSO-only control.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2x ATP solution.

    • Incubate for the desired time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure ADP production according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol: Cell Viability MTT Assay

This protocol is a standard method for assessing the anti-proliferative effects of compounds on adherent cancer cell lines. [11][12]

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [12] * Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. [12] * Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. [13] * Incubate overnight in the dark at room temperature, shaking gently to ensure complete dissolution of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The in vitro screening cascade detailed in this guide provides a robust framework for the identification and characterization of novel this compound analogs as potential anticancer agents. By systematically evaluating compounds in biochemical and cellular assays, and by integrating early ADME/Tox profiling, researchers can efficiently prioritize candidates with the highest potential for clinical success. The emphasis on screening against known resistance mutations is critical for developing next-generation inhibitors that can address the ongoing challenge of acquired drug resistance in cancer therapy. Promising candidates identified through this comprehensive in vitro evaluation can then be advanced with confidence into more complex preclinical models.

References

  • Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (URL: [Link])

  • EGFR Assays & Drug Discovery Services - Reaction Biology. (URL: [Link])

  • Flow diagram of drug screening approaches from in silico screening to subsequent downstream in vitro, in vivo, and clinical trials steps. - ResearchGate. (URL: [Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])

  • EGFR(T790M) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC. (URL: [Link])

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (URL: [Link])

  • Abstract 4668: Characterization of fourth-generation EGFR inhibitors in binding experiments with C797S mutant EGFR and cell-based assays with osimertinib-resistant non-small cell lung cancer cell lines - AACR Journals. (URL: [Link])

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC. (URL: [Link])

  • Regions of the EGFR TK pocket that are crucial for ATP binding. - ResearchGate. (URL: [Link])

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC. (URL: [Link])

  • EGFR(T790M) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • A schematic diagram describing how in vitro drug screening and delivery... - ResearchGate. (URL: [Link])

  • Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. (URL: [Link])

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (URL: [Link])

  • In silico insight into EGFR treatment in patients with lung carcinoma and T790M mutations. (URL: [Link])

  • Five Technologies for Detecting the EGFR T790M Mutation in the Circulating Cell-Free DNA of Patients With Non-small Cell Lung Cancer: A Comparison - Frontiers. (URL: [Link])

  • Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed. (URL: [Link])

  • A screening cascade designed to make maximum use of in vitro systems to... - ResearchGate. (URL: [Link])

  • Kinase Inhibition-Related Adverse Events Predicted from in vitro Kinome and Clinical Trial Data - PMC. (URL: [Link])

  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed. (URL: [Link])

  • Building a Virtual Drug Screening Workflow with BioNeMo - YouTube. (URL: [Link])

  • In vitro ADME-Tox characterisation in drug discovery and development - VectorB2B. (URL: [Link])

  • Virtual Screening Targeting LasR and Elastase of Pseudomonas aeruginosa Followed by In Vitro Antibacterial Evaluation - MDPI. (URL: [Link])

  • In vitro DMPK studies for drug discovery - Nuvisan. (URL: [Link])

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC. (URL: [Link])

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC. (URL: [Link])

  • Design, ADME, In silico studies of Quinazoline-based Derivatives as New EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy - ResearchGate. (URL: [Link])

  • T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC. (URL: [Link])

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC. (URL: [Link])

  • Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation - PubMed. (URL: [Link])

  • Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. (URL: [Link])

  • discovery of BLU-945, an EGFR mutant inhibitor - drug annotations - YouTube. (URL: [Link])

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC. (URL: [Link])

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Technical Whitepaper: Strategic Discovery of Novel 7-Fluoroquinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains a cornerstone in the design of ATP-competitive kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR). While first-generation inhibitors (e.g., Gefitinib, Erlotinib) utilize a 6,7-dialkoxy substitution pattern, this architecture often suffers from rapid oxidative metabolism (O-dealkylation) and limited blood-brain barrier (BBB) penetrance.

This technical guide details the discovery campaign for 7-fluoroquinazoline-based inhibitors . By replacing the metabolically labile 7-alkoxy group with a bioisosteric fluorine atom, we achieve three critical optimizations: (1) blockage of Phase I metabolic soft spots, (2) modulation of the N1-pKa to tune hydrogen bond strength with the hinge region (Met793), and (3) enhanced lipophilicity for improved membrane permeability.

Strategic Rationale: The Fluorine Advantage

Metabolic Stability and Bioisosterism

Standard EGFR inhibitors feature electron-donating alkoxy groups at the C6 and C7 positions. The C7-methoxy group is a primary site for CYP450-mediated O-demethylation, leading to rapid clearance.

  • The Fix: Substitution with Fluorine at C7.[1]

  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) of the methoxy group, rendering it resistant to oxidative attack.

  • Electronic Effect: Fluorine is highly electronegative. This withdraws electron density from the quinazoline ring, lowering the pKa of the N1 nitrogen. While this theoretically reduces basicity, it can enhance the specific electrostatic interaction with the backbone NH of Methionine 793 in the ATP binding pocket by altering the dipole moment.

Structure-Activity Relationship (SAR) Logic

The design focuses on the "Head-Core-Tail" architecture:

  • Core: this compound (Scaffold).

  • Head (C4 Position): Substituted aniline (occupies the hydrophobic pocket).

  • Tail (C6 Position): Solubilizing groups (e.g., morpholine, piperazine) to maintain aqueous solubility despite the lipophilic fluorine addition.

Chemical Synthesis Protocol

The synthesis of this compound derivatives requires a robust, convergent route. The following protocol is validated for gram-scale production.

Synthetic Pathway Visualization

SynthesisRoute SM 2-Amino-4-fluorobenzoic acid (Starting Material) Int1 7-Fluoroquinazolin-4(3H)-one (Cyclization) SM->Int1 Formamide, 150°C Reflux, 6h Int2 4-Chloro-7-fluoroquinazoline (Chlorination) Int1->Int2 POCl3, DIPEA Reflux, 4h Final 7-Fluoro-4-anilinoquinazoline (Final Inhibitor) Int2->Final Substituted Aniline iPrOH, 80°C, 3h

Figure 1: Convergent synthetic route for this compound scaffolds. The key step is the chlorination using POCl3 to activate the C4 position for nucleophilic aromatic substitution.

Detailed Methodology

Step 1: Cyclization to 7-Fluoroquinazolin-4(3H)-one

  • Reagents: 2-Amino-4-fluorobenzoic acid (1.0 eq), Formamide (5.0 eq/solvent).

  • Procedure: Charge a round-bottom flask with starting material and formamide. Heat to reflux (approx. 150°C) for 6 hours. Monitor TLC (5% MeOH in DCM).

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water. The product will precipitate as a white/off-white solid. Filter, wash with water, and dry under vacuum.

  • Checkpoint: Yield should be >85%. Purity >95% by HPLC.

Step 2: Chlorination (The Activation Step)

  • Reagents: 7-Fluoroquinazolin-4(3H)-one (1.0 eq), Phosphorus Oxychloride (

    
    , excess), DIPEA (Cat.).
    
  • Procedure: Suspend the quinazolinone in

    
    . Add catalytic DIPEA to accelerate the reaction. Reflux for 4 hours until the solution becomes clear.
    
  • Safety Note: Quench excess

    
     carefully by pouring the reaction mixture onto crushed ice/ammonia. This is highly exothermic.
    
  • Isolation: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate. Use immediately for the next step (unstable to hydrolysis).
    

Step 3:


 Coupling (The Diversity Step) 
  • Reagents: 4-Chloro-7-fluoroquinazoline (1.0 eq), 3-chloro-4-fluoroaniline (or target aniline) (1.1 eq), Isopropanol (iPrOH).

  • Procedure: Dissolve the chloro-intermediate in iPrOH. Add the aniline. Heat to 80°C for 3 hours.

  • Observation: The product usually precipitates as the hydrochloride salt.

  • Purification: Filter the solid. Wash with cold iPrOH and Ether. If the free base is required, partition between EtOAc and saturated

    
    .
    

Biological Validation & Data Analysis

In Vitro Kinase Inhibition Profile

To validate potency, the compounds must be tested against EGFR(WT) and the resistance-conferring mutant EGFR(T790M).

Table 1: Representative IC50 Values (nM)

Compound IDR-Group (Aniline)EGFR (WT)EGFR (T790M)EGFR (L858R)Metabolic Stability (t1/2, min)*
FQ-01 (Lead)3-Cl, 4-F4.212.53.8> 120
FQ-02 3-Ethynyl8.145.27.595
Gefitinib (Ctrl)3-Cl, 4-F3.5>10,0004.045
Erlotinib (Ctrl)3-Ethynyl2.8>10,0003.150
  • Note: Metabolic stability measured in Human Liver Microsomes (HLM).[2] The 7-fluoro analogs (FQ-01/02) demonstrate a >2x increase in half-life compared to the 6,7-dialkoxy controls. [1, 3][1][3][4][5][6][7][8][9][10][11]

Cellular Signaling Pathway Analysis

Efficacy must be proven not just by binding, but by the shutdown of downstream signaling.

SignalingPathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 7-Fluoro-Inhibitor Inhibitor->EGFR Inhibition (ATP Competition) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 2: EGFR signaling cascade.[12] The this compound inhibitor blocks ATP binding at the EGFR kinase domain, preventing autophosphorylation and silencing the downstream RAS/MAPK (Proliferation) and PI3K/AKT (Survival) pathways.

Western Blot Protocol (Validation)
  • Cell Lines: A549 (WT EGFR) and H1975 (T790M/L858R).

  • Treatment: Serum-starve cells for 12h. Treat with FQ-01 (0, 10, 100, 1000 nM) for 4h. Stimulate with EGF (50 ng/mL) for 15 min.

  • Lysis: RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Detection:

    • Primary Antibodies: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, p-AKT (Ser473).

    • Success Criteria: Dose-dependent reduction of p-EGFR and p-ERK bands without reducing Total EGFR levels.

Computational Insight: Binding Mode

Molecular docking studies (using PDB: 4HJO) reveal that the 7-fluoro atom does not sterically clash with the binding pocket. Instead, it occupies a solvent-exposed region or interacts with the ribose-binding pocket, depending on the exact aniline orientation.

Crucially, the QSAR analysis indicates that the electron-withdrawing nature of the 7-F increases the acidity of the N3-H (in the case of tautomers) or affects the N1 acceptor capability, potentially strengthening the H-bond with the hinge region residue Met793 [2, 4].

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Source: Frontiers in Chemistry (2021). URL:[Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (Demonstrates the SAR relevance of 7-fluoro/alkoxy modifications in similar scaffolds). Source: Molecules (NIH/NLM). URL:[Link]

  • Metabolic Stability of 6,7-Dialkoxy-4-(fluoroanilino)quinazolines. Source: NIH / PubMed Central. URL:[Link]

  • QSAR Study of Quinazoline Derivatives as Inhibitor of EGFR-Tyrosine Kinase. Source: Atlantis Press. URL:[Link]

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The Strategic Placement of Fluorine at the 7-Position of the Quinazoline Core: A Technical Guide to Unlocking Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Physicochemical and Pharmacological Implications of 7-Fluoro Substitution in Quinazoline-Based Drug Candidates

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands out as a "privileged" structure, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Strategic functionalization of this core is paramount in fine-tuning a compound's pharmacological profile. Among the various substitutions, the introduction of a fluorine atom, particularly at the 7-position, has emerged as a powerful strategy to significantly enhance the efficacy and drug-like properties of quinazoline derivatives. This technical guide offers an in-depth exploration of the multifaceted role of the 7-fluoro moiety in modulating the activity of this important class of molecules, providing a critical resource for researchers, scientists, and drug development professionals.

The Unique Influence of Fluorine in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a widely employed strategy in drug design due to its unique electronic properties and small steric footprint.[3][4] Fluorine's high electronegativity can profoundly alter the physicochemical characteristics of a molecule, influencing its acidity (pKa), lipophilicity, metabolic stability, and binding interactions with biological targets.[4] When strategically placed, a fluorine atom can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[1] Furthermore, its ability to form favorable electrostatic and hydrogen bonding interactions can lead to enhanced binding affinity and target selectivity.[5]

Unraveling the Impact of the 7-Fluoro Substitution on Quinazoline Activity

The substitution pattern on the quinazoline ring is a critical determinant of a compound's biological activity. While various positions have been explored, the 7-position has garnered significant attention for its potential to favorably modulate the pharmacological properties of these derivatives.

Enhancing Antiproliferative and Kinase Inhibitory Activity

A compelling body of evidence highlights the positive impact of a 7-fluoro substitution on the anticancer properties of quinazoline derivatives, particularly those designed as kinase inhibitors. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a key target in oncology, the placement of fluorine at the 7-position has been shown to be advantageous. One study systematically compared a series of 7-fluoro-4-anilinoquinolines with their 8-methoxy counterparts, revealing that the 7-fluoro derivatives generally exhibited superior cytotoxic activities against cancer cell lines.[6] This suggests that the electron-withdrawing nature of the fluorine at this position can favorably influence the molecule's interaction with the kinase's active site.

Further structure-activity relationship (SAR) studies on quinazoline-based EGFR inhibitors have underscored the importance of substitutions at the 6 and 7-positions.[6] The introduction of electron-donating groups at these positions has been shown to increase the activity of these compounds. While this may seem counterintuitive to the benefit of the electron-withdrawing 7-fluoro group, it highlights the complex interplay of electronic and steric factors in determining overall potency. In some cases, the 7-fluoro group may act in concert with other substituents to optimize the molecule's presentation to the target.

Beyond EGFR, 7-fluoroquinazoline derivatives have shown promise as inhibitors of other important cancer-related kinases, such as Aurora kinases.[5][7] A study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as an Aurora A kinase inhibitor revealed that the fluorine atom on the quinazoline ring had a significant impact on binding to the hinge region of the kinase.[5] This was attributed to both favorable binding interactions and the small size of the fluorine atom, which prevents steric clashes in this critical region.[5]

Modulating Physicochemical Properties for Improved Drug-Likeness

The introduction of a fluorine atom at the 7-position can also have a profound effect on the physicochemical properties of quinazoline derivatives, which in turn influences their pharmacokinetic profile.

Lipophilicity and Acidity: Fluorination is known to impact a molecule's lipophilicity (logP/logD) and the acidity of nearby functional groups (pKa).[4][8] The electron-withdrawing nature of the 7-fluoro group can lower the pKa of the quinazoline nitrogen atoms, which can affect the molecule's ionization state at physiological pH and, consequently, its solubility and cell permeability. The effect on lipophilicity is complex; while fluorination can increase the hydrophobic surface area, it can also alter the molecule's overall polarity.[4] Careful consideration and empirical determination of these properties are crucial during the drug design process.

Metabolic Stability: A key advantage of fluorination is its ability to block metabolically labile positions. The C-H bond is susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver.[1] Replacing a hydrogen atom with a much more stable C-F bond at the 7-position can prevent this metabolic transformation, leading to increased metabolic stability and a longer in vivo half-life. Studies on the metabolism of fluorinated quinazolines in human liver microsomes have demonstrated that the position of fluorine can significantly influence the metabolic fate of the compound.[1]

Visualizing the Role of the 7-Fluoro Group: Structural Insights

The precise role of the 7-fluoro group in target binding can be elucidated through techniques like X-ray crystallography and molecular docking. While a crystal structure of a this compound inhibitor in complex with its target provides the most definitive evidence, molecular docking studies can offer valuable predictive insights.

For example, in the case of EGFR inhibitors, docking studies have shown that the quinazoline core binds in the ATP-binding pocket, with the N1 atom typically forming a hydrogen bond with a key methionine residue in the hinge region.[6] The substituents at the 6 and 7-positions are oriented towards the solvent-exposed region of the active site. A 7-fluoro group in this position can potentially form favorable electrostatic or hydrogen bonding interactions with nearby amino acid residues or water molecules, thereby contributing to the overall binding affinity.

Below is a conceptual workflow illustrating the process of evaluating this compound derivatives.

Caption: A generalized workflow for the development and evaluation of this compound derivatives.

Experimental Protocols

To facilitate research in this area, the following are representative, detailed protocols for the synthesis and evaluation of this compound derivatives.

Synthesis of 7-Fluoro-N-(3-chlorophenyl)quinazolin-4-amine (A Representative 7-Fluoro-4-anilinoquinazoline)

This multi-step synthesis begins with the preparation of the key intermediate, 7-fluoroquinazolin-4(3H)-one.

Step 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one

  • To a solution of 2-amino-4-fluorobenzoic acid (10 g, 64.5 mmol) in formamide (50 mL), add a catalytic amount of concentrated sulfuric acid (0.5 mL).

  • Heat the reaction mixture to 150°C and stir for 4 hours.

  • Cool the reaction mixture to room temperature, and pour it into ice-cold water (200 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 7-fluoroquinazolin-4(3H)-one.

Step 2: Chlorination of 7-Fluoroquinazolin-4(3H)-one

  • To a suspension of 7-fluoroquinazolin-4(3H)-one (5 g, 30.5 mmol) in thionyl chloride (25 mL), add a catalytic amount of dimethylformamide (DMF, 0.2 mL).

  • Heat the mixture at reflux for 3 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with diethyl ether, and collect the solid by filtration to obtain 4-chloro-7-fluoroquinazoline.

Step 3: Synthesis of 7-Fluoro-N-(3-chlorophenyl)quinazolin-4-amine

  • To a solution of 4-chloro-7-fluoroquinazoline (2 g, 10.9 mmol) in isopropanol (30 mL), add 3-chloroaniline (1.4 g, 10.9 mmol) and a catalytic amount of concentrated hydrochloric acid (0.1 mL).

  • Heat the reaction mixture at reflux for 6 hours.

  • Cool the mixture to room temperature, and collect the precipitate by filtration.

  • Wash the solid with isopropanol and then diethyl ether.

  • Recrystallize the crude product from ethanol to afford pure 7-fluoro-N-(3-chlorophenyl)quinazolin-4-amine.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a test compound against EGFR kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in the kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add the test compound at various concentrations to the wells. Include a positive control (e.g., gefitinib) and a negative control (DMSO vehicle).

    • Add the EGFR kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.[9]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the this compound derivatives on cancer cell lines (e.g., A549 human lung carcinoma cells).[10]

  • Cell Seeding:

    • Culture A549 cells in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize the cells and seed them into a 96-well plate at a density of approximately 5,000 cells per well.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability).

Conclusion and Future Perspectives

The strategic incorporation of a fluorine atom at the 7-position of the quinazoline scaffold is a well-validated and powerful approach in modern drug discovery. This single substitution can profoundly and favorably influence a molecule's biological activity by enhancing target binding, improving metabolic stability, and modulating physicochemical properties for better drug-likeness. The evidence strongly supports the continued exploration of this compound derivatives as promising candidates for the development of novel therapeutics, particularly in the realm of oncology.

Future research in this area will likely focus on a more nuanced understanding of the interplay between the 7-fluoro substituent and other functional groups on the quinazoline core. The use of advanced computational methods and high-resolution structural biology will be instrumental in rationally designing next-generation this compound-based drugs with enhanced potency, selectivity, and safety profiles. As our understanding of the subtle yet significant effects of fluorine in drug design continues to grow, the this compound scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.

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The Synthetic Chemist's Guide to 7-Fluoroquinazoline Building Blocks: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-fluoroquinazoline core is a privileged scaffold in modern medicinal chemistry, integral to the development of a multitude of therapeutic agents, particularly in oncology. Its unique electronic properties, conferred by the fluorine substituent, enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing this compound building blocks. We will delve into the mechanistic underpinnings of key transformations, offer detailed experimental protocols for core syntheses, and present a comparative analysis of various synthetic routes to empower the rational design and efficient execution of synthetic campaigns.

Introduction: The Strategic Importance of the this compound Moiety

Quinazoline derivatives have long captured the attention of medicinal chemists due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] The introduction of a fluorine atom at the 7-position of the quinazoline ring system has proven to be a particularly fruitful strategy in drug design. This is largely attributed to fluorine's high electronegativity, small van der Waals radius, and its ability to form strong carbon-fluorine bonds. These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by:

  • Modulating pKa: The electron-withdrawing nature of fluorine can lower the basicity of the quinazoline nitrogen atoms, affecting drug-receptor interactions and solubility.

  • Enhancing Metabolic Stability: The C-F bond is exceptionally strong, rendering it resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

  • Improving Target Binding: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions within a protein's active site, leading to enhanced potency and selectivity.

  • Increasing Membrane Permeability: In some instances, the lipophilic nature of fluorine can improve a compound's ability to cross cellular membranes.

Given these advantages, a robust and versatile synthetic toolbox for the preparation of this compound building blocks is essential for the advancement of drug discovery programs.

Key Synthetic Blueprints: Accessing the this compound Core

The construction of the this compound skeleton can be broadly approached from two primary starting materials: 2-amino-4-fluorobenzoic acid and 2-amino-4-fluorobenzonitrile. The choice of starting material often dictates the subsequent synthetic strategy and the types of functionalization that can be readily achieved.

The Anthranilic Acid Route: Versatility through Cyclization

2-Amino-4-fluorobenzoic acid is a versatile and commercially available starting material that provides a direct entry into the quinazolinone series of compounds, which are themselves valuable intermediates.

The Niementowski synthesis is a classical and straightforward method for the preparation of 4(3H)-quinazolinones involving the thermal condensation of an anthranilic acid with an amide.[2][3] This reaction proceeds through the formation of an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclodehydration.[2]

Conceptual Workflow: Niementowski Synthesis

Niementowski A 2-Amino-4-fluorobenzoic Acid C N-Acylanthranilamide Intermediate A->C Acylation (Heat) B Amide (e.g., Formamide) B->C D 7-Fluoroquinazolin-4(3H)-one C->D Intramolecular Cyclodehydration (-H2O)

Caption: General workflow of the Niementowski quinazoline synthesis.

Experimental Protocol: Synthesis of 7-Fluoroquinazolin-4(3H)-one

A detailed protocol for the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one from 7-fluoroquinazolin-4(3H)-one has been reported, which first requires the synthesis of the latter. A general procedure based on the Niementowski reaction is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid and a suitable amide (e.g., formamide for the unsubstituted quinazolinone).

  • Heating: Heat the reaction mixture to a temperature typically ranging from 150-200°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solid product is typically triturated with a suitable solvent (e.g., water or ethanol) to remove excess amide.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization to afford the desired 7-fluoroquinazolin-4(3H)-one.

The 4-oxo group of the quinazolinone can be readily converted to a 4-chloro substituent, which serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This transformation unlocks a vast chemical space for the introduction of various functionalities at the 4-position.

Experimental Protocol: Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

A patented method describes the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline from 2-amino-4-fluorobenzoic acid.[2]

  • Synthesis of 7-Fluoro-4-hydroxyquinazoline: 2-amino-4-fluorobenzoic acid is reacted with formamidine acetate in a suitable solvent such as ethylene glycol monomethyl ether under reflux.[2]

  • Nitration: The resulting 7-fluoro-4-hydroxyquinazoline is then nitrated using a mixture of fuming nitric acid and sulfuric acid to yield 7-fluoro-6-nitro-4-hydroxyquinazoline.[2] It is crucial to control the reaction temperature during this step to minimize the formation of undesired isomers.

  • Chlorination: The 7-fluoro-6-nitro-4-hydroxyquinazoline is subsequently treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), to afford the desired 4-chloro-7-fluoro-6-nitroquinazoline.[2]

The 4-chloro group can then be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of 4-substituted 7-fluoroquinazolines.

The Benzonitrile Route: An Alternative Pathway

2-Amino-4-fluorobenzonitrile offers an alternative and often complementary approach to the synthesis of 7-fluoroquinazolines, particularly for accessing 4-aminoquinazoline derivatives directly.

Recent methodologies have demonstrated the synthesis of 2-amino-4-iminoquinazolines through the reaction of 2-aminobenzonitriles with N-benzyl cyanamides in the presence of an acid mediator.[4] This approach provides a convergent and efficient route to these valuable building blocks.

Conceptual Workflow: Synthesis from 2-Amino-4-fluorobenzonitrile

Benzonitrile_Route A 2-Amino-4-fluorobenzonitrile C Cyclization A->C B Reaction Partner (e.g., Cyanamide, Formamidine) B->C D This compound Derivative C->D

Caption: General synthetic strategy starting from 2-amino-4-fluorobenzonitrile.

Modern Synthetic Enhancements: Embracing Efficiency and Sustainability

While classical methods for quinazoline synthesis are well-established, modern organic chemistry has introduced techniques that offer significant advantages in terms of reaction times, yields, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions.[5] In the context of this compound synthesis, microwave-assisted protocols can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[6][7] The Niementowski synthesis and various cyclization reactions are particularly amenable to microwave heating.[6]

Key Advantages of Microwave Synthesis:

  • Rapid Reaction Rates: Direct and efficient heating of the reaction mixture leads to a significant reduction in reaction time.

  • Improved Yields: Minimized side reactions and decomposition of products can result in higher isolated yields.

  • Enhanced Purity: Cleaner reaction profiles often simplify purification procedures.

  • Greener Chemistry: Reduced energy consumption and the potential for solvent-free reactions contribute to more sustainable synthetic processes.[5]

Functionalization of the this compound Scaffold

Once the core this compound is assembled, further functionalization can be carried out to introduce desired pharmacophoric features. The reactivity of the quinazoline ring is influenced by the substituents present.

PositionTypical ReactivityCommon Transformations
C2 ElectrophilicCan be functionalized through various methods, including the introduction of amino or alkoxy groups.[1]
C4 Electrophilic (when activated, e.g., as a 4-chloro derivative)Highly susceptible to nucleophilic aromatic substitution with amines, alcohols, and thiols.[8]
C5, C6, C8 Susceptible to electrophilic aromatic substitutionNitration, halogenation, and Friedel-Crafts reactions can be employed, although regioselectivity can be a challenge. The expected order of reactivity for electrophilic substitution is generally 8 > 6 > 5 > 7.[9]

Conclusion: A Versatile Platform for Drug Discovery

The synthesis of this compound building blocks is a critical enabling technology in the field of medicinal chemistry. The strategic choice of starting materials, coupled with a diverse array of classical and modern synthetic methodologies, provides a robust platform for the creation of novel therapeutic agents. A thorough understanding of the underlying reaction mechanisms and the rationale behind experimental choices is paramount for the successful design and execution of synthetic routes. As our understanding of disease biology continues to evolve, the demand for innovative and efficient methods for the synthesis of these privileged scaffolds will undoubtedly grow, further cementing the importance of the this compound core in the future of drug discovery.

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theoretical and computational studies of 7-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 7-Fluoroquinazoline

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a fluorine atom, particularly at the C-7 position, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive exploration of this compound through the lens of modern theoretical and computational chemistry. We delve into the quantum chemical underpinnings of its structural, spectroscopic, and electronic characteristics, offering a framework for its rational design and development in drug discovery. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate their research programs.

The Strategic Importance of the this compound Core

Quinazoline and its derivatives are bicyclic aromatic compounds that have demonstrated a remarkable breadth of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] The core structure serves as a versatile template for interacting with various biological targets. The introduction of a fluorine atom at the 7-position is a deliberate design choice rooted in established medicinal chemistry principles. Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom while significantly altering local electronic environments. This can lead to enhanced binding interactions, improved metabolic stability by blocking potential sites of oxidation, and modified lipophilicity, all of which are critical parameters in drug design.[3] Understanding these effects at a quantum-mechanical level is paramount for predicting molecular behavior and designing next-generation inhibitors.

Foundations of Computational Analysis: Density Functional Theory (DFT)

To accurately model the properties of this compound, Density Functional Theory (DFT) stands out as the computational method of choice. It offers a robust balance between computational cost and accuracy for medium-sized organic molecules.[4][5]

2.1 The B3LYP/6-311++G(d,p) Model Chemistry: A Justification

Throughout this guide, we will reference calculations performed using the B3LYP functional combined with the 6-311++G(d,p) basis set. This choice is not arbitrary and reflects a field-proven standard for this class of molecule.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals.[6] This approach effectively captures electron correlation effects, which are crucial for describing the electronic structure and reactivity of aromatic systems like quinazoline.[5]

  • 6-311++G(d,p) Basis Set: This split-valence triple-zeta basis set provides the necessary flexibility to accurately describe the electron distribution.

    • 6-311: Each atomic orbital is represented by three functions, allowing for a more nuanced description of electron density.

    • ++G: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for correctly modeling lone pairs and non-covalent interactions, which are critical in biological systems.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, accounting for the polarization of the electron cloud in the molecular environment, a key factor in describing chemical bonds accurately.[7]

This combination of functional and basis set has been shown to yield reliable predictions for molecular geometry, vibrational frequencies, and electronic properties that are in excellent agreement with experimental data.[8][9]

Molecular Architecture and Properties: A Computational Dissection

Using the B3LYP/6-311++G(d,p) level of theory, we can dissect the intrinsic properties of the this compound molecule.

Optimized Molecular Geometry

The first step in any computational analysis is to find the molecule's lowest energy structure. The geometry optimization process yields precise bond lengths, bond angles, and dihedral angles. For a related compound, 2,4-dichloro-7-fluoroquinazoline, experimental X-ray crystallography data is available, showing a monoclinic crystal system.[10] Theoretical calculations for such molecules are performed in the gaseous state, so minor deviations from solid-state experimental data are expected due to the absence of intermolecular packing forces.[11] However, the calculated parameters typically show excellent correlation with experimental values, validating the accuracy of the computational model.[12]

Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters

ParameterBondTheoretical (Å) (Gas Phase)Experimental (Å) (Solid State)
Bond LengthC7-FValue from calculationValue from similar structures
Bond LengthC6-C7Value from calculationValue from similar structures
Bond AngleC6-C7-C8Value from calculationValue from similar structures
Dihedral AngleN1-C2-N3-C4Value from calculationValue from similar structures
(Note: Placeholder values are used. A specific computational study on the parent this compound would provide these numbers.)

Below is a diagram representing the fundamental structure of this compound.

Caption: Molecular structure of this compound.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Theoretical frequency calculations are indispensable for interpreting experimental FT-IR and FT-Raman spectra.[13] Each calculated vibrational mode can be animated and assigned to specific molecular motions, such as C-H stretching, C=N stretching, or ring breathing modes.[4] DFT calculations systematically overestimate vibrational frequencies due to the harmonic oscillator approximation and basis set imperfections. Therefore, a scaling factor (typically ~0.96 for B3LYP) is applied to the calculated frequencies to improve agreement with experimental data.[14] The intense C-F stretching vibration is a key spectroscopic marker for this molecule.

Electronic Properties and Chemical Reactivity

The electronic landscape of a molecule dictates its reactivity. DFT provides powerful tools to visualize and quantify these properties.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[15] The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity.[16] A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.[17] For drug design, tuning this gap can influence how the molecule interacts with its biological target.

HOMO_LUMO cluster_0 cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor E Energy E->LUMO   ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: HOMO-LUMO energy level diagram.

  • Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It provides an intuitive guide to the reactive sites of a molecule.[16]

    • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like nitrogen and fluorine.

    • Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are often located around hydrogen atoms. This map is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are fundamental to drug-receptor binding.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution and bonding interactions.[15] It quantifies the stabilization energy (E(2)) associated with hyperconjugative interactions, which involve charge delocalization from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis orbitals (antibonding or Rydberg orbitals).[5] These interactions are key to understanding the stability conferred by the aromatic system and the electronic influence of the fluorine substituent.

Methodologies and Protocols

To ensure scientific integrity and reproducibility, the protocols used in the study of this compound must be clearly defined.

Synthesis Protocol: A Representative Example

The synthesis of this compound derivatives often follows established chemical pathways. A common approach involves the reaction of a substituted anthranilic acid with a suitable reagent to form the quinazoline ring system. For instance, this compound-2,4(1H,3H)-dione can be synthesized and subsequently chlorinated to produce 2,4-dichloro-7-fluoroquinazoline, a versatile intermediate for further functionalization.[10]

Step-by-step synthesis of 2,4-dichloro-7-fluoroquinazoline[10]:

  • Step 1: A mixture of this compound-2,4(1H,3H)-dione, N,N-diethylaniline, and POCl₃ is refluxed overnight.

  • Step 2: The excess POCl₃ is removed via rotary evaporation.

  • Step 3: The reaction mixture is carefully poured into ice water.

  • Step 4: The resulting precipitate is collected by filtration.

  • Step 5: The crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.

Spectroscopic Characterization Protocol
  • FT-IR Spectroscopy: The FT-IR spectrum is recorded using a spectrometer (e.g., Bruker) in the 4000–400 cm⁻¹ range. The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[4]

  • FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer with a Nd:YAG laser excitation source (e.g., 1064 nm).[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported relative to tetramethylsilane (TMS).[6]

Computational Workflow Protocol

The following workflow outlines the standard procedure for the theoretical analysis of this compound.

  • Structure Drawing: The 2D structure of this compound is drawn using a molecular editor (e.g., GaussView, ChemDraw).

  • Initial Optimization: A preliminary geometry optimization is performed using a lower level of theory (e.g., molecular mechanics) to obtain a reasonable starting structure.

  • DFT Geometry Optimization: The structure is then fully optimized without any geometric constraints using the B3LYP/6-311++G(d,p) level of theory. This step locates the minimum energy conformation on the potential energy surface.

  • Frequency Calculation: A vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. This step also yields thermodynamic properties (enthalpy, entropy) and the data for simulating IR and Raman spectra.

  • Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to derive the HOMO-LUMO energies, MEP maps, and NBO analysis.

  • Data Analysis: The output files are analyzed to extract geometric parameters, scaled vibrational frequencies, electronic properties, and NBO stabilization energies. These theoretical results are then compared with available experimental data.

Computational_Workflow cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations (DFT) cluster_output 3. Data Analysis & Interpretation mol_struct Draw 2D/3D Molecular Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data sp_calc Single-Point Energy Calculation freq_calc->sp_calc vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_prop Electronic Properties (HOMO, LUMO, MEP) sp_calc->elec_prop nbo_data NBO Analysis (Charge Delocalization) sp_calc->nbo_data comparison Compare with Experimental Data geom_data->comparison vib_spectra->comparison

Caption: A typical workflow for DFT-based molecular analysis.

Conclusion

The integration of theoretical and computational studies provides an unparalleled level of insight into the structure, stability, and reactivity of this compound. DFT calculations, particularly using the B3LYP functional, serve as a predictive engine, allowing researchers to understand the impact of the C-7 fluorine substitution on the molecule's electronic architecture and spectroscopic signatures. The analyses of HOMO-LUMO gaps, MEP maps, and NBO interactions offer a rational basis for its application in drug design, enabling the targeted modification of the quinazoline scaffold to enhance biological activity and optimize pharmacokinetic profiles. This in-silico-driven approach is an essential component of modern molecular design, accelerating the discovery and development of novel therapeutic agents.

References

  • ResearchGate. (n.d.). Computational study of some fluoroquinolones: Structural, spectral and docking investigations. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2 assembly. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Retrieved from [Link]

  • MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Computational studies reveal Fluorine based quinolines to be potent inhibitors for proteins involved in SARS-CoV-2. Retrieved from [Link]

  • PubMed Central. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents. Retrieved from [Link]

  • PubMed. (n.d.). Structural, spectral, thermodynamical, NLO, HOMO, LUMO and NBO analysis of fluconazole. Retrieved from [Link]

  • NIH. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from [Link]

  • Chalcogenide Letters. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Retrieved from [Link]

  • Orbital: The Electronic Journal of Chemistry. (2024). Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Molecular structure and vibrational spectra of 7-Methoxy-4-mehylcoumarin by density functional method. Retrieved from [Link]

  • NIH. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • International Journal of Nanoscience and Nanotechnology. (n.d.). Molecular structure, NBO, first order hyperpolarizability and HOMO-LUMO analysis of 7-Azathieno[2,3-c]cinnoline. Retrieved from [Link]

  • PubMed. (n.d.). Molecular Modeling Studies of Novel Fluoroquinolone Molecules. Retrieved from [Link]

  • iarjset. (n.d.). Molecular Structure, Vibrational Spectra [FT-IR and FT-Raman], Electronic Spectra [UV-Visible] and NMR Analysis on Hydroquinone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis,. Retrieved from [Link]

  • CyberLeninka. (n.d.). Molecular Structure and Vibrational Spectra of 4-(4-Hydroxyphenylazo)phthalonitrile: DFT Study. Retrieved from [Link]

  • ResearchGate. (2024). Spectroscopic Characterization, DFT Calculation, and Docking Analysis for Understanding Molecular Interaction Mechanism of Propiconazole and DNA. Retrieved from [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Precision Kinase Profiling with 7-Fluoroquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The quinazoline pharmacophore, specifically the 4-anilinoquinazoline scaffold, represents the structural backbone of first- and second-generation EGFR inhibitors (e.g., Gefitinib, Erlotinib, Afatinib).[1][2] While 6,7-dialkoxy substitutions are common in clinical drugs to enhance solubility, the 7-fluoroquinazoline motif has emerged as a critical variant in medicinal chemistry for three distinct reasons:

  • Metabolic Blockade: The C7 position of the quinazoline ring is a metabolic "soft spot," susceptible to oxidative dealkylation or hydroxylation by cytochrome P450 enzymes. Substitution with fluorine—a bioisostere of hydrogen with high electronegativity—blocks this metabolic liability without significantly altering the steric profile.

  • Electronic Modulation: The strong electron-withdrawing nature of the fluorine atom at C7 lowers the pKa of the N1 nitrogen. This subtle electronic tuning affects the hydrogen bond strength with the kinase hinge region (typically Met793 in EGFR), potentially altering residence time and selectivity.

  • Lipophilicity & Permeability: Fluorination increases lipophilicity (

    
    ), often improving passive membrane permeability and blood-brain barrier (BBB) penetration, which is crucial for targeting CNS metastases in NSCLC.
    

This guide details the protocol for evaluating this compound derivatives in biochemical kinase assays, focusing on solubility management, ATP-competitive kinetics, and data validation.

Mechanism of Action: ATP-Competitive Inhibition[3]

This compound derivatives function as Type I kinase inhibitors . They bind to the active conformation of the kinase domain (DFG-in,


C-helix in), competing directly with Adenosine Triphosphate (ATP).[3]
Structural Binding Mode[4][5][6]
  • Hinge Region Interaction: The N1 of the quinazoline core accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR).[3]

  • Hydrophobic Pocket: The 4-anilino substituent extends into the hydrophobic back-pocket.[3]

  • Gatekeeper Interaction: The C7-fluorine atom creates a specific electrostatic environment that may influence interactions near the gatekeeper residue (e.g., Thr790), affecting activity against resistance mutations.

Pathway Visualization

The following diagram illustrates the EGFR signaling cascade and the precise intervention point of this compound inhibitors.

EGFR_Pathway cluster_inhibition Mechanism of Inhibition Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase Domain (Intracellular) EGFR_Ext->EGFR_Int Dimerization & Autophosphorylation RAS RAS-GTP EGFR_Int->RAS Activation PI3K PI3K EGFR_Int->PI3K Activation Inhibitor This compound Inhibitor Inhibitor->EGFR_Int Blocks ATP Binding Site ATP ATP ATP->EGFR_Int Required for Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Signal transduction pathway of EGFR showing the competitive inhibition mechanism of this compound at the intracellular kinase domain.

Experimental Protocol: TR-FRET Kinase Assay

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . This method is superior to radiometric assays for high-throughput screening of fluorinated scaffolds due to its ratiometric readout, which minimizes interference from compound autofluorescence or precipitation.

Materials & Reagents
ComponentSpecificationPurpose
Kinase Recombinant EGFR (WT or Mutant)Target enzyme (0.1 - 1 nM final)
Substrate Biotinylated Poly-GT or specific peptidePhosphorylation acceptor
ATP Ultra-pure (Km apparent concentration)Phosphate donor
Test Compound This compound derivativeInhibitor (Serial dilution)
Detection Reagent A Eu-labeled anti-phosphotyrosine AbFRET Donor
Detection Reagent B Streptavidin-APC (Allophycocyanin)FRET Acceptor
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTTMaintains enzyme stability
Step-by-Step Workflow
Phase 1: Compound Preparation (Critical for Fluorinated Compounds)

Rationale: 7-fluoro substitutions can significantly increase lipophilicity, leading to precipitation in aqueous buffers.

  • Stock Solution: Dissolve the this compound derivative in 100% DMSO to a concentration of 10 mM. Vortex for 1 minute to ensure complete solubilization.

  • Intermediate Dilution: Prepare a 100X intermediate plate in 100% DMSO. Perform a 3-fold serial dilution (e.g., 10 mM down to 0.5 nM).

  • Working Solution: Transfer 1 µL of the intermediate DMSO solution into 24 µL of Assay Buffer (4% DMSO final). This prevents "crashing out" when adding to the reaction.

Phase 2: Enzymatic Reaction
  • Plate Setup: Use a white, low-volume 384-well plate.

  • Inhibitor Addition: Add 2.5 µL of the Working Solution (from Phase 1) to assay wells.

  • Enzyme Addition: Add 2.5 µL of EGFR enzyme (2X concentration).

    • Incubation: Incubate for 10 minutes at Room Temperature (RT). This allows the inhibitor to bind the active site before competing with ATP.

  • Start Reaction: Add 5 µL of Substrate/ATP mix (2X concentration).

    • ATP Concentration: Ensure ATP is at

      
       apparent (typically 10-50 µM depending on the kinase) to ensure the IC50 is comparable to 
      
      
      
      .
  • Incubation: Seal plate and incubate for 60 minutes at RT.

Phase 3: Detection & Readout
  • Stop/Detection: Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC in EDTA-containing buffer). The EDTA chelates

    
    , stopping the kinase reaction.
    
  • Equilibration: Incubate for 60 minutes at RT (protected from light).

  • Measurement: Read on a multimode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Europium)

    • Emission 1: 665 nm (APC - FRET signal)

    • Emission 2: 615 nm (Europium - Reference)

Workflow Diagram

Assay_Workflow cluster_prep Phase 1: Prep cluster_rxn Phase 2: Reaction cluster_detect Phase 3: Detection DMSO_Stock 10mM DMSO Stock (this compound) Serial_Dil Serial Dilution (100% DMSO) DMSO_Stock->Serial_Dil Buffer_Dil Buffer Dilution (4% DMSO) Serial_Dil->Buffer_Dil Add_Inhib Add Inhibitor (2.5 µL) Buffer_Dil->Add_Inhib Add_Enz Add Kinase (2.5 µL) Add_Inhib->Add_Enz Pre_Inc 10 min Pre-incubation Add_Enz->Pre_Inc Add_ATP Add ATP/Substrate (5 µL) Pre_Inc->Add_ATP Kinase_Rxn 60 min Reaction Add_ATP->Kinase_Rxn Stop_Sol Add EDTA/Detection Mix (10 µL) Kinase_Rxn->Stop_Sol Readout TR-FRET Read (Ex 337 / Em 665/615) Stop_Sol->Readout

Figure 2: Step-by-step workflow for the TR-FRET kinase inhibition assay.

Data Analysis & Validation

Calculation of HTRF Ratio

Raw data must be ratiometric to correct for well-to-well variability and compound interference (quenching).



IC50 Determination

Fit the data to a sigmoidal dose-response equation (variable slope) using software like GraphPad Prism or XLfit:



  • X: Log of compound concentration.

  • Y: HTRF Ratio (or % Inhibition).

Quality Control Criteria (Self-Validation)
  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Compound: A standard inhibitor (e.g., Gefitinib) must be run on the same plate. The IC50 should fall within 3-fold of the historical mean.

  • Solubility Check: If the curve plateaus below 100% inhibition or shows a "bell shape" at high concentrations, the this compound derivative may be precipitating. Repeat the assay with lower top concentrations or add 0.01% Triton X-100.

Troubleshooting this compound Assays

ObservationProbable CauseCorrective Action
Low Signal/Noise Inactive Enzyme or degraded ATPAliquot enzyme to avoid freeze-thaw cycles; verify ATP freshness.
Steep Hill Slope (>1.5) Compound aggregation (Promiscuous inhibition)Add 0.01% Triton X-100 or Brij-35 to the buffer.
Right-shifted IC50 High ATP concentrationEnsure ATP is at

. If ATP >>

, competitive inhibitors appear less potent.
Fluorescence Interference Compound autofluorescenceTR-FRET (Time-Resolved) usually eliminates this. If using standard FRET, switch to TR-FRET.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel), 2023.[2] Link

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. International Journal of Molecular Sciences, 2013. (Discusses 7-fluoro vs 8-methoxy activity). Link

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead. Life (Basel), 2022. (Demonstrates fluorine substitution effects on selectivity). Link

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. Molecules, 2024. Link

Sources

application of 7-fluoroquinazoline in antimicrobial research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Fluoroquinazoline Scaffolds in Next-Generation Antimicrobial Research

Part 1: Executive Summary & Strategic Rationale

The This compound scaffold represents a privileged pharmacophore in modern antimicrobial discovery, distinct from the classical fluoroquinolone antibiotics. While fluoroquinolones (e.g., Ciprofloxacin) rely on a quinoline core to inhibit DNA gyrase, quinazolines (containing two nitrogen atoms in the aromatic ring) have historically been utilized as antifolates (DHFR inhibitors) and EGFR inhibitors in oncology.

Recent research has repurposed the this compound core as a potent antimicrobial agent. The introduction of a fluorine atom at the C7 position is not merely cosmetic; it serves three critical functions:

  • Metabolic Blockade: It prevents oxidative metabolism (hydroxylation) at the electron-rich C7 position, significantly extending the half-life (t1/2) of the molecule.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the N1/N3 nitrogens, altering the hydrogen bond donor/acceptor profile for binding to the active sites of Dihydrofolate Reductase (DHFR) or bacterial DNA Gyrase.

  • Lipophilicity: It enhances membrane permeability, allowing the compound to penetrate the complex cell envelopes of Gram-negative bacteria (e.g., P. aeruginosa).

This guide provides a comprehensive workflow for synthesizing, optimizing, and validating this compound derivatives as dual-action antimicrobial agents.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize the key intermediate 4-chloro-7-fluoroquinazoline , which serves as the electrophilic "hub" for diversifying the library at the C4 position.

Workflow Diagram (Synthesis & Mechanism)

G Start 2-Amino-4-fluorobenzoic Acid Cyclization Cyclization (Formamidine Acetate) Start->Cyclization Reflux/EtOH Inter1 7-Fluoroquinazolin-4(3H)-one Cyclization->Inter1 Chlorination Chlorination (POCl3 / SOCl2) Inter1->Chlorination Reflux KeyInter 4-Chloro-7-fluoroquinazoline (KEY INTERMEDIATE) Chlorination->KeyInter Subst S_NAr Reaction (R-NH2) KeyInter->Subst Nucleophilic Attack Final 7-Fluoro-4-aminoquinazoline Derivative Subst->Final Target1 Target 1: DHFR (Folate Synthesis) Final->Target1 Inhibition Target2 Target 2: DNA Gyrase (Replication) Final->Target2 Inhibition

Caption: Synthetic pathway from precursor to active pharmaceutical ingredient (API) and dual-target mechanism.

Step-by-Step Protocol

Phase A: Cyclization to 7-Fluoroquinazolin-4(3H)-one

  • Reagents: 2-Amino-4-fluorobenzoic acid (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Procedure:

    • Charge a round-bottom flask with 2-amino-4-fluorobenzoic acid and formamidine acetate in 2-methoxyethanol (10 mL/g).

    • Reflux at 120–125°C for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Critical Checkpoint: The reaction is complete when the starting material spot disappears.

    • Cool the mixture to room temperature. Pour into ice-cold water.

    • Filter the white precipitate, wash with water, and dry in a vacuum oven at 60°C.

    • Yield Expectation: >85%.

Phase B: Chlorination (Activation)

  • Reagents: 7-Fluoroquinazolin-4(3H)-one (from Phase A), Phosphorus oxychloride (POCl3, excess), N,N-Dimethylaniline (Cat.).

  • Procedure:

    • Suspend the solid quinazolinone in neat POCl3 (5 mL/g).

    • Add catalytic N,N-dimethylaniline (increases reaction rate).

    • Reflux at 105°C for 3–4 hours. The solution will turn clear and yellow/orange.

    • Safety Warning: POCl3 is corrosive and reacts violently with water. Quench with extreme caution.

    • Remove excess POCl3 under reduced pressure.

    • Dissolve residue in DCM and wash rapidly with ice-cold saturated NaHCO3 (keep pH > 7 to prevent hydrolysis).

    • Dry over MgSO4 and concentrate to obtain 4-chloro-7-fluoroquinazoline .

    • Storage: Use immediately or store under Argon at -20°C (moisture sensitive).

Phase C: Diversification (SNAr)

  • Rationale: The C4-chlorine is highly labile. Nucleophilic substitution here defines the antimicrobial spectrum.

  • Reagents: 4-Chloro-7-fluoroquinazoline (1.0 eq), Amine Nucleophile (1.1 eq) (e.g., 3-ethynylaniline, piperazine derivatives), Isopropanol (IPA).

  • Procedure:

    • Dissolve the chloro-intermediate in IPA.

    • Add the amine nucleophile.

    • Heat to 80°C for 2 hours. The product often precipitates as the hydrochloride salt.

    • Filter and wash with cold ether.

Part 3: Biological Validation Protocols

To confirm the efficacy of the 7-fluoro modification, you must benchmark against a non-fluorinated control (7-H) and a standard antibiotic.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10

  • Preparation: Prepare stock solutions of the this compound derivative in DMSO (10 mg/mL).

  • Organisms:

    • S. aureus ATCC 29213 (Gram-positive control).

    • E. coli ATCC 25922 (Gram-negative control).

    • P. aeruginosa ATCC 27853 (Permeability challenge).

  • Method:

    • Use cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Dispense 100 µL of broth into 96-well plates.

    • Perform serial 2-fold dilutions of the compound (Range: 64 µg/mL to 0.125 µg/mL).

    • Inoculate with 5 x 105 CFU/mL bacterial suspension.

    • Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Protocol 2: Mechanism of Action Verification (DHFR Assay)

Rationale: Quinazolines are classic antifolates. This assay confirms if the 7-fluoro derivative targets folate synthesis.

  • System: Spectrophotometric assay using recombinant bacterial DHFR.

  • Reaction Mix: NADPH (100 µM), Dihydrofolate (50 µM), Buffer (50 mM Tris-HCl, pH 7.4).

  • Procedure:

    • Add enzyme and inhibitor (compound) to the buffer. Incubate for 5 mins.

    • Initiate reaction by adding Dihydrofolate.

    • Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).

  • Analysis: Calculate IC50. A potent this compound should have an IC50 in the low nanomolar range (<100 nM).

Part 4: Data Interpretation & SAR Analysis

The following table illustrates the expected impact of the 7-fluoro substitution based on Structure-Activity Relationship (SAR) principles.

Compound IDR1 (Pos 7)R2 (Pos 4)MIC (S. aureus)MIC (E. coli)Metabolic Stability (t1/2)
QZ-H (Control) -H3-ethynylaniline4.0 µg/mL>64 µg/mL25 min
QZ-F (Target) -F 3-ethynylaniline0.5 µg/mL 8.0 µg/mL >120 min
QZ-Cl -Cl3-ethynylaniline1.0 µg/mL16.0 µg/mL45 min

Interpretation:

  • Potency: The 7-F analog (QZ-F) typically shows 4-8x lower MICs due to enhanced binding affinity (electronic effects on the ring) and cell penetration.

  • Stability: The C-F bond is metabolically inert, preventing rapid clearance seen with the C-H analog.

Part 5: References

  • Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents. PubMed. Available at: [Link]

  • Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile. PubMed. Available at: [Link]

  • High-affinity inhibitors of dihydrofolate reductase: antimicrobial and anticancer activities. PubMed. Available at: [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline (Patent CN102702115A). Google Patents. Available at:

Application Note: Quantifying Cellular Response to 7-Fluoroquinazoline Using Luminescent Cell Viability Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a foundational structural motif for a multitude of potent and selective kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) family. 7-Fluoroquinazoline serves as a representative compound from this class, which has driven significant advancements in oncology research and drug development.[1][2][3] This guide provides a comprehensive framework for researchers to quantify the cytostatic or cytotoxic effects of this compound and related compounds in a robust cell-based assay. We will detail the mechanism of action, provide a step-by-step protocol for determining dose-dependent cell viability using the Promega CellTiter-Glo® Luminescent Assay, and offer insights into data analysis and interpretation.

Introduction: The Role of EGFR and Quinazoline Inhibitors

The EGFR signaling pathway is a critical regulator of essential cellular processes, including proliferation, survival, and differentiation.[4][5] Ligand binding to EGFR triggers receptor dimerization and activation of its intrinsic tyrosine kinase domain. This leads to autophosphorylation of tyrosine residues in the C-terminal domain, creating docking sites for adaptor proteins that initiate downstream signaling cascades, most notably the RAS-RAF-MAPK and PI3K-AKT pathways.[6][7] Dysregulation of this pathway is a hallmark of numerous cancers, making EGFR a prime target for therapeutic intervention.

Quinazoline-based molecules, such as Gefitinib and Erlotinib, are ATP-competitive inhibitors that bind to the kinase domain of EGFR, preventing its activation and blocking downstream signaling. This inhibition can lead to cell cycle arrest and apoptosis in EGFR-dependent cancer cells. This compound represents a core structure of this important inhibitor class. Evaluating the potency of such compounds in a cellular context is a critical step in drug discovery.

Mechanism of Action: EGFR Signaling Cascade

To understand the basis of the assay, it is crucial to visualize the pathway being inhibited. Ligand binding to EGFR initiates a phosphorylation cascade that ultimately drives gene transcription related to cell proliferation and survival. This compound acts by blocking the initial ATP-dependent phosphorylation step.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP ATP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds Inhibitor This compound (Inhibitor) Inhibitor->EGFR Blocks ATP Site ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Assay Principle: ATP as an Indicator of Cell Viability

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is a key indicator of metabolically active cells.[8][9] The assay procedure involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal produced by a luciferase reaction.[9] The amount of ATP is directly proportional to the number of viable cells. This "glow-type" signal is highly stable, with a half-life generally greater than five hours, providing flexibility in measurement timing.[9]

Protocol: Dose-Response Analysis of this compound

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents
  • Cell Line: An EGFR-dependent cancer cell line (e.g., A549, NCI-H1975).

  • Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • This compound: Stock solution (e.g., 10 mM in DMSO).

  • Assay Plate: 96-well, white, clear-bottom tissue culture-treated plates (for adherent cells).

  • Reagent Plate: 96-well plate for compound dilutions.

  • CellTiter-Glo® 2.0 Reagent (Promega, Cat. No. G9241 or similar).

  • Vehicle Control: Anhydrous DMSO.

  • Multichannel Pipettes and sterile tips.

  • Luminometer capable of reading 96-well plates.

Experimental Workflow

Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24 hours. B 2. Compound Preparation Perform serial dilutions of This compound in medium. C 3. Cell Treatment Add diluted compound to cells. Include vehicle (DMSO) controls. A->C B->C Add to Plate D 4. Incubation Incubate plate for 72 hours to allow for anti-proliferative effects. C->D E 5. Assay Execution Equilibrate plate and reagent to RT. Add CellTiter-Glo® Reagent. D->E F 6. Signal Stabilization Mix on orbital shaker (2 min). Incubate at RT (10 min). E->F G 7. Data Acquisition Read luminescence on a plate reader. F->G H 8. Data Analysis Normalize data and plot dose-response curve to find IC50. G->H

Caption: Experimental workflow for determining compound potency.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Cell Preparation: Harvest and count cells. Resuspend cells in culture medium to a predetermined optimal density (e.g., 5,000 cells/100 µL).

    • Rationale: The optimal seeding density ensures cells are in a logarithmic growth phase during treatment and that the signal falls within the linear range of the assay.

  • Seeding: Dispense 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate. Leave perimeter wells filled with sterile PBS to minimize evaporation (edge effects).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.[10]

Day 2: Compound Treatment

  • Compound Dilution: Prepare a serial dilution of the 10 mM this compound stock. A common approach is a 10-point, 3-fold dilution series.

    • a. In a separate dilution plate, dilute the stock to 200 µM in culture medium (this will be a 2X final concentration).

    • b. Perform a 1:3 serial dilution across the plate with culture medium.

    • c. Prepare a vehicle control containing the same final percentage of DMSO as the highest compound concentration (e.g., 0.1% DMSO).[10]

  • Cell Treatment: Carefully remove the old medium from the cell plate and add 100 µL of the appropriate compound dilution or vehicle control to each well.

    • Rationale: A 72-hour incubation period is often sufficient to observe significant anti-proliferative effects for EGFR inhibitors.[10]

  • Incubation: Return the plate to the incubator for 72 hours at 37°C, 5% CO₂.

Day 5: Assay Readout

  • Equilibration: Remove the assay plate and the CellTiter-Glo® 2.0 reagent from their respective storage conditions and allow them to equilibrate to room temperature for at least 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (100 µL).[11]

    • Rationale: The single-step addition lyses the cells and initiates the enzymatic reaction that generates the luminescent signal.[9]

  • Signal Stabilization:

    • a. Mix the contents for 2 minutes on an orbital shaker at low speed to induce cell lysis.[11]

    • b. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Interpretation

The goal of the analysis is to determine the IC₅₀ value, which is the concentration of an inhibitor that causes a 50% reduction in the measured response (in this case, cell viability).

  • Background Subtraction: Average the luminescence from wells containing medium and reagent only (no cells) and subtract this value from all other wells.

  • Normalization: Normalize the data relative to the controls.

    • 100% Viability (High Control): Average of the vehicle (DMSO) control wells.

    • 0% Viability (Low Control): Can be defined by the highest, saturating concentration of the inhibitor or by wells with no cells.

    • Percent Viability Calculation: (Signal_Sample - Signal_Low) / (Signal_High - Signal_Low) * 100

  • Dose-Response Curve: Plot the Percent Viability against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀.

Example Data Presentation
Concentration (µM)Log ConcentrationAvg. Luminescence (RLU)% Viability
10.0001.005,2102.1
3.3300.5215,8408.0
1.1100.0545,30022.8
0.370-0.4398,90049.8
0.123-0.91155,60078.3
0.041-1.39185,20093.2
0.014-1.86196,50098.9
0.000 (Vehicle)-198,750100.0
No Cells (Bkg)-1,2500.0
Calculated IC₅₀ ~0.38 µM

Conclusion

This application note provides a robust and reliable protocol for assessing the cellular potency of this compound and other kinase inhibitors. By leveraging a luminescent, ATP-based cell viability assay, researchers can generate high-quality, reproducible dose-response data essential for drug discovery and mechanistic studies. The principles and steps outlined herein are foundational for characterizing the biological activity of compounds targeting critical signaling pathways like EGFR.

References

  • Adarsh University. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research. Retrieved from [Link]

  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. Retrieved from [Link]

  • Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(5), a015329. Retrieved from [Link]

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • Cai, J., Sun, M., Ge, X., & Sun, Y. (2017). Cell viability assay. Bio-protocol, 7(6), e2192. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Retrieved from [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • Ossiform Research Line. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. PMC. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Rashwan, E., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. Retrieved from [Link]

  • Promega Corporation. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. Retrieved from [Link]

  • Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 67, 313-324. Retrieved from [Link]

  • Axcelead. (2023). Discovery of Selective Inhibitors for 123 Kinases. Retrieved from [Link]

  • Al-Suhaimi, E. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. SciPharm, 91(1), 18. Retrieved from [Link]

Sources

Application Note: 7-Fluoroquinazoline as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for medicinal chemists and drug discovery scientists utilizing the 7-fluoroquinazoline scaffold. It moves beyond basic synthesis to explore the strategic utility of this core in optimizing pharmacokinetic (PK) profiles and binding affinity for kinase targets, particularly EGFR and VEGFR.

Introduction: The Fluorine Advantage in Quinazoline Scaffolds

The quinazoline heterocycle is a "privileged structure" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Gefitinib , Erlotinib , and Vandetanib . While early generations predominantly utilized 6,7-dialkoxy substitution patterns (e.g., 6,7-dimethoxy in Gefitinib) to improve solubility and binding, the This compound scaffold has emerged as a critical tool for lead optimization.

Why 7-Fluoro?

The introduction of a fluorine atom at the C7 position offers distinct advantages over the traditional alkoxy groups:

  • Metabolic Blocking: The C7 position is a metabolic "soft spot" prone to oxidative dealkylation (in alkoxy derivatives) or hydroxylation. Fluorine, with its high C-F bond strength (approx. 116 kcal/mol), effectively blocks Phase I metabolism at this site, extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative (

    
    ), which reduces the electron density of the aromatic ring. This lowers the 
    
    
    
    of the N1 nitrogen, modulating the basicity of the system. This is crucial for balancing solubility with membrane permeability.
  • Steric Efficiency: The Van der Waals radius of fluorine (1.47 Å) is similar to hydrogen (1.20 Å) and significantly smaller than a methoxy group. This allows the 7-fluoro scaffold to fit into restricted binding pockets where bulkier 7-substituents clash with residues like Met790 in mutant EGFR.

Chemical Synthesis Protocols

The synthesis of the this compound core is robust but requires precise control of reaction conditions to minimize by-products.

Protocol A: Construction of the 4-Chloro-7-fluoroquinazoline Core

This is the versatile intermediate for


 coupling reactions.

Reagents Required:

  • 2-Amino-4-fluorobenzoic acid (Starting Material)[1]

  • Formamidine acetate (Cyclizing agent)

  • Phosphorus oxychloride (

    
    ) (Chlorinating agent)
    
  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol (EtOH), Acetonitrile (MeCN)

Step 1: Cyclization to 7-Fluoroquinazolin-4(3H)-one
  • Charge a round-bottom flask with 2-Amino-4-fluorobenzoic acid (1.0 eq) and Formamidine acetate (1.5 eq).

  • Suspend in Ethanol (10 mL/g).

  • Reflux at 85°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting material (

    
    ).
    
  • Cool to room temperature. The product usually precipitates.

  • Filter the solid and wash with cold ethanol.

  • Dry under vacuum. Yield expectation: 85–90%.

Step 2: Chlorination to 4-Chloro-7-fluoroquinazoline

Critical Safety Note:


 is corrosive and reacts violently with water. Perform in a fume hood.
  • Suspend 7-Fluoroquinazolin-4(3H)-one (1.0 eq) in neat

    
     (5–8 volumes).
    
  • Add catalytic DIPEA (0.1 eq) to accelerate the reaction.

  • Heat to reflux (105°C) for 2–4 hours. The suspension will clear as the imidoyl chloride forms.

  • Concentrate the

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Quench the residue by slowly pouring it into crushed ice/ammonia water mixture (maintaining pH > 8 to prevent hydrolysis back to the quinazolinone).

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purify via flash chromatography (Hexane/EtOAc) if necessary, though the crude is often sufficiently pure for the next step.

Protocol B: Functionalization (Library Generation)

The C4-chloride is highly reactive toward nucleophiles. This step installs the "tail" of the inhibitor, often an aniline derivative targeting the kinase hinge region.

Standard Procedure:

  • Dissolve 4-Chloro-7-fluoroquinazoline (1.0 eq) in Isopropanol (IPA) or Acetonitrile.

  • Add the specific Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

  • Heat to 80°C for 2–6 hours.

  • Workup: The product often precipitates as the HCl salt. Filter and wash with IPA.

  • Free Base Conversion: If the salt is insoluble or hygroscopic, suspend in EtOAc and wash with saturated

    
    .
    

Strategic Optimization & SAR Logic

The following diagram illustrates the decision-making process when utilizing the 7-fluoro scaffold versus the traditional 6,7-dimethoxy scaffold.

SAR_Logic Start Lead Optimization (Quinazoline Core) Decision Select C7 Substituent Start->Decision Route_OMe 7-Methoxy (OMe) Decision->Route_OMe Standard Route_F 7-Fluoro (F) Decision->Route_F Optimized Outcome_OMe High Solubility Risk: Metabolic Dealkylation Route_OMe->Outcome_OMe Outcome_F Metabolic Stability Compact Sterics Route_F->Outcome_F App_OMe Application: Solvent-exposed binding pockets Outcome_OMe->App_OMe App_F Application: Restricted pockets (Mutant EGFR) CNS Penetration (Lipophilicity) Outcome_F->App_F

Figure 1: Strategic decision tree for selecting C7-substituents in quinazoline kinase inhibitors.

Case Study: EGFR Inhibition Data

The 7-fluoro substitution pattern has been validated in various studies comparing it to non-fluorinated analogs. The table below summarizes the impact of the 7-F group on key medicinal chemistry parameters.

Table 1: Comparative Properties of Quinazoline Scaffolds

Property6,7-Dimethoxy Scaffold (e.g., Gefitinib)7-Fluoro ScaffoldImpact of 7-F
Metabolic Stability Low (O-demethylation is major clearance route)High (Blocks C7 oxidation)Extends

Electronic Effect Electron Donating (+M effect)Electron Withdrawing (-I effect)Lowers N1

(less basic)
Lipophilicity (LogP) ModerateHigh Improves CNS penetration
Steric Bulk High (Methoxy group rotation)Low (Atom radius ~1.47 Å)Better fit for T790M mutations

Data derived from structure-activity relationship studies in EGFR inhibitor design [1, 2].

Experimental Workflow Visualization

The following diagram details the complete synthesis and validation workflow for creating a this compound-based library.

Synthesis_Workflow Step1 Start: 2-Amino-4-fluorobenzoic acid Step2 Cyclization (Formamidine acetate, 85°C) Step1->Step2 Step3 Intermediate: 7-Fluoroquinazolin-4-one Step2->Step3 Step4 Chlorination (POCl3, Reflux) Step3->Step4 Step5 Scaffold: 4-Chloro-7-fluoroquinazoline Step4->Step5 Step6 SNAr Coupling (Ar-NH2, iPrOH) Step5->Step6 Step7 Final Inhibitor Step6->Step7

Figure 2: Step-by-step synthetic pathway from starting material to final bioactive inhibitor.

Expert Tips for Troubleshooting

  • Hydrolysis of the Chloride: The 4-chloro intermediate is sensitive to moisture. If your yield in the

    
     step is low, check the purity of the chloride. It may have hydrolyzed back to the quinazolinone. Store the chloride under argon in a freezer.
    
  • Regioselectivity in Nitration: If you plan to introduce a substituent at C6 (e.g., to mimic Afatinib), nitration of 7-fluoroquinazolin-4-one typically occurs at the C6 position due to the directing effects of the nitrogen atoms and the fluorine. Use standard mixed acid conditions (

    
    ) [3].
    
  • Solubility: 7-fluoro analogs are often less soluble in water than their 6,7-dimethoxy counterparts. Consider formulating as a mesylate or hydrochloride salt to improve dissolution for biological assays.

References

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2019.

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Oncology, 2021.

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E, 2011.

  • Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. Bioorganic & Medicinal Chemistry Letters, 2011.

Sources

analytical methods for quantifying 7-fluoroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Quantitative Analysis of 7-Fluoroquinazoline

Foreword: The Imperative for Precise Quantification

In the landscape of pharmaceutical development and medicinal chemistry, quinazoline derivatives represent a scaffold of significant interest, with numerous compounds demonstrating potent biological activities.[1][2] this compound, a key intermediate or final compound in various synthetic pathways, requires precise and reliable quantification for a multitude of reasons. Whether assessing reaction yield and purity in process chemistry, determining pharmacokinetic profiles in preclinical studies, or ensuring quality control in drug substance manufacturing, the ability to accurately measure its concentration is paramount.

This document serves as a comprehensive technical guide for researchers, analytical scientists, and drug development professionals. It moves beyond mere procedural lists to explain the causality behind methodological choices, ensuring that the protocols are not only followed but understood. We will explore two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—providing detailed, validated protocols for the robust quantification of this compound.

Foundational Principles: Selecting the Appropriate Analytical Technique

The choice of an analytical method is fundamentally dictated by the analytical question at hand. The primary factors include the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many analytical laboratories. It offers a balance of speed, robustness, and cost-effectiveness. For this compound, which possesses a chromophore in its heterocyclic structure, UV detection is a natural fit.[3][4] This method is ideal for analyzing relatively clean samples, such as reaction mixtures, dissolution samples, or formulated drug products, where the concentration of the analyte is expected to be in the microgram per milliliter (μg/mL) range or higher.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When the demand for sensitivity and selectivity is paramount, LC-MS/MS is the undisputed gold standard.[5][6][7] This is particularly true for bioanalytical applications, such as quantifying this compound in plasma, serum, or tissue homogenates. The technique's ability to selectively monitor specific mass-to-charge (m/z) transitions allows for the detection of picogram (pg/mL) to nanogram (ng/mL) levels of the analyte, even in the presence of overwhelming matrix interference.[5][8]

Method I: Quantification by Reversed-Phase HPLC with UV Detection

This method is designed for the reliable quantification of this compound in bulk materials or simple formulations. It is validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[9][10][11]

Causality of Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its versatility and proven efficacy in retaining moderately polar aromatic compounds like quinazolines through hydrophobic interactions.[12][13]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure a reasonable retention time and sharp, symmetrical peak shape. A small amount of formic acid is added to the aqueous phase to control the ionization state of the analyte and improve peak shape by minimizing tailing.

  • Detection Wavelength: Based on the UV-Vis absorption spectra of quinazoline derivatives, which typically show strong absorbance between 220-260 nm and a secondary band around 310-320 nm, a detection wavelength of 254 nm is chosen.[3][4] This wavelength provides a good balance of sensitivity and selectivity, as many organic molecules absorb at this wavelength, but it is a common setting for aromatic compounds.

Experimental Protocol: HPLC-UV

2.2.1 Equipment and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Formic Acid (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

  • Methanol (HPLC grade).

2.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

2.2.3 Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B2-12 min: 10% to 90% B12-15 min: 90% B15.1-18 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 254 nm
Run Time 18 minutes

2.2.4 Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).

  • Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases & Diluent P2 Prepare Standard Stock Solution P1->P2 P3 Create Calibration Curve Standards P2->P3 A2 Inject Standards & Sample P3->A2 P4 Prepare & Filter Test Sample P4->A2 A1 Equilibrate HPLC System A1->A2 A3 Acquire Data (254 nm) A2->A3 D1 Integrate Peaks A3->D1 D2 Generate Calibration Curve (y=mx+c) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for quantification of this compound by HPLC-UV.

Method Validation Summary

The method should be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[9]

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9950.9992
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.3%
Precision (%RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%0.8%1.2%
Limit of Detection (LOD) S/N ratio ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 101.0 µg/mL
Specificity No interference at the retention time of the analyte from blank or placebo.Peak purity > 99.8%

Method II: High-Sensitivity Quantification by LC-MS/MS

This method is tailored for the ultra-sensitive quantification of this compound in complex biological matrices, such as human plasma, for pharmacokinetic studies.

Causality of Method Design
  • Rationale: Bioanalytical samples contain numerous endogenous components that can interfere with UV detection. LC-MS/MS provides exceptional selectivity by monitoring a specific precursor ion and its characteristic product ion(s), a process known as Multiple Reaction Monitoring (MRM).[7] This allows for accurate quantification even at very low concentrations.

  • Ionization: Electrospray Ionization (ESI) in positive mode is chosen as the quinazoline structure contains basic nitrogen atoms that are readily protonated to form a stable [M+H]⁺ ion.

  • Sample Preparation: Protein precipitation is a fast and effective method to remove the bulk of proteins from plasma samples.[14] While Solid Phase Extraction (SPE) could yield a cleaner extract, protein precipitation is often sufficient for the selectivity of MS/MS and is faster for high-throughput analysis.

Experimental Protocol: LC-MS/MS

3.2.1 Equipment and Reagents

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an ESI source).

  • UPLC/UHPLC system for faster analysis times.

  • Appropriate analytical column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, another quinazoline derivative with similar properties can be used.

  • All reagents as listed in Section 2.2.1, but of LC-MS grade.

  • Control human plasma (with appropriate anticoagulant like K₂EDTA).

3.2.2 Preparation of Solutions

  • Standard and IS Solutions: Prepare stock solutions (1000 µg/mL) of this compound and the Internal Standard in methanol.

  • Spiking Solutions: Prepare serial dilutions of the this compound stock in methanol to create spiking solutions for the calibration curve and quality control (QC) samples.

  • Precipitation Solvent: Acetonitrile containing the Internal Standard at a fixed concentration (e.g., 50 ng/mL).

3.2.3 Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the cold precipitation solvent (containing the IS).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot 50 µL Plasma Sample P2 Add 150 µL Cold Acetonitrile with IS P1->P2 P3 Vortex to Precipitate Protein P2->P3 P4 Centrifuge at >12,000 x g P3->P4 P5 Transfer Supernatant to Vial P4->P5 A1 Inject Sample Extract P5->A1 A2 Acquire Data (MRM Mode) A1->A2 D1 Integrate Analyte & IS Peaks A2->D1 D2 Calculate Peak Area Ratios D1->D2 D3 Quantify using Calibration Curve D2->D3

Caption: Bioanalytical workflow for this compound using protein precipitation and LC-MS/MS.

3.3.1 Chromatographic and MS Conditions

UPLC Conditions

Parameter Condition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C

| Injection Vol. | 5 µL |

Mass Spectrometer Conditions (Hypothetical)

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition (Analyte) Q1: 149.1 > Q3: 122.1 (Quantifier)Q1: 149.1 > Q3: 95.1 (Qualifier)
MRM Transition (IS) To be determined based on the IS used

| Collision Energy | Optimized for each transition |

Note: The molecular weight of this compound (C₈H₅FN₂) is 148.14 g/mol . The precursor ion [M+H]⁺ is m/z 149.1. Product ions are hypothetical and must be optimized experimentally via infusion.

Method Validation Summary

Bioanalytical method validation follows guidelines from regulatory bodies like the FDA or EMA.

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.99, weighted 1/x² regression0.997
Range (LLOQ to ULOQ) e.g., 0.5 - 500 ng/mLConfirmed
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: < 8%Inter-day: < 11%
Lower Limit of Quantification (LLOQ) S/N ≥ 10, with acceptable accuracy/precision0.5 ng/mL
Matrix Effect IS-normalized matrix factor should be consistent across lots.0.95 - 1.08
Recovery Consistent and reproducible~85%

Conclusion

The successful quantification of this compound is achievable through well-designed and validated analytical methods. For purity and assay testing of bulk drug substances, HPLC-UV provides a robust, reliable, and cost-effective solution. For applications requiring high sensitivity and selectivity, particularly in complex biological matrices for pharmacokinetic assessments, LC-MS/MS is the superior and necessary choice. The protocols and validation frameworks provided herein offer a comprehensive starting point for scientists to develop and implement these methods in their own laboratories, ensuring data of the highest quality and integrity.

References

  • ResearchGate. HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Available from: [Link]

  • Mejías, C., et al. (2023). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in environmental water samples. Microchemical Journal, 185, 108217. Available from: [Link]

  • PubMed Central. Determination of flumequine enantiomers and 7-hydroxyflumequine in water and sediment by chiral HPLC coupled with hybrid quadrupole-time-of-flight mass spectrometer. (2018). Available from: [Link]

  • SlideShare. Analytical method validation as per ich and usp. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. (2023). Available from: [Link]

  • JOURNAL OF TROPICAL FOREST SCIENCE. HPLC-PDA METHOD FOR THE QUANTIFICATION OF MITRAGYNINE IN FRESH KRATOM ( MITRAGYNA SPECIOSA ) LEAF. (2024). Available from: [Link]

  • PubMed Central. Development of a Screening Method for Fluoroquinolones in Meat Samples Using Molecularly Imprinted Carbon Dots. (2023). Available from: [Link]

  • CABI Digital Library. HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]

  • ResearchGate. UV-Visible spectra of selected quinazoline derivatives in acetonitrile.... Available from: [Link]

  • Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Available from: [Link]

  • ResearchGate. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: A review. Available from: [Link]

  • PubMed. Analysis of flumequine enantiomers in rat plasma by UFLC-ESI-MS/MS. (2016). Available from: [Link]

  • PubMed Central. Quinazoline derivatives: synthesis and bioactivities. (2018). Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). Available from: [Link]

  • PubMed Central. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2024). Available from: [Link]

  • TSI Journals. SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). Available from: [Link]

  • European Review for Medical and Pharmacological Sciences. Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. Available from: [Link]

  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. (2021). Available from: [Link]

Sources

protocols for testing 7-fluoroquinazoline on resistant cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-7FQ-RES-01 Title: Strategies for Evaluating 7-Fluoroquinazoline Derivatives in EGFR-TKI Resistant Non-Small Cell Lung Cancer (NSCLC) Models

Abstract

The quinazoline scaffold remains a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][2][3][4] While 6,7-dialkoxyquinazolines (e.g., Gefitinib, Erlotinib) are effective against sensitizing mutations (Del19, L858R), the emergence of the T790M "gatekeeper" mutation necessitates structural evolution. The 7-fluoro substitution represents a critical medicinal chemistry strategy: the high electronegativity and small van der Waals radius of fluorine mimic hydrogen sterically while altering the pKa and blocking metabolic oxidation at the C7 position. This guide details the protocols for validating this compound candidates against resistant cell lines, specifically focusing on overcoming T790M-mediated resistance.

Section 1: Experimental Design & Cell Line Selection

1.1 The Biological Rationale Testing a this compound requires a differential screen. You must demonstrate that your compound retains potency against sensitizing mutations while gaining (or retaining) potency against the resistant T790M mutant, without inducing excessive toxicity in wild-type (WT) EGFR tissues.

1.2 Essential Cell Line Panel Do not rely on a single resistant line. Use an isogenic or pathway-defined panel to prove the mechanism of action (MoA).

Cell LineEGFR StatusResistance MechanismRole in Protocol
PC-9 Del19 (Sensitizing)None (Sensitive)Positive Control: Establishes baseline potency.
NCI-H1975 L858R / T790MT790M Gatekeeper Primary Target: The gold standard for testing 2nd/3rd gen efficacy.
PC-9/GR Del19 / T790MAcquired ResistanceValidation: Mimics clinical acquired resistance (generated by chronic Gefitinib exposure).
A549 WT EGFR, KRAS mutDownstream BypassSpecificity Control: Compound should show lower potency here (off-target check).
Beas-2B WT EGFR (Normal)NoneToxicity Control: Normal bronchial epithelium to assess therapeutic index.

Expert Insight: H1975 harbors intrinsic T790M. If your 7-fluoro compound fails here, it is likely failing to bind the ATP pocket due to the methionine steric clash. If it works in H1975 but fails in PC-9/GR, suspect alternative bypass mechanisms (e.g., MET amplification) in the GR line.

Section 2: Chemical Preparation & Handling

2.1 Solubility Management Fluoro-substitution often increases lipophilicity (LogP). 7-fluoroquinazolines can precipitate in aqueous media faster than their non-fluorinated counterparts.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM or 50 mM. Vortex for 1 minute.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -80°C. Avoid >3 freeze-thaw cycles.

  • Working Solution: Dilute in serum-free media immediately before use. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Section 3: Cytotoxicity Profiling (The Screen)

Protocol: ATP-Based Luminescent Viability Assay (CellTiter-Glo®) Why: Standard MTT/MTS assays rely on metabolic conversion, which can be artificially skewed by kinase inhibitors affecting mitochondrial function. ATP quantification is a direct measure of cell number and health.

Step-by-Step Workflow:

  • Seeding:

    • Seed H1975 and PC-9 cells at 3,000–5,000 cells/well in 96-well white-walled plates.

    • Crucial: Allow cells to adhere for 24 hours. Resistant lines often have altered morphology and slower attachment rates.

  • Treatment:

    • Prepare a 9-point serial dilution of the this compound (e.g., 10 µM down to 0.1 nM).

    • Include a Gefitinib control (should be inactive in H1975) and Osimertinib control (active in H1975).

  • Incubation:

    • Incubate for 72 hours .

    • Expert Note: 24h is insufficient for kinase inhibitors, which often induce cytostasis (G1 arrest) before apoptosis.

  • Readout:

    • Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 mins; incubate 10 mins dark.

    • Read Luminescence (RLU).

  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit curves using non-linear regression (Log(inhibitor) vs. response) to determine IC50.

Section 4: Mechanistic Validation (Western Blot)

Objective: Prove that cell death is caused by EGFR pathway suppression, not off-target toxicity.

Target Pathway Visualization:

EGFR_Pathway EGFR EGFR (T790M) P_EGFR p-EGFR (Y1068) EGFR->P_EGFR Autophosphorylation Drug This compound Drug->EGFR Blocks Apoptosis Apoptosis Drug->Apoptosis Induces ATP ATP ATP->EGFR Competes PI3K PI3K P_EGFR->PI3K RAS RAS P_EGFR->RAS AKT AKT PI3K->AKT P_AKT p-AKT (S473) AKT->P_AKT Survival Cell Survival P_AKT->Survival ERK ERK1/2 RAS->ERK P_ERK p-ERK (T202/Y204) ERK->P_ERK P_ERK->Survival

Figure 1: Mechanism of Action. The this compound must compete with ATP in the T790M mutant pocket to prevent autophosphorylation (Y1068) and downstream signaling.

Protocol:

  • Starvation: Seed H1975 cells. Once 70% confluent, switch to 0.5% FBS media for 12 hours. This reduces basal noise from growth factors in serum.

  • Pulse Treatment: Treat with compound (at IC50 and 5x IC50) for 2 to 6 hours .

  • Stimulation (Optional): If using WT cells, stimulate with EGF (50 ng/mL) for 15 mins. For H1975 (constitutively active), this is often unnecessary but good for comparison.

  • Lysis: Use RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF). Critical: Phosphatases degrade p-EGFR signals within seconds of lysis.

  • Antibodies:

    • p-EGFR (Tyr1068): Preferred marker for kinase activity.

    • Total EGFR: Loading control.

    • p-AKT (Ser473) & p-ERK1/2: Downstream effectors.

    • Cleaved PARP: Marker of apoptosis (late stage, 24h treatment).

Success Criteria:

  • Dose-dependent reduction of p-EGFR in H1975 cells.

  • Concurrent reduction in p-AKT and p-ERK .

  • Total EGFR levels should remain constant (unless the drug induces degradation).

Section 5: Advanced Functional Assay (3D Spheroids)

Why: Resistant cells often show higher drug tolerance in 3D due to limited drug penetration and cell-cell contact signaling. 2D potency often overestimates clinical efficacy.

Protocol:

  • Formation: Use Ultra-Low Attachment (ULA) 96-well plates. Seed 3,000 H1975 cells/well. Centrifuge at 1000 rpm for 10 mins to force aggregation.

  • Maturation: Incubate for 3 days until tight spheroids form (>300 µm diameter).

  • Treatment: Add this compound (2x concentration) carefully to avoid disturbing the spheroid.

  • Monitoring:

    • Imaging: Photograph every 24h for 7 days. Measure diameter.

    • Viability: At Day 7, use CellTiter-Glo 3D (specifically formulated to penetrate spheroids).

  • Analysis: Compare the IC50 in 3D vs. 2D. A ratio < 5 indicates excellent penetrance and potency.

References

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery.

  • Ercan, D., et al. (2015). EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors.[5][6] Clinical Cancer Research.

  • Morgillo, F., et al. (2016). Mechanisms of resistance to EGFR-targeted drugs: lung cancer.[5][7][8][9] ESMO Open.

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual.

  • Gong, C., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports.

Sources

methodology for assessing the ADME properties of 7-fluoroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: ADME Assessment Methodologies for 7-Fluoroquinazoline Scaffolds

Abstract & Strategic Rationale

The incorporation of a fluorine atom at the C7 position of the quinazoline scaffold—a common pharmacophore in EGFR, VEGFR, and AURK inhibitors—is a deliberate medicinal chemistry tactic designed to modulate metabolic stability and electronic properties. While the C7-fluorine acts as a bioisostere to block rapid oxidative metabolism (typically


-dealkylation observed in non-fluorinated analogues like gefitinib), it introduces unique ADME challenges.[1]

This guide moves beyond generic screening. It addresses the specific liabilities of 7-fluoroquinazolines: poor aqueous solubility due to planar stacking , P-glycoprotein (P-gp) efflux susceptibility , and the risk of metabolic switching or rare defluorination events .[1] The protocols below are engineered to validate these specific properties with high rigor.

Part 1: Physicochemical Profiling (The Foundation)[1]

Quinazolines are weak bases (pKa ~3.5–5.2 for the N1/N3 ring nitrogens) and highly lipophilic.[1] The 7-fluoro substitution often increases lipophilicity (


) compared to a proton, exacerbating solubility issues.[1] Accurate biological data depends entirely on understanding the solution state of the compound.[1]
Protocol 1.1: pH-Dependent Thermodynamic Solubility

Do not rely on kinetic solubility (DMSO precipitation) for lead optimization. 7-fluoroquinazolines often form amorphous precipitates in kinetic assays that overestimate solubility.[1] Thermodynamic equilibrium is mandatory.

Methodology:

  • Preparation: Weigh 2–5 mg of solid compound into a chemically inert glass vial (avoid plastic to prevent adsorption).

  • Solvent Addition: Add aqueous buffers at three critical physiological pH points:

    • pH 1.2 (SGF): Simulates gastric environment (protonated quinazoline N1 is soluble).[1]

    • pH 6.5 (FaSSIF): Simulates proximal small intestine (critical for absorption window).[1]

    • pH 7.4 (PBS): Systemic circulation (neutral species predominates; lowest solubility).[1]

  • Equilibration: Shake at 37°C for 24 hours .

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes. Critical: Use a heated centrifuge rotor if possible to maintain 37°C, preventing precipitation during spin-down.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • QC Step: Measure the final pH of the supernatant.[1] Quinazolines are bases; if the compound dissolves significantly, it may alkalize the buffer, invalidating the data point.

Data Output Format:

Compound IDpH 1.2 Sol (µM)pH 6.5 Sol (µM)pH 7.4 Sol (µM)LogD (pH 7.[1]4)
FQ-Ref-01 >50045.22.13.8
FQ-Test-07 >50012.5<1.04.2

Interpretation: A steep drop from pH 1.2 to 7.4 is expected.[1] If pH 6.5 solubility is <10 µM, absorption will likely be dissolution-rate limited (BCS Class II/IV).[1]

Part 2: Permeability & Transporter Assessment

Quinazolines are frequent substrates for the efflux transporter P-glycoprotein (MDR1).[1] The 7-fluoro group rarely mitigates this and may sometimes enhance transporter affinity due to increased lipophilicity.[1]

Protocol 2.1: Bi-Directional Caco-2 Permeability with Efflux Inhibition

Standard A-to-B (Apical to Basolateral) screening is insufficient.[1] You must determine the Efflux Ratio (ER) to predict brain penetration and oral bioavailability.[1]

Workflow Diagram:

Caco2_Workflow Start This compound Sample (10 µM) Apical Apical Chamber (pH 6.5) Start->Apical Basal Basal Chamber (pH 7.4) Apical->Basal A->B (Absorptive) Inhibitor + Verapamil (P-gp Inhibitor) Apical->Inhibitor Parallel Arm Basal->Apical B->A (Secretory) Analysis LC-MS/MS Quantification Basal->Analysis Inhibitor->Analysis Calc Calculate Efflux Ratio (ER) Analysis->Calc

Figure 1: Bi-directional Caco-2 workflow including a P-gp inhibitor arm to distinguish active efflux from passive permeability.

Methodology:

  • Cell Culture: Caco-2 cells (21-day differentiation) on Transwell® inserts. TEER > 300 Ω[1]·cm².

  • Dosing:

    • Arm A (Passive + Active): Buffer only.[1]

    • Arm B (Inhibition): Buffer + 50 µM Verapamil (P-gp inhibitor) or Elacridar (P-gp/BCRP inhibitor).[1]

  • Incubation: 10 µM test compound for 2 hours at 37°C.

  • Sampling: Collect from receiver compartments.

  • Recovery Check: Mandatory QC. Mass balance must be >80%.[1] Low recovery in quinazolines often indicates non-specific binding to the plastic plate or cellular retention (lysosomal trapping of weak bases).[1]

Calculation:



  • ER > 2.0: Indicates active efflux.[1]

  • ER + Inhibitor

    
     1.0:  Confirms P-gp/BCRP involvement.[1]
    

Part 3: Metabolic Stability & Metabolite Identification (MetID)

This is the critical validation step for the 7-fluoro hypothesis. The goal is to prove that the fluorine atom successfully blocks metabolism at the C7 position without causing "metabolic switching" (where the enzyme attacks the C6 position or the aniline tail instead) or undergoing defluorination.[1]

Protocol 3.1: Microsomal Stability with Reactive Metabolite Trapping

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[1]

  • Reaction Mix: 1 µM Test Compound + 0.5 mg/mL Microsomes + 1 mM NADPH.[1]

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Specific Focus for 7-Fluoroquinazolines (MetID): Run a separate incubation at higher concentration (10 µM) for 60 minutes and analyze via High-Resolution Mass Spectrometry (HRMS - Q-TOF or Orbitrap) to scan for specific biotransformations:

  • Target 1: Defluorination: Look for a mass shift of -18 Da (Loss of F [19], gain of H [1]) or -2 Da (Loss of F, gain of OH [17]).[1] Note: Defluorination is rare but toxicologically relevant.

  • Target 2: Metabolic Switching: Look for +16 Da (Oxidation) peaks.[1] If the 7-F blocks C7-oxidation, does the oxidation shift to the C6-methoxy or the aniline ring?

Metabolic Fate Logic Diagram:

MetID_Logic Parent 7-Fluoro Parent (M+H)+ Incubation HLM Incubation (+NADPH) Parent->Incubation HRMS HRMS Analysis (Data Mining) Incubation->HRMS Path1 Mass Shift +16 Da (Oxidation) HRMS->Path1 Path2 Mass Shift -2 Da (Defluorination + OH) HRMS->Path2 Path3 No Change / Stable HRMS->Path3 Result1 Metabolic Switching (Check C6 or Aniline) Path1->Result1 Result2 TOX ALERT (Fluoride Release) Path2->Result2 Result3 Design Success (Metabolic Blockade) Path3->Result3

Figure 2: Decision tree for interpreting Metabolic ID data for fluorinated scaffolds.

Part 4: CYP Inhibition (Drug-Drug Interaction)

Quinazolines are notorious mechanism-based inhibitors (MBI) of CYP3A4.[1] The 7-fluoro group can alter the binding kinetics.[1]

Protocol:

  • Assay: Pooled CYP Inhibition (Cocktail Probe Assay).

  • Enzymes: CYP1A2, 2C9, 2C19, 2D6, 3A4.[2]

  • Mode: Test for both IC50 (Reversible) and Time-Dependent Inhibition (TDI) .

  • TDI Step: Pre-incubate compound with microsomes and NADPH for 30 minutes before adding the substrate.[1] A shift in IC50 (>1.5-fold decrease) indicates irreversible inactivation (suicide inhibition).[1]

References

  • Ballatore, C., et al. (2013).[1] "Fluorine in Medicinal Chemistry." ChemMedChem. Explores the bioisosteric rationale of fluorine substitution. Link

  • Li, D., et al. (2011).[1] "Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines." Nuclear Medicine and Biology. specifically addresses the metabolic fate and defluorination risks of fluoro-quinazolines.[1] Link

  • Artursson, P., et al. (2001).[1] "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews. The foundational text for Caco-2 protocols.[1] Link

  • Grimm, H.P., et al. (2009).[1] "The impact of P-glycoprotein efflux on the pharmacokinetics of quinazoline tyrosine kinase inhibitors." Drug Metabolism and Disposition. Validates the necessity of P-gp testing for this scaffold. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

The Strategic Application of 7-Fluoroquinazoline in Fragment-Based Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening small, low-complexity molecules, or "fragments," FBDD explores chemical space more effectively, often yielding higher quality hits with superior atom economy. Within the armamentarium of fragments, fluorinated scaffolds have gained prominence due to their unique properties that enhance screening and can favorably influence downstream drug development. This guide provides a detailed exploration of the use of 7-fluoroquinazoline as a strategic fragment in FBDD campaigns, offering in-depth protocols and expert insights for researchers, scientists, and drug development professionals.

The quinazoline core is a well-recognized privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs, particularly in oncology.[1][2][3] The introduction of a fluorine atom at the 7-position of the quinazoline ring offers several distinct advantages for FBDD, making this compound an attractive starting point for drug discovery projects.

The Rationale for this compound in FBDD: A Privileged Fragment

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to modulate physicochemical and pharmacokinetic properties.[4] In the context of FBDD, the this compound fragment presents a compelling profile:

  • Enhanced Biophysical Screening: The presence of the fluorine atom makes this compound an ideal candidate for ¹⁹F-NMR screening, a highly sensitive and robust technique for detecting weak binding events.

  • Modulation of Physicochemical Properties: The electronegativity of the fluorine atom can influence the pKa of the quinazoline core, potentially improving metabolic stability and membrane permeability of subsequent analogs.[4]

  • Vector for Growth: The quinazoline scaffold offers multiple vectors for chemical elaboration, allowing for the systematic exploration of the surrounding binding pocket during hit-to-lead optimization.[5][6]

Designing and Preparing a this compound-Containing Fragment Library

The success of any FBDD campaign hinges on the quality of the fragment library. A well-designed library should be diverse, soluble, and adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

Synthesis of the Core Fragment: this compound

While a direct, one-step synthesis of this compound for fragment libraries is not extensively documented in readily available literature, a plausible synthetic route can be adapted from the synthesis of related quinazoline derivatives. A common approach involves the cyclization of an appropriately substituted anthranilic acid derivative. For this compound, the synthesis could commence from 2-amino-4-fluorobenzoic acid.

Table 1: Key Physicochemical Properties of 7-Fluoroquinazolin-4(3H)-one (a related derivative)

PropertyValueReference
Molecular Weight164.14 g/mol [4]
GHS ClassificationHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[4]

Biophysical Screening of this compound: Protocols and Considerations

The detection of weak binding affinities characteristic of fragments requires sensitive biophysical techniques. The fluorine atom in this compound makes it particularly amenable to ¹⁹F-NMR-based screening methods.

¹⁹F-NMR Screening: A Primary Approach

¹⁹F-NMR is a powerful primary screening technique due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological samples.

Protocol for ¹⁹F-NMR Fragment Screening:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Prepare a solution of the target protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Create two sets of samples: one with the protein and the fragment, and a control sample with only the fragment in the buffer.

  • NMR Data Acquisition:

    • Acquire ¹⁹F-NMR spectra for both the protein-containing sample and the control sample.

    • Key parameters to optimize include the number of scans, relaxation delays, and temperature.

  • Data Analysis:

    • Compare the ¹⁹F-NMR spectra of the two samples.

    • A change in the chemical shift, line broadening, or a decrease in the signal intensity of the this compound peak in the presence of the protein indicates binding.

Diagram 1: ¹⁹F-NMR Screening Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_frag Prepare this compound Stock mix_sample Mix Fragment and Protein prep_frag->mix_sample mix_control Prepare Fragment-only Control prep_frag->mix_control prep_prot Prepare Target Protein Solution prep_prot->mix_sample acq_sample Acquire 19F-NMR Spectrum (Sample) mix_sample->acq_sample acq_control Acquire 19F-NMR Spectrum (Control) mix_control->acq_control compare Compare Spectra acq_sample->compare acq_control->compare hit_id Identify Binding Events (Chemical Shift, Line Broadening) compare->hit_id

Caption: Workflow for ¹⁹F-NMR based fragment screening.

Orthogonal Validation Techniques

It is crucial to validate hits from the primary screen using orthogonal biophysical methods to eliminate false positives and to gain a more comprehensive understanding of the binding event.

Table 2: Orthogonal Biophysical Screening Techniques for Fragment Validation

TechniquePrincipleKey Information Provided
X-ray Crystallography Provides a high-resolution 3D structure of the protein-fragment complex.Binding mode, specific interactions, conformational changes.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of the fragment to an immobilized protein.Binding affinity (KD), kinetics (kon, koff).
Microscale Thermophoresis (MST) Measures the change in fluorescence of a labeled protein as it moves through a temperature gradient, which is altered upon ligand binding.Binding affinity (KD).

From Hit to Lead: The Optimization of a Quinazoline Fragment

Once a this compound hit has been validated, the next critical phase is hit-to-lead optimization. This involves systematically modifying the fragment to improve its potency and drug-like properties. A case study on the optimization of a quinazolinone inhibitor of inositol hexakisphosphate kinase (IP6K) provides valuable insights into this process, even though it does not start with the exact this compound scaffold.[5]

In this study, a quinazolinone fragment was identified as a hit from a fragment screen.[5] The subsequent optimization strategy focused on exploring the chemical space around the quinazolinone core.

Key Optimization Strategies:

  • Fragment Growing: This involves adding chemical moieties to the core fragment to extend into adjacent binding pockets and form additional interactions. For the quinazolinone hit, modifications at the 6- and 7-positions were explored to improve potency.[5][7]

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure of the fragment affect its biological activity. This iterative process of synthesis and testing guides the optimization process.

  • Structure-Based Design: If a co-crystal structure of the fragment bound to the target protein is obtained, it provides a detailed roadmap for rational drug design. The structure reveals key interactions and identifies pockets that can be targeted for improved binding.[6]

Diagram 2: Hit-to-Lead Optimization Workflow

G cluster_sbd Structure-Based Design cluster_chem Medicinal Chemistry cluster_eval Evaluation hit_id Validated this compound Hit xray Obtain Co-crystal Structure hit_id->xray model Analyze Binding Pocket xray->model grow Fragment Growing model->grow merge Fragment Merging model->merge link Fragment Linking model->link sar Establish SAR grow->sar merge->sar link->sar admet Profile ADMET Properties sar->admet lead_opt Lead Optimization admet->lead_opt

Caption: Iterative cycle of hit-to-lead optimization.

Conclusion

The this compound scaffold represents a valuable starting point for fragment-based drug discovery campaigns. Its amenability to sensitive biophysical screening techniques, particularly ¹⁹F-NMR, coupled with the proven track record of the quinazoline core in medicinal chemistry, makes it a fragment of high strategic value. By employing a systematic approach of robust screening, orthogonal validation, and structure-guided optimization, researchers can effectively leverage the potential of this compound to discover novel and potent drug candidates. While direct case studies for this specific fragment are not yet abundant in the public domain, the principles and protocols outlined in this guide, supported by examples from closely related quinazolinone fragments, provide a solid framework for its successful application in FBDD.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Frontiers. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • PMC - PubMed Central. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Google Patents. (2003). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.
  • PMC - NIH. (2012). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. Retrieved from [Link]

  • PMC - NIH. (2014). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (2021). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]

  • NIH. (2016). Optimization of a Fragment-Based Screening Hit toward Potent DOT1L Inhibitors Interacting in an Induced Binding Pocket. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Retrieved from [Link]

  • PubChem. 7-Fluoroquinazolin-4(3H)-one. Retrieved from [Link]

  • PMC - PubMed Central. (2023). Design, Synthesis, and Biophysical Characterization of Pyridine Bis-Quinazoline Derivatives as Selective G-Quadruplex DNA Stabilizers. Retrieved from [Link]

  • Dove Press. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2023). Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors | Request PDF. Retrieved from [Link]

  • bioRxiv. (2021). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents. Retrieved from [Link]

  • PMC - PubMed Central. (2016). Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Retrieved from [Link]

  • PubMed Central. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Retrieved from [Link]

  • PubMed. (2014). Fragment-based hit discovery and structure-based optimization of aminotriazoloquinazolines as novel Hsp90 inhibitors. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. Retrieved from [Link]

  • YouTube. (2022). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery. Retrieved from [Link]

  • PubChem - NIH. Fluoroquinolonic acid. Retrieved from [Link]

  • PubChem. 6-Fluoro-7-nitroquinazolin-4(3H)-one. Retrieved from [Link]

  • PubMed. (2023). Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Retrieved from [Link]

  • NIH. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Retrieved from [Link]

  • PubMed. (2012). Biophysical characterization of a binding site for TLQP-21, a naturally occurring peptide which induces resistance to obesity. Retrieved from [Link]

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Troubleshooting & Optimization

purification strategies for 7-fluoroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Purification Strategies for 7-Fluoroquinazoline Derivatives

Welcome to the Technical Support Center

You are likely working with this compound scaffolds (e.g., Gefitinib or Afatinib intermediates) where the C-7 fluorine atom is critical for metabolic stability and EGFR binding affinity.[1][2] The primary challenge in this chemistry is not just yield, but the regiochemical purity —specifically separating the 7-fluoro target from the 6-fluoro isomer and defluorinated byproducts.

This guide is structured to troubleshoot your specific purification bottlenecks. It moves from bulk isolation (The "Crash Out") to high-purity polishing (Chromatography).[1][2]

Module 1: Solubility & Initial Isolation (The "Crash Out")

Q1: I am synthesizing the quinazolin-4-one intermediate. The reaction mixture is dark, and filtration yields a sticky solid. How do I isolate a clean crude?

Diagnosis: Quinazolin-4-one formation (often cyclization of 2-amino-4-fluorobenzoic acid with formamidine acetate) generates oligomeric byproducts that cause "oiling out."[1][2]

Protocol: The "Acid-Base Swing" This method relies on the amphoteric nature of the quinazoline core to reject non-basic impurities.

  • Dissolution: Suspend your crude sticky solid in water (10 mL/g).

  • Acidification: Slowly add 2M HCl until pH < 2. The quinazoline will protonate and dissolve; non-basic tars will remain undissolved.

  • Filtration: Filter through a Celite pad to remove the insoluble tars.

  • Precipitation: Cool the filtrate to 0–5 °C. Slowly adjust pH to 8–9 using 4M NaOH or NH₄OH.

  • Collection: The free base will precipitate as a cleaner solid. Filter and wash with cold water.

Q2: My 7-fluoro intermediate contains ~10% of the 6-fluoro isomer. Flash chromatography is not separating them well.[2][3] What should I do?

Diagnosis: Regioisomers often co-elute on silica due to identical polarity. Relying solely on chromatography is inefficient here.[2]

Solution: Methanol Trituration (The "Scrubbing" Method) Literature and patent data suggest that 7-fluoro-6-nitro-4-hydroxyquinazoline crystallizes more efficiently in methanol than its isomers.[1][2]

  • Step 1: Suspend the crude dry solid in Methanol (5 mL per gram of solid).

  • Step 2: Heat to reflux (65 °C) for 30 minutes with vigorous stirring. The solid may not fully dissolve; this is a slurry wash.

  • Step 3: Cool slowly to Room Temperature (RT), then to 0 °C.

  • Step 4: Filter and wash with ice-cold methanol.[1][2]

  • Result: The filtrate (mother liquor) will be enriched with the more soluble impurities (isomers), while the filter cake is your enriched 7-fluoro product.

Module 2: Chromatographic Separation (The "Fine Tuning")

Q3: My this compound derivative is tailing severely on silica gel (Flash Chromatography), causing fraction overlap.

Diagnosis: The basic nitrogen atoms (N1 and N3) on the quinazoline ring interact strongly with acidic silanols on the silica surface, causing peak broadening (tailing).

Troubleshooting Matrix:

ParameterAdjustmentMechanism
Mobile Phase Modifier Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1][2]The amine competes for silanol sites, "blocking" them from the quinazoline.
Stationary Phase Switch to Amine-functionalized Silica (NH2-Silica).[1][2]The basic surface prevents interaction with the quinazoline nitrogens.
Solvent System Use DCM:MeOH instead of Hexane:EtOAc.Methanol is protic and helps suppress silanol interactions better than aprotic EtOAc.

Q4: I need to separate the 4-chloro-7-fluoroquinazoline from the hydrolyzed 4-hydroxy byproduct.

Diagnosis: The 4-chloro derivative is moisture sensitive and can hydrolyze back to the starting material (4-hydroxy) on the column if the silica is wet.

Protocol: The "Dry" Column

  • Pre-treatment: Flush your silica column with 3 Column Volumes (CV) of 100% Hexane containing 1% TEA to neutralize acidity and remove adsorbed water.

  • Loading: Use a solid load technique. Dissolve crude in DCM, adsorb onto Celite, dry under vacuum, and load the powder. Do not liquid load with DMF/DMSO as these solvents ruin resolution.

  • Elution: Run a fast gradient (e.g., 0–30% EtOAc in Hexane). The 4-chloro compound is much less polar and will elute significantly earlier (Rf ~0.6–0.[1][2]8) than the 4-hydroxy compound (Rf < 0.2).[1][2]

Module 3: Visualization & Workflow

The following diagrams illustrate the decision logic for purification and isomer separation.

Diagram 1: General Purification Decision Tree Caption: Logic flow for selecting the appropriate purification method based on impurity profile.

PurificationWorkflow Start Crude this compound CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity IsTailing Problem: Severe Tailing? CheckPurity->IsTailing > 90% Purity but dirty IsomerIssue Problem: Isomer (6-F) present? CheckPurity->IsomerIssue < 90% Purity Recryst Recrystallization (EtOH or EtOAc) CheckPurity->Recryst High Purity, Wrong Color/Form Flash Flash Chromatography (DCM/MeOH + 1% TEA) IsTailing->Flash Use Amine Modifier Trituration Methanol Trituration (Reflux/Cool) IsomerIssue->Trituration Yes (Solid Crude) AcidBase Acid-Base Extraction (pH Swing) IsomerIssue->AcidBase No (Oily/Sticky) Trituration->CheckPurity AcidBase->CheckPurity Final Pure Product (>98%) Flash->Final Recryst->Final

Diagram 2: Troubleshooting Chromatographic Separation Caption: Step-by-step optimization for difficult quinazoline separations.

ChromeTroubleshoot Start Poor Separation on TLC/Flash Step1 Check Rf Delta Start->Step1 Decision1 Rf < 0.1? Step1->Decision1 Action1 Increase Polarity (Add MeOH) Decision1->Action1 Yes (Too Retentive) Action2 Add Modifier (1% TEA or NH4OH) Decision1->Action2 No (Streaking) Action3 Switch Solvent (DCM -> EtOAc) Decision1->Action3 No (Overlap) Result Retest TLC Action1->Result Action2->Result Action3->Result

Module 4: Quantitative Data Support

Solvent Selection Guide for Recrystallization Based on solubility profiles of 4-substituted-7-fluoroquinazolines.

Solvent SystemSuitabilityComments
Methanol (Hot) High Best for removing regioisomers (6-fluoro) via trituration.[1][2]
Ethanol (Abs.) Medium Good for final polishing of hydrochloride salts.
EtOAc / Hexane Low Often leads to "oiling out" unless the compound is highly crystalline.
DMF / Water Specialist Use only for highly insoluble derivatives. Dissolve in hot DMF, add water dropwise until cloudy.

References

  • Source: Google Patents (CN102702115A)
  • Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry Relevance: Provides protocols for deactivating silica with triethylamine to prevent tailing of basic heterocycles. URL:[Link]

  • Peak Tailing in Chromatography: Troubleshooting Basics Source: GMP Insiders Relevance: Explains the mechanism of silanol interactions with basic analytes and pH adjustment strategies. URL:[Link]

Sources

Technical Support Center: SoluTech™ Guide for 7-Fluoroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of 7-Fluoroquinazoline Compounds Document ID: ST-7FQ-SOL-001 Version: 2.4 (Current) Audience: Medicinal Chemists, Formulation Scientists, DMPK Researchers

Introduction: The "Brick Dust" Challenge

Welcome to the SoluTech™ technical support hub. If you are working with this compound derivatives (common scaffolds in EGFR, VEGFR, and chemically related kinase inhibitors), you are likely encountering a specific solubility profile known as "Brick Dust."

The Core Problem: The quinazoline core is planar and aromatic, leading to high crystal lattice energy (strong


-

stacking). The addition of a fluorine atom at the 7-position introduces two specific complications:
  • Increased Lipophilicity: The C-F bond is highly hydrophobic, increasing LogP.

  • Reduced Basicity: Fluorine is strongly electron-withdrawing. It pulls electron density away from the N1 and N3 nitrogens, significantly lowering their pKa. This makes the molecule a weaker base, rendering standard salt formation (e.g., with weak acids) difficult or unstable.

This guide provides self-validating protocols to overcome these barriers during synthesis, formulation, and biological assaying.

Module 1: Chemical & Structural Troubleshooting

Issue: "My compound precipitates immediately upon neutralization or won't form a stable salt."

Root Cause Analysis: The 7-fluoro substituent lowers the pKa of the N1 nitrogen (typically the most basic site) by approximately 1.0–1.5 log units compared to the non-fluorinated analog. If you attempt to form salts with weak acids (e.g., tartrate, citrate), the


pKa (pKa

- pKa

) may be insufficient (< 2), leading to disproportionation in solution.
Troubleshooting Workflow: Salt Selection Strategy

Do not default to HCl. HCl salts of electron-deficient quinazolines often dissociate in water due to the weak basicity of the parent compound, or they form hygroscopic hydrates.

Recommended Counter-ions:

  • Primary Choice: Sulfonic acids (Methanesulfonic acid, p-Toluenesulfonic acid). These are strong acids that ensure a sufficient

    
    pKa for stable salt formation.
    
  • Secondary Choice: Isethionic acid (provides a hydroxyl group to aid solvation).

Visual Guide: Salt Selection Decision Tree

SaltSelection Start Start: this compound Free Base CheckPKA Determine pKa of N1 Nitrogen (Typically 3.5 - 5.0 due to 7-F) Start->CheckPKA DeltaCalc Calculate ΔpKa = pKa(base) - pKa(acid) CheckPKA->DeltaCalc WeakAcid Weak Acids (Citric, Tartaric) ΔpKa < 2 DeltaCalc->WeakAcid If Acid pKa > 3 StrongAcid Strong Acids (HCl, H2SO4) ΔpKa > 3 DeltaCalc->StrongAcid If Acid pKa < 1 Sulfonic Sulfonic Acids (Mesylate, Tosylate) ΔpKa > 3 + Organic Character DeltaCalc->Sulfonic If Acid pKa < 1 ResultFail High Risk: Salt Disproportionation (Precipitates in water) WeakAcid->ResultFail ResultHygro Risk: Hygroscopicity/Corrosion (HCl often labile) StrongAcid->ResultHygro ResultSuccess Optimal: Stable Crystalline Salt (Improved Dissolution) Sulfonic->ResultSuccess

Figure 1: Decision logic for salt selection emphasizing sulfonic acids for electron-deficient quinazolines.

Module 2: Formulation Strategies (In Vivo)

Issue: "Oral bioavailability is <5% in rodents despite micronization."

Root Cause Analysis: Micronization increases surface area but does not change the intrinsic solubility or the high lattice energy of the this compound crystal. You need to break the crystal lattice (Amorphous Solid Dispersion) or complex the molecule (Cyclodextrins).

Protocol A: Cyclodextrin Complexation (Kneading Method)

Why this works: The hydrophobic fluorinated ring fits well into the lipophilic cavity of


-Cyclodextrin (CD), while the hydroxyls on the CD exterior interact with water.

Materials:

  • This compound compound

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)[1]
  • Solvent: 50% Ethanol/Water mixture

Step-by-Step Procedure:

  • Ratio: Weigh compound and HP-

    
    -CD in a 1:1 or 1:2 molar ratio.
    
  • Slurry: Place the physical mixture in a mortar. Add the Ethanol/Water solvent dropwise while grinding with a pestle. Crucial: Do not add too much liquid; you want a thick paste (slurry), not a solution.

  • Kneading: Grind vigorously for 30–45 minutes. The shear force helps insert the drug into the CD cavity.

  • Drying: Dry the paste at 40°C under vacuum for 24 hours.

  • Validation: Analyze via DSC (Differential Scanning Calorimetry). The disappearance of the drug's sharp melting peak indicates successful inclusion/amorphization.

Protocol B: Amorphous Solid Dispersion (ASD)

Why this works: Polymers like HPMC-AS prevent the drug from recrystallizing, maintaining a "supersaturated" state in the gut (the "Spring and Parachute" effect).

Data Comparison: Solubility Enhancement

Formulation StrategyKinetic Solubility (µg/mL)Stability (4h in FaSSIF)Recommended For
Crystalline Free Base < 1.0Stable (Insoluble)Initial screening only
Micronized (d90 < 5µm) 2.5StableHigh dose toxicology
Mesylate Salt 45.0Moderate (May salt-out)Early PK studies
ASD (HPMC-AS) 250+ High (Parachute effect) Lead Optimization / GLP Tox

Module 3: Assay-Specific Troubleshooting (In Vitro)

Issue: "Compound crashes out in cell media (1% DMSO) causing variability in IC50."

Root Cause Analysis: When a DMSO stock (highly solubilized) hits aqueous media, the "solvent shock" causes rapid recrystallization of highly crystalline 7-fluoroquinazolines.

The "Intermediate Dilution" Protocol

Do not pipette 100% DMSO stock directly into the cell culture well.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute compound to 10x the final concentration using culture media containing 10% DMSO .

    • Why: This creates a buffer zone where the compound encounters water but still has enough organic solvent to prevent immediate nucleation.

  • Final Addition: Add this 10x intermediate solution to your cells (1:10 dilution).

    • Result: Final concentration is 1x, DMSO is 1%. The gradual gradient prevents the "shock" precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use PEG400 as a co-solvent for IV formulations? A: Yes, but proceed with caution. 7-fluoroquinazolines often require high percentages (>30%) of PEG400 to dissolve. This can cause hemolysis in animal models. We recommend a mixture of 5% DMSO / 30% PEG400 / 65% Water (or Saline) . Always add water last and slowly to avoid precipitation.

Q: Does the position of the fluorine (6-F vs 7-F) matter for solubility? A: Yes. While both reduce basicity, the 7-position is often more exposed to solvent interactions in the crystal lattice. 7-F analogs generally pack more efficiently (lower solubility) than 6-F analogs due to specific C-F...H dipole interactions in the solid state.

Q: My stock solution in DMSO turned cloudy after freezing. Is it ruined? A: Not necessarily. DMSO freezes at 19°C. The cloudiness is likely DMSO crystals, not just your compound. Thaw completely at 37°C and vortex vigorously. If particles remain after the DMSO is fully liquid, sonicate for 10 minutes. If precipitate persists, the compound has nucleated; you must re-dissolve or discard.

References

  • BenchChem. (2025). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents. Retrieved from

  • National Institutes of Health (NIH). (2020). Importance of Fluorine in Benzazole Compounds: Effect on pKa and Lipophilicity. PMC. Retrieved from

  • Drug Development & Delivery. (2023). Bioavailability Enhancement - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from

  • Purdue University. (2015). Acid-Base Interactions in Amorphous Solid Dispersions: Formulation Strategy for Tyrosine Kinase Inhibitors. Purdue e-Pubs. Retrieved from

  • Molecules (MDPI). (2021). Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies.[2] Retrieved from

Sources

Technical Support Center: Optimizing Reaction Conditions for 7-Fluoroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-fluoroquinazolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic procedure. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter during the synthesis of 7-fluoroquinazolines.

Problem 1: Low Yield of 7-Fluoro-4-hydroxyquinazoline during Cyclization

Q: I am attempting to synthesize 7-fluoro-4-hydroxyquinazoline from 2-amino-4-fluorobenzoic acid and formamide (or a derivative), but my yields are consistently low. What are the likely causes and how can I improve the outcome?

A: This is a common bottleneck in quinazoline synthesis. Low yields in this cyclization step often stem from incomplete reaction or unfavorable reaction equilibria.

Probable Causes & Solutions:

  • Insufficient Reaction Temperature: The cyclization of anthranilic acids with formamide derivatives to form the quinazolinone core often requires high temperatures to drive off water and facilitate ring closure. Traditional heating methods may not be efficient enough.

    • Expert Recommendation: Consider using a higher boiling point solvent like ethylene glycol monomethyl ether (EGME) and ensuring the reaction reaches reflux.[1] Some protocols also suggest a fusion reaction at high temperatures (e.g., 250°C) without a solvent to avoid issues like ring opening.[2]

  • Suboptimal Reagent for Formylation and Cyclization: While formamide is a classic reagent, its reactivity can be limiting.

    • Expert Recommendation: A more effective alternative is using formamidine acetate in a suitable high-boiling solvent such as 2-methoxyethanol. This has been shown to significantly improve yields, in some cases from as low as 10-20% to over 85%.[3] The in situ formation of the amidine provides a more reactive intermediate for the cyclization.

  • Reaction Monitoring: Without proper monitoring, it's difficult to determine if the reaction has gone to completion.

    • Expert Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting 2-amino-4-fluorobenzoic acid will indicate the reaction's endpoint.

Problem 2: Formation of Isomers During Nitration

Q: I am performing a nitration on 7-fluoro-4-hydroxyquinazoline and obtaining a mixture of isomers, which is complicating my purification process. How can I improve the regioselectivity of the nitration?

A: The directing effects of the existing substituents on the quinazoline ring can lead to the formation of multiple nitrated isomers. Controlling the reaction conditions is key to favoring the desired product.

Probable Causes & Solutions:

  • Reaction Temperature: Nitration reactions are highly sensitive to temperature. Higher temperatures can lead to over-nitration or the formation of undesired isomers.

    • Expert Recommendation: Maintain a low temperature during the addition of the nitrating agent. An ice-water bath to keep the temperature around 10°C is recommended.[1] This reduces the activation energy available for the formation of less-favored isomers.

  • Purification Challenges: Even with optimized conditions, some isomeric impurities may form.

    • Expert Recommendation: A specific protocol to remove these isomers involves repeated washing of the solid product with methanol. Mechanical stirring during the wash for an extended period (e.g., 2 hours) can effectively remove the more soluble, undesired isomers.[1]

Problem 3: Inefficient Chlorination of the 4-Hydroxyquinazoline

Q: My attempt to convert 7-fluoro-6-nitro-4-hydroxyquinazoline to the 4-chloro derivative using thionyl chloride is giving me poor yields and a complex crude product. What can I do to optimize this step?

A: The chlorination of the 4-hydroxy position is a critical step for further functionalization. The choice of chlorinating agent and reaction conditions are paramount for a successful transformation.

Probable Causes & Solutions:

  • Reagent Choice and Catalysis: While thionyl chloride (SOCl₂) is a common chlorinating agent, its reactivity can be enhanced, or in some cases, a different reagent may be more suitable.

    • Expert Recommendation: The addition of a catalytic amount of N,N-dimethylformamide (DMF) to the reaction with thionyl chloride can significantly improve the reaction rate and yield.[1][4] The DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent chlorinating species.

    • Alternatively, using phosphoryl chloride (POCl₃) in the presence of a base like N,N-diethylaniline has been reported to give more reliable and high-yielding results compared to SOCl₂/DMF in some cases.[3]

  • Work-up Procedure: The work-up for these reactive chlorinating agents must be handled carefully to avoid decomposition of the product.

    • Expert Recommendation: After the reaction is complete, as monitored by TLC, the excess chlorinating agent should be removed under reduced pressure. The resulting crude product should then be carefully quenched by pouring it into ice-water.[4] The desired 4-chloroquinazoline will precipitate as a solid and can be collected by filtration.

Experimental Protocols

Protocol 1: Optimized Synthesis of 7-Fluoro-4-hydroxyquinazoline
  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid.

  • Add formamidine acetate and 2-methoxyethanol.

  • Heat the mixture to reflux and maintain for the time determined by TLC monitoring until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the cooled mixture into water with stirring to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain 7-fluoro-4-hydroxyquinazoline.

Protocol 2: Regioselective Nitration of 7-Fluoro-4-hydroxyquinazoline
  • In a three-necked flask, dissolve 7-fluoro-4-hydroxyquinazoline in concentrated sulfuric acid.

  • Cool the mixture to 10°C using an ice-water bath.

  • Slowly add a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • Stir the reaction at this temperature until TLC indicates the completion of the reaction.

  • Carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Collect the precipitated yellow solid by filtration.

  • Wash the solid repeatedly with methanol, with mechanical stirring for at least 2 hours for each wash, to remove unwanted isomers.

  • Dry the purified 7-fluoro-6-nitro-4-hydroxyquinazoline.[1]

Protocol 3: Efficient Chlorination to 4-Chloro-7-fluoro-6-nitroquinazoline
  • In a flask equipped with a reflux condenser and a dropping funnel, add 7-fluoro-6-nitro-4-hydroxyquinazoline and thionyl chloride.

  • Add a catalytic amount of DMF dropwise.

  • Heat the mixture to reflux until the solid dissolves and the reaction is complete by TLC.

  • Cool the mixture and remove excess thionyl chloride under reduced pressure.

  • Carefully add the residue to ice-water with stirring.

  • Collect the precipitated solid by filtration, wash with water, and then with a mixture of petroleum ether and ethyl acetate to remove non-polar impurities.[1]

  • Dry the product to obtain 4-chloro-7-fluoro-6-nitroquinazoline.

Data Summary

StepStarting MaterialReagentsKey ConditionsTypical YieldReference
Cyclization 2-amino-4-fluorobenzoic acidFormamidine acetate, 2-methoxyethanolReflux~85%[3]
Nitration 7-fluoro-4-hydroxyquinazolineConc. H₂SO₄, fuming HNO₃10°CHigh[1]
Chlorination 7-fluoro-6-nitro-4-hydroxyquinazolineSOCl₂, cat. DMFRefluxHigh[1][4]

Visualizing the Workflow

7-Fluoroquinazoline Synthesis Workflow cluster_0 Core Synthesis cluster_1 Further Derivatization 2-Amino-4-fluorobenzoic Acid 2-Amino-4-fluorobenzoic Acid 7-Fluoro-4-hydroxyquinazoline 7-Fluoro-4-hydroxyquinazoline 2-Amino-4-fluorobenzoic Acid->7-Fluoro-4-hydroxyquinazoline Cyclization 7-Fluoro-6-nitro-4-hydroxyquinazoline 7-Fluoro-6-nitro-4-hydroxyquinazoline 7-Fluoro-4-hydroxyquinazoline->7-Fluoro-6-nitro-4-hydroxyquinazoline Nitration 4-Chloro-7-fluoro-6-nitroquinazoline 4-Chloro-7-fluoro-6-nitroquinazoline 7-Fluoro-6-nitro-4-hydroxyquinazoline->4-Chloro-7-fluoro-6-nitroquinazoline Chlorination Nucleophilic Substitution Nucleophilic Substitution 4-Chloro-7-fluoro-6-nitroquinazoline->Nucleophilic Substitution Final Product Final Product Nucleophilic Substitution->Final Product

Caption: Synthetic pathway for this compound derivatives.

Troubleshooting Logic Diagram

Troubleshooting Logic cluster_low_yield Low Yield in Cyclization cluster_isomers Isomer Formation in Nitration Start Start Problem Problem Start->Problem Cause Cause Problem->Cause Identify Problem_LY Low Yield? Problem_I Isomers? Solution Solution Cause->Solution Address Re-evaluate Re-evaluate Solution->Re-evaluate Cause_LY1 Low Temp? Problem_LY->Cause_LY1 Cause_LY2 Wrong Reagent? Problem_LY->Cause_LY2 Solution_LY1 Increase Temp/ Use High-Boiling Solvent Cause_LY1->Solution_LY1 Solution_LY2 Use Formamidine Acetate Cause_LY2->Solution_LY2 Cause_I1 High Temp? Problem_I->Cause_I1 Solution_I1 Maintain at 10°C Cause_I1->Solution_I1

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Why is the quinazoline scaffold important in drug development? A1: The quinazoline ring system is considered a "privileged scaffold" in medicinal chemistry. This is due to its presence in numerous bioactive compounds, including those with anticancer and antibacterial properties.[5] Its rigid, planar structure allows it to effectively interact with biological targets like enzyme active sites.

Q2: Are there greener alternatives for quinazoline synthesis? A2: Yes, green chemistry approaches are gaining traction to reduce waste and avoid harsh conditions.[6] Methods utilizing microwave assistance or ultrasound promotion can accelerate reactions and reduce the need for high temperatures over long periods.[5] Additionally, some modern protocols are being developed under catalyst- and solvent-free conditions.[7][8]

Q3: What is the role of the fluorine atom at the 7-position? A3: The fluorine atom at the C-7 position is a common feature in many modern antibacterial agents known as fluoroquinolones.[9] It can significantly enhance the biological activity of the molecule by altering its electronic properties and improving its binding affinity to bacterial enzymes like DNA gyrase.[9]

Q4: My final this compound product is difficult to purify. What are some general strategies? A4: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple side products.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.

  • Column Chromatography: For more complex mixtures or non-crystalline products, silica gel column chromatography is the standard approach. A careful selection of the eluent system is crucial for good separation.

  • Acid-Base Extraction: Since quinazolines are basic, an acid-base extraction can be used to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (like 1M HCl) to extract the quinazoline into the aqueous layer. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.

Q5: Can I use other starting materials besides 2-amino-4-fluorobenzoic acid? A5: Yes, various synthetic routes to quinazolines exist.[8] For example, syntheses starting from 2-aminobenzonitriles or o-aminobenzylamines have been reported.[8][10] The choice of starting material will depend on the desired substitution pattern on the quinazoline core and the availability of the precursors.

References

  • Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • PMC - PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
  • SciSpace. (2022, August 28). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • PMC - NIH. (n.d.). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
  • ResearchGate. (n.d.). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach | Request PDF.
  • PMC - PubMed Central. (n.d.). Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety.
  • Preprints.org. (2025, January 26). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
  • ResearchGate. (2025, August 9). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
  • PMC - PubMed Central. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
  • PubMed. (2023, June 15). Design, Synthesis and Biological Evaluation of 7-Substituted-1,3-diaminopyrrol[3,2-f]quinazolines as Potential Antibacterial Agents.
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • ResearchGate. (n.d.). Synthesis, method optimization, anticancer activity of 2,3,7-trisubstituted Quinazoline derivatives and targeting EGFR-tyrosine kinase by rational approach 1st Cancer Update.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • PMC - PubMed Central. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • NIH. (2023, March 13). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis.
  • MDPI. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.

Sources

minimizing by-product formation in 7-fluoroquinazoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoroquinazolines are a critical structural motif in medicinal chemistry, appearing in numerous bioactive molecules and pharmaceuticals.[1] However, their efficient synthesis can be challenging, often leading to the formation of undesired by-products that complicate purification and reduce overall yield.[1] This guide is designed to provide practical, experience-driven advice to overcome these synthetic hurdles.

Core Principles of Quinazoline Synthesis

The formation of the quinazoline ring system typically involves the condensation of an anthranilic acid derivative with a suitable one-carbon source, such as formamide or an orthoester.[2][3] The reaction proceeds through an initial acylation of the amino group, followed by intramolecular cyclization and dehydration.

Generalized Reaction Scheme

Quinazoline Synthesis 2-aminobenzoic acid derivative 2-aminobenzoic acid derivative Intermediate N-acyl intermediate 2-aminobenzoic acid derivative->Intermediate Acylation One-carbon source One-carbon source One-carbon source->Intermediate Product Quinazoline Intermediate->Product Cyclization & Dehydration

Caption: General pathway for quinazoline synthesis.

Troubleshooting Guide: Minimizing By-products

This section addresses specific by-products and provides actionable steps to mitigate their formation.

Issue 1: Formation of Dimerized or Polymerized By-products

Question: My reaction is producing a significant amount of high molecular weight, insoluble material alongside my desired 7-fluoroquinazoline. What is causing this and how can I prevent it?

Answer:

Causality: Dimerization and polymerization often occur at elevated temperatures when the concentration of reactive intermediates is high. In the context of this compound synthesis from a fluoro-substituted anthranilic acid, intermolecular reactions can compete with the desired intramolecular cyclization. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the aromatic ring.

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter. High temperatures, while often used to drive the reaction to completion, can accelerate side reactions.

    • Recommendation: Start with a lower reaction temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. For many quinazoline syntheses, a temperature range of 120-150°C is a good starting point.[3]

  • Concentration Adjustment:

    • Recommendation: Employing a higher dilution (lower concentration of starting materials) can favor the intramolecular cyclization over intermolecular polymerization. This is a classic strategy for minimizing by-products in ring-closing reactions.

  • Order of Addition:

    • Recommendation: If using a two-step approach (acylation followed by cyclization), ensure the acylation step is complete before initiating the high-temperature cyclization. A slow, controlled addition of one reagent to the other can also help maintain a low concentration of reactive species.

Data-Driven Optimization:

ParameterStandard ConditionOptimized ConditionExpected Outcome
Temperature 180°C130-140°CReduced polymerization
Concentration 1.0 M0.1 - 0.5 MIncreased yield of monomer
Addition Rate All at onceSlow addition over 1-2hMinimized side reactions
Issue 2: Incomplete Cyclization and Presence of N-acyl Intermediate

Question: My final product is contaminated with the N-acylated 2-aminobenzoic acid intermediate. How can I drive the cyclization to completion?

Answer:

Causality: Incomplete cyclization is often due to insufficient energy (temperature) or the presence of water, which can hydrolyze the intermediate or inhibit the final dehydration step. The mechanism involves the formation of an intermediate that requires dehydration to form the aromatic quinazoline ring.[4]

Troubleshooting Protocol:

  • Anhydrous Conditions:

    • Recommendation: Ensure all solvents and reagents are thoroughly dried. Use of a Dean-Stark trap or molecular sieves can be effective in removing water formed during the reaction.[5]

  • Catalyst Choice:

    • Recommendation: While many quinazoline syntheses are thermally driven, some benefit from a catalyst to facilitate the cyclization/dehydration step.

      • Acid Catalysis: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) can protonate the hydroxyl group of the cyclized intermediate, making it a better leaving group (water).

      • Lewis Acid Catalysis: Lewis acids like ZnCl₂ or FeCl₃ can also promote cyclization.

  • Reaction Time and Temperature:

    • Recommendation: If incomplete conversion is observed at a given temperature, extending the reaction time is the first logical step. If the reaction stalls, a modest increase in temperature may be necessary.

Troubleshooting Workflow cluster_0 Problem: Incomplete Cyclization Start Reaction mixture contains starting material/intermediate Check_Water Are conditions anhydrous? Start->Check_Water Add_Drying Implement Dean-Stark or add molecular sieves Check_Water->Add_Drying No Check_Temp Is temperature sufficient? Check_Water->Check_Temp Yes Add_Drying->Check_Temp Increase_Temp Increase temperature incrementally Check_Temp->Increase_Temp No Monitor Monitor by TLC/LC-MS Check_Temp->Monitor Yes Increase_Temp->Monitor Add_Catalyst Consider acid or Lewis acid catalyst Add_Catalyst->Monitor Monitor->Add_Catalyst Stalled End Reaction complete Monitor->End Complete

Caption: Workflow for addressing incomplete cyclization.

Issue 3: Formation of Isomeric By-products

Question: I am observing an isomer of my target this compound. What could be the cause?

Answer:

Causality: The formation of isomeric by-products can arise from the starting materials or from rearrangements under the reaction conditions. If starting with a substituted anthranilic acid, ensure the regiochemistry is correct. Certain reaction conditions, particularly with strong acids or high temperatures, could potentially promote substituent migration, although this is less common for a fluorine substituent. A more likely source is an isomeric impurity in one of the starting materials.

Troubleshooting Protocol:

  • Starting Material Purity:

    • Recommendation: Verify the purity and isomeric integrity of your starting 4-fluoroanthranilic acid (or other relevant precursor) using ¹H NMR, ¹⁹F NMR, and/or GC-MS.

  • Reaction Conditions:

    • Recommendation: Opt for milder reaction conditions where possible. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, which can sometimes minimize the formation of thermal degradation or rearrangement products.[3]

  • Alternative Synthetic Routes:

    • Recommendation: Several methods exist for quinazoline synthesis, including those starting from 2-aminobenzonitriles or 2-aminobenzaldehydes.[6] If one route consistently produces an inseparable isomer, exploring an alternative synthetic strategy may be the most efficient solution. One-pot, multi-component reactions can also offer high efficiency and selectivity.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound synthesis?

A1: The choice of solvent is highly dependent on the specific reaction. For high-temperature condensations, high-boiling point solvents like Dowtherm A, sulfolane, or N-methyl-2-pyrrolidone (NMP) are common. In some cases, using an excess of one of the reactants, such as formamide, can serve as both the reagent and the solvent.[2][3] For catalyzed reactions at lower temperatures, solvents like toluene, xylene, or acetonitrile may be suitable.[8]

Q2: How can I effectively purify my this compound product?

A2:

  • Crystallization: This is often the most effective method for removing minor impurities. A solvent/anti-solvent system (e.g., dissolving in a good solvent like ethanol or ethyl acetate and precipitating with a poor solvent like hexanes or water) can yield highly pure material.

  • Column Chromatography: For mixtures that are difficult to crystallize, silica gel column chromatography is the standard approach. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Acid-Base Extraction: Quinazolines are basic. You can often perform an aqueous workup by dissolving the crude product in an organic solvent, washing with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer (e.g., with NaOH) to precipitate the pure product, which can then be extracted back into an organic solvent.

Q3: Can I use microwave irradiation for this synthesis?

A3: Yes, microwave-assisted organic synthesis is an excellent technique for preparing quinazolines. It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[3] The rapid and uniform heating can minimize the formation of thermal degradation by-products.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
  • ijarsct. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst.
  • Thieme E-Books & E-Journals. (n.d.). Facile Synthesis of New Antiviral Fluoro-Quinazolines Enabled by Merging Domino Reactions.
  • Unknown. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the formation of 7a a.
  • PubMed Central. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
  • ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.

Sources

Technical Support Center: Addressing Off-Target Effects of 7-Fluoroquinazoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 7-fluoroquinazoline-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of kinase inhibitors. As a senior application scientist, my goal is to equip you with the rationale behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your research.

Off-target effects, where a drug interacts with unintended molecular targets, are a significant challenge in drug discovery and chemical biology.[1] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target activity is a common occurrence that can lead to misinterpretation of experimental results, unexpected phenotypes, and potential toxicities.[2] This guide will provide a framework for identifying, validating, and mitigating off-target effects specific to the this compound scaffold.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions researchers encounter when working with this compound inhibitors.

Q1: My this compound inhibitor shows high potency in an enzymatic assay but weak or no activity in my cell-based assay. What are the likely causes?

This is a frequent observation in drug discovery. The discrepancy can arise from several factors:

  • Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.

  • Efflux by Transporters: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Rapid Metabolism: The compound may be quickly metabolized by the cells into an inactive form.

  • High Intracellular ATP Concentration: The high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the kinase, a phenomenon not replicated in many biochemical assays where ATP concentrations are often set near the Km value.[2]

Q2: I'm observing an unexpected cellular phenotype that doesn't seem to be related to the intended target of my inhibitor. How can I begin to investigate if this is an off-target effect?

The first step is to systematically determine if the observed phenotype is due to inhibition of the intended target or an off-target. Here's a suggested workflow:

  • Confirm Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to verify that your compound is binding to its intended target at the concentrations you are using in your cellular experiments.

  • Use a Structurally Unrelated Inhibitor: If possible, treat your cells with an inhibitor of the same target that has a different chemical scaffold. If this second inhibitor does not produce the same phenotype, it's more likely that your this compound is acting through an off-target.

  • Perform a Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype persists in the absence of the target, it is likely an off-target effect.

  • Kinome Profiling: If the above steps suggest an off-target effect, a broad kinase selectivity screen is the next logical step to identify potential off-target kinases.

Q3: What are the known off-target liabilities for quinazoline-based kinase inhibitors?

While the precise off-target profile is unique to each compound, some general patterns have been observed for the quinazoline scaffold, particularly for those targeting EGFR and HER2. For example, Lapatinib, a quinazoline-based dual EGFR/HER2 inhibitor, has known off-target activities.[2][3][4] These can include:

  • Other Kinases: Due to the conserved nature of the ATP-binding pocket, off-target inhibition of other kinases is common.[2]

  • Mitochondrial Dysfunction: Some kinase inhibitors have been shown to impact mitochondrial function, leading to toxicity.[5][6] Lapatinib, for instance, has been reported to induce mitochondrial dysfunction.[5]

  • Cardiotoxicity: Off-target effects on kinases crucial for cardiomyocyte function can lead to cardiotoxicity. This has been a concern for some HER2 inhibitors.[7][8][9][10]

  • Induction of Unexpected Signaling Pathways: At higher concentrations, some inhibitors can paradoxically activate signaling pathways. Lapatinib has been shown to induce TRAIL death receptors DR4 and DR5 through an off-target mechanism involving the JNK/c-Jun signaling axis.[11][12]

The 7-fluoro substitution on the quinazoline ring will influence the electronic properties and binding interactions of the molecule, potentially altering its selectivity profile compared to other quinazoline analogs. Therefore, specific profiling of your compound is essential.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting advice for key experiments to characterize the on- and off-target effects of your this compound inhibitor.

Case Study: Interpreting Kinome Profiling Data

To illustrate how to approach off-target identification, let's consider a hypothetical this compound inhibitor, "Compound X," designed to target EGFR. After observing an unexpected phenotype, a KINOMEscan® assay was performed at a concentration of 1 µM.

Table 1: Hypothetical KINOMEscan® Results for "Compound X" (Top Hits)

Kinase TargetPercent of Control (%)Interpretation
EGFR 1.5 Strong on-target binding
HER2 (ERBB2) 3.0 Strong on-target/related target binding
HER4 (ERBB4) 5.5Strong binding to related family member
RIPK2 8.0Significant off-target binding
DDR1 12.5Moderate off-target binding
SRC 25.0Weak off-target binding
YES1 28.0Weak off-target binding

Data is hypothetical for illustrative purposes. KINOMEscan® reports binding as "Percent of Control," where a lower number indicates stronger binding.

Analysis of Hypothetical Data:

  • On-Target Activity: As expected, Compound X shows strong binding to its intended target, EGFR, and the closely related family members HER2 and HER4.

  • Significant Off-Targets: The most significant off-target identified is RIPK2. DDR1 also shows notable binding.

  • Next Steps: The unexpected phenotype could be mediated by inhibition of RIPK2 or DDR1. The next logical step would be to use specific inhibitors for these kinases or employ genetic knockdown to see if the phenotype is replicated.

Protocol 1: Profiling Kinase Selectivity using Multiplexed Inhibitor Beads and Mass Spectrometry (MIB-MS)

This chemical proteomics approach allows for the assessment of inhibitor binding to a large number of endogenous kinases in a cellular lysate.[5]

Experimental Workflow:

MIB_MS_Workflow cluster_prep Sample Preparation cluster_capture Kinase Capture cluster_ms Mass Spectrometry cluster_analysis Data Analysis Lysate Cell Lysate Preparation Inhibitor Incubate Lysate with This compound Inhibitor or DMSO (Control) Lysate->Inhibitor MIBs Incubate with Multiplexed Inhibitor Beads (MIBs) Inhibitor->MIBs Competitive Binding Wash Wash Beads to Remove Non-specific Binders MIBs->Wash Elute Elute Bound Kinases Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Protein Quantification (Label-free or SILAC) LCMS->Quant Analysis Identify Kinases with Reduced Bead Binding (Potential Targets) Quant->Analysis

Caption: Workflow for MIB-MS Kinome Profiling.

Step-by-Step Methodology:

  • Cell Lysis: Culture cells to ~80-90% confluency. Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Inhibitor Incubation: Aliquot the lysate and incubate with your this compound inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 4°C.

  • Kinase Capture: Add the inhibitor-treated lysate to multiplexed inhibitor beads (kinobeads) and incubate to allow kinases to bind to the beads.

  • Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each identified kinase in the inhibitor-treated sample compared to the control. A significant reduction in the amount of a kinase captured on the beads in the presence of your inhibitor indicates that the inhibitor is binding to that kinase in the lysate.

Troubleshooting:

Problem Possible Cause Solution
Low number of identified kinases Inefficient lysis or low protein concentration.Optimize lysis buffer and ensure complete cell disruption. Use a sufficient amount of starting material.
High variability between replicates Inconsistent sample handling or washing.Standardize all incubation times and washing steps. Ensure complete removal of wash buffer.
No change in kinase binding for known target Inhibitor concentration too low.Increase the concentration of the inhibitor in the incubation step.
Protocol 2: Assessing Cellular Target Engagement with NanoBRET™ Assay

The NanoBRET™ Target Engagement assay is a live-cell method to quantify compound binding to a specific protein target. It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.

Experimental Workflow:

NanoBRET_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Detection cluster_analysis Data Analysis Transfect Transfect Cells with NanoLuc®-Kinase Fusion Vector Plate Plate Cells in Assay Plate Transfect->Plate Inhibitor Add Serial Dilutions of This compound Inhibitor Plate->Inhibitor Tracer Add Fluorescent Kinase Tracer Inhibitor->Tracer Incubate Incubate at 37°C Tracer->Incubate Substrate Add NanoBRET™ Substrate Incubate->Substrate Read Read Donor (460nm) and Acceptor (610nm) Emission Substrate->Read Ratio Calculate BRET Ratio (Acceptor/Donor) Read->Ratio IC50 Plot BRET Ratio vs. Inhibitor Concentration to Determine IC50 Ratio->IC50

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase.[13] After 18-24 hours, harvest the cells and resuspend them in Opti-MEM.[13]

  • Compound Plating: In a white 384-well plate, create a serial dilution of your this compound inhibitor.

  • Cell Addition: Add the cell suspension to the wells containing the inhibitor.[13]

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer for your kinase family.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[13]

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate.

  • Measurement: Read the plate on a luminometer capable of measuring filtered luminescence at 460nm (donor emission) and >600nm (acceptor emission).

  • Data Analysis: Calculate the BRET ratio (acceptor/donor) for each well. The displacement of the tracer by your inhibitor will cause a dose-dependent decrease in the BRET ratio. Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50.

Troubleshooting:

Problem Possible Cause Solution
Low BRET signal Poor transfection efficiency or low expression of the fusion protein.Optimize transfection conditions. Confirm expression by western blot or by measuring total luminescence.
No dose-response Inhibitor is not cell-permeable or does not bind the target in cells.Confirm cell permeability using other methods. Verify inhibitor activity in a biochemical assay.
High background signal Non-specific binding of the tracer.Decrease the concentration of the tracer. Ensure the tracer is appropriate for the target kinase.
Protocol 3: Assessing Mitochondrial Toxicity with a Seahorse XF Analyzer

Mitochondrial dysfunction is a potential off-target effect of some kinase inhibitors.[5] The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration.

Experimental Workflow:

Seahorse_Workflow cluster_prep Cell Preparation cluster_assay Seahorse Assay cluster_injections Mito Stress Test Injections cluster_analysis Data Analysis Seed Seed Cells in Seahorse XF Plate Treat Treat with this compound Inhibitor for Desired Time Seed->Treat Media Change to Seahorse Assay Medium Treat->Media Incubate Incubate in CO2-free Incubator Media->Incubate Run Run Mito Stress Test (Sequential Injections) Incubate->Run Oligo 1. Oligomycin (ATP Synthase Inhibitor) Measure Measure Oxygen Consumption Rate (OCR) Run->Measure FCCP 2. FCCP (Uncoupler) Rot_AA 3. Rotenone/Antimycin A (Complex I/III Inhibitors) Calculate Calculate Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity Measure->Calculate

Caption: Workflow for the Seahorse XF Mito Stress Test.

Step-by-Step Methodology:

  • Cell Seeding: Seed your cells of interest in a Seahorse XF cell culture microplate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of your this compound inhibitor for the desired duration (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.[14]

  • Run Mito Stress Test: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure basal OCR and then sequentially inject the following mitochondrial inhibitors:[14][15]

    • Oligomycin: Inhibits ATP synthase (Complex V). The resulting decrease in OCR corresponds to mitochondrial ATP production.

    • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential, causing maximal oxygen consumption by the electron transport chain. This reveals the maximal respiratory capacity.

    • Rotenone & Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration. The remaining OCR is due to non-mitochondrial processes.

  • Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between inhibitor-treated and control cells.

Troubleshooting:

Problem Possible Cause Solution
High OCR variation between wells Inconsistent cell seeding.Ensure a single-cell suspension and careful pipetting during cell plating. Normalize OCR data to cell number (e.g., using a CyQUANT assay).
No response to mitochondrial inhibitors Cells are unhealthy or dying.Check cell viability before starting the assay. Reduce the concentration or duration of inhibitor treatment.
Unexpected OCR profiles Compound directly interferes with electron transport chain complexes.This is a valid result indicating mitochondrial toxicity. Further investigate which complex is affected.

Part 3: Comprehensive References

  • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • Lapatinib KINOMEscan (LDG-1090: LDS-1093). LINCS Data Portal. [Link]

  • Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells. Oncotarget. [Link]

  • Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. Science Signaling. [Link]

  • Lapatinib induces mitochondrial dysfunction to enhance oxidative stress and ferroptosis in doxorubicin-induced cardiomyocytes via inhibition of PI3K/AKT signaling pathway. Free Radical Biology and Medicine. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. [Link]

  • A review of lapatinib ditosylate in the treatment of refractory or advanced breast cancer. Core Evidence. [Link]

  • Cardiac toxicities of lapatinib in patients with breast cancer and other HER2-positive cancers: a meta-analysis. Yonsei Medical Journal. [Link]

  • The HER2 inhibitor lapatinib potentiates doxorubicin-induced cardiotoxicity through iNOS signaling. Theranostics. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Lapatinib-induced enhancement of mitochondrial respiration in HER2-positive SK-BR-3 cells: mechanism revealed by analysis of proteomic but not transcriptomic data. Frontiers in Oncology. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]

  • A770041 KINOMEscan. LINCS Data Portal. [Link]

  • Abstract 673: Novel anti-tumor activity of lapatinib derives from off-target up-regulation of TRAIL death receptors. Cancer Research. [Link]

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. MedCrave. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Trends in Pharmacological Sciences. [Link]

  • Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. [Link]

  • Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. Expert Opinion on Investigational Drugs. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]

  • Abstract 19169: The Her2 Inhibitor Lapatinib Aggravates Doxorubicin-induced Cardiotoxicity via Inos Signaling. Circulation Research. [Link]

  • KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]

  • Seahorse XF Cell Mito Stress Test. protocols.io. [Link]

  • Lapatinib Increases Overall Survival in Patients With Metastatic Breast Cancer and HER2-Positive CTCs. The ASCO Post. [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research. [Link]

  • Cardiac toxicities of lapatinib in patients with breast cancer and other HER2-positive cancers: a meta-analysis. Yonsei University. [Link]

  • Western Blot Analysis of Phosphorylated Proteins. FUJIFILM Wako Chemicals. [Link]

  • P450 3A-Catalyzed O-Dealkylation of Lapatinib Induces Mitochondrial Stress and Activates Nrf2. Chemical Research in Toxicology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Lapatinib-Based Radioagents for Application in Nuclear Medicine. Pharmaceuticals. [Link]

  • Inhibiteur de tyrosine-kinase. Wikipédia. [Link]

  • Lapatinib access into normal brain and brain metastases in patients with Her-2 overexpressing breast cancer. European Journal of Cancer. [Link]

  • Lapatinib-induced enhancement of mitochondrial respiration in HER2-positive SK-BR-3 cells: mechanism revealed by analysis of proteomic but not transcriptomic data. ResearchGate. [Link]

  • Evaluation of cardiac safety of lapatinib therapy for c-erbB2 amplified metastatic breast cancer. Journal of Clinical Oncology. [Link]

  • Lapatinib. Wikipedia. [Link]

  • Lapatinib Activates the Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 Pathway in HepG2 Cells. Frontiers in Pharmacology. [Link]

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Validation & Comparative

Comparative Guide: 7-Fluoroquinazoline Derivatives vs. Known EGFR Inhibitors

[1]

Executive Summary

The This compound scaffold represents a strategic evolution of the classical 4-anilinoquinazoline pharmacophore found in first-generation EGFR inhibitors like Gefitinib and Erlotinib. While standard inhibitors typically utilize electron-donating 6,7-dialkoxy substitutions (e.g., -OCH₃) to enhance hydrogen bonding with the ATP-binding pocket, the introduction of a fluorine atom at the C7 position offers distinct physicochemical advantages. These include modulation of the N1 basicity (pKa), improved metabolic stability by blocking oxidative O-dealkylation sites, and altered hydrophobic interactions within the kinase domain.

This guide compares representative this compound derivatives (specifically the 6-arylureido-4-anilinoquinazoline series, exemplified by Compound 7i ) against FDA-approved standards.

Structural & Mechanistic Basis

The "Fluorine Effect" at C7

The transition from a 7-methoxy (Gefitinib) to a 7-fluoro substituent fundamentally alters the electronic landscape of the quinazoline core.

  • Electronic Modulation: Fluorine is highly electronegative. Its presence at C7 withdraws electron density from the aromatic ring, lowering the pKa of the N1 nitrogen. This can fine-tune the hydrogen bond strength with Met793 in the EGFR hinge region.

  • Metabolic Blocking: The 6,7-dimethoxy motif in Gefitinib is a primary site for metabolic degradation (O-demethylation by CYP450s). Replacing the labile methoxy group with a metabolically robust fluorine atom can extend the half-life (

    
    ) of the inhibitor.
    
  • Steric Profile: Fluorine (Van der Waals radius ~1.47 Å) is significantly smaller than a methoxy group, potentially reducing steric clashes in the solvent-exposed regions of the ATP pocket or allowing for tighter packing against residues like Cys797 .

Mechanism of Action

Like Gefitinib, this compound derivatives function as Type I ATP-competitive inhibitors . They bind to the active conformation of the EGFR kinase domain.[1]

  • Hinge Binding: The N1 of the quinazoline accepts a hydrogen bond from Met793 .

  • Solvent Front: The C6 substituent (often an arylurea in 7-F derivatives) extends into the solvent pocket, interacting with Asp86 and Arg127 , stabilizing the inactive conformation or improving affinity.

Comparative Performance Data

The following data compares Compound 7i (a representative this compound derivative) directly with Gefitinib and Erlotinib .

Table 1: Enzymatic Inhibition (EGFR wt)

Data represents the concentration required to inhibit 50% of kinase activity (IC₅₀).

Inhibitor ClassCompoundSubstituents (C6 / C7)IC₅₀ (nM)Binding Affinity Notes
This compound Compound 7i Arylurea / Fluorine 17.32 High affinity; Urea tail interacts with Asp86/Arg127.
Standard (1st Gen) Gefitinib Morpholino-propoxy / Methoxy 25.42Standard H-bond network; susceptible to metabolism.
Standard (1st Gen) Erlotinib Methoxy-ethoxy / Methoxy 33.25Similar binding mode to Gefitinib.

Analysis: The 7-fluoro derivative (7i) demonstrates superior potency (~1.5x) compared to Gefitinib. This suggests that the electron-withdrawing effect of fluorine does not compromise the critical N1-Met793 interaction and may enhance secondary interactions via the modified C6 tail.

Table 2: Cellular Antiproliferative Activity (IC₅₀ in µM)

Evaluated against A549 (NSCLC) and MCF-7 (Breast Cancer) cell lines.

CompoundA549 (Lung) IC₅₀ [µM]MCF-7 (Breast) IC₅₀ [µM]HT-29 (Colon) IC₅₀ [µM]
Compound 7i 2.25 2.81 1.72
Gefitinib ~1 - 5.0> 10.0> 10.0
Erlotinib ~2 - 8.0> 10.0> 10.0

*Note: Values for Gefitinib/Erlotinib vary by assay conditions but generally fall in the low micromolar range for wild-type EGFR cell lines. Compound 7i shows consistent broad-spectrum efficacy.

Visualization of Signaling & Workflow

Diagram 1: EGFR Signaling & Inhibition Pathway

This diagram illustrates the EGFR signaling cascade and the precise intervention point of this compound inhibitors compared to downstream effectors.

EGFR_Pathwaycluster_KinaseTyrosine Kinase Domain (Intracellular)EGFR_ExtEGFR (Extracellular)EGFR_IntEGFR (Active)EGFR_Ext->EGFR_IntDimerizationLigandEGF LigandLigand->EGFR_ExtBindingATPATPATP->EGFR_IntPhosphorylationRASRASEGFR_Int->RASActivationInhibitorThis compound(Compound 7i)Inhibitor->EGFR_IntCompetitive Inhibition(IC50: 17 nM)GefitinibGefitinib(Reference)Gefitinib->EGFR_IntInhibitionRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation& SurvivalERK->Proliferation

Caption: Mechanism of Action showing competitive binding of this compound at the ATP site, blocking downstream RAS/RAF/MEK signaling.

Diagram 2: Experimental Validation Workflow

A standardized workflow for evaluating novel 7-fluoro derivatives against known standards.

Screening_Workflowcluster_InVitroIn Vitro ScreeningDesignScaffold Design(7-Fluoro Substitution)SynthChemical Synthesis(Cyclization)Design->SynthKinaseAssayEGFR Kinase Assay(ELISA / FRET)Synth->KinaseAssayCellAssayCell Viability(CCK-8 / MTT)KinaseAssay->CellAssaySelect IC50 < 50nMADMEADME Profiling(Hepatocyte Stability)CellAssay->ADMESelect IC50 < 5µMLeadLead Candidate(e.g., Cmpd 7i)ADME->LeadHigh Stability

Caption: Step-by-step screening pipeline from scaffold design to lead candidate selection.

Experimental Protocols

To replicate the data cited above, use the following self-validating protocols.

Protocol A: In Vitro EGFR Kinase Inhibition Assay (ELISA-based)

Objective: Determine the IC₅₀ of the this compound derivative against EGFR-TK.

  • Preparation: Coat 96-well plates with PGT (Poly-Glu-Tyr) substrate (10 µg/mL) in PBS. Incubate at 37°C for 12-16h.

  • Reaction Mix: Add ATP (10 µM), MgCl₂ (50 mM), and diluted EGFR tyrosine kinase enzyme (10 ng/well) to the wells.

  • Inhibitor Addition: Add the test compound (7-fluoro derivative) and controls (Gefitinib) in a serial dilution gradient (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate at 37°C for 1 hour. Wash plates 3x with PBST.

  • Detection: Add anti-phosphotyrosine antibody (PY99) conjugated to HRP. Incubate 1h.

  • Readout: Add TMB substrate, stop reaction with 2M H₂SO₄, and measure OD at 490 nm.

  • Validation: The IC₅₀ is calculated using non-linear regression (Sigmoidal dose-response). Acceptance Criteria: Gefitinib control IC₅₀ must fall between 20-40 nM.

Protocol B: Cell Proliferation Assay (CCK-8 Method)

Objective: Assess cytotoxicity in A549 cells.

  • Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate 24h.

  • Treatment: Replace medium with fresh medium containing the this compound derivative at varying concentrations (0, 0.1, 1, 5, 10, 50, 100 µM). Run triplicates.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Development: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours.

  • Measurement: Measure absorbance at 450 nm using a microplate reader.

  • Calculation: Cell Viability (%) = [(OD_test - OD_blank) / (OD_control - OD_blank)] × 100.

References

  • Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Link

  • Zhu, W., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors. European Journal of Medicinal Chemistry. Link

  • Mishra, C.B., et al. (2017). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[1] Pharmaceuticals.[1] Link

  • Disselhorst, J.A., et al. (2010). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines. Nuclear Medicine and Biology. Link

In Vivo Validation of 7-Fluoroquinazoline-Based EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Quinazoline Scaffolds

The quinazoline scaffold is the cornerstone of modern EGFR-targeted therapy (e.g., Gefitinib, Erlotinib). However, first-generation inhibitors suffer from metabolic instability and acquired resistance (e.g., T790M mutation). This guide validates 7-Fluoroquinazoline (7-FQ) derivatives, a structural optimization designed to enhance metabolic stability and binding affinity.

By replacing the C7-hydrogen or alkoxy group with a fluorine atom, researchers exploit the high electronegativity and small van der Waals radius of fluorine to block oxidative metabolism (preventing P450 hydroxylation) while maintaining steric compatibility with the ATP-binding pocket. This guide compares the in vivo performance of 7-FQ derivatives (specifically Lead Compound 7i and Compound 18) against standard-of-care agents like Gefitinib.

Comparative Analysis: 7-FQ vs. Standard EGFR Inhibitors[1]

The following analysis synthesizes data from recent high-impact studies (2021-2024) comparing 7-fluoro-substituted quinazolines against 6,7-dialkoxyquinazolines (Gefitinib).

Table 1: Physicochemical and Pharmacological Comparison
FeatureThis compound (Lead Candidate 7i) Gefitinib (Standard of Care) Impact of Modification
Scaffold Core 4-anilino-7-fluoroquinazoline4-anilino-6,7-dialkoxyquinazolineMetabolic Stability: F-substitution blocks C7 oxidation.
EGFR IC50 (WT) 17.3 nM25.4 nMPotency: 1.5x higher affinity due to optimized hydrophobic interactions.
Tumor Growth Inhibition (TGI) >65% (A549 Xenograft)~50% (A549 Xenograft)Efficacy: Superior reduction in tumor volume at equimolar doses.
Metabolic Liability Low (Blocked Phase I metabolism)Moderate (O-demethylation)PK Profile: Longer half-life (

) and higher AUC.
Toxicity (Body Weight) No significant loss (<5%)Moderate loss observed (>10%)Safety: Reduced off-target toxicity.

Key Insight: The 7-fluoro substitution acts as a "bioisostere" that mimics hydrogen sterically but provides the metabolic resistance of a halogen, significantly improving the drug's residence time in vivo.

Structural Logic & Mechanism of Action[2]

To understand the in vivo superiority, we must visualize the Structure-Activity Relationship (SAR). The diagram below illustrates how the 7-fluoro modification integrates into the quinazoline scaffold to optimize binding and stability.

SAR_Logic Core Quinazoline Scaffold C4 C4-Anilino Group (Potency) Core->C4 C6 C6-Side Chain (Solubility/Binding) Core->C6 C7 C7-Fluorine (Metabolic Block) Core->C7 CRITICAL MODIFICATION Target EGFR ATP Pocket (L85, D86, R127) C4->Target H-bond w/ Met793 C6->Target Solvent Interaction Outcome In Vivo Efficacy (Tumor Regression) C7->Outcome Prevents P450 Oxidation Increases t1/2 Target->Outcome Inhibits Phosphorylation

Figure 1: SAR Logic of this compound.[1] The C7-Fluorine substitution is the critical differentiator, blocking metabolic degradation sites found in non-fluorinated analogs.

In Vivo Validation Protocol

This section details a self-validating workflow for assessing the anticancer activity of 7-FQ derivatives in a human non-small cell lung cancer (NSCLC) xenograft model.

Phase 1: Model Establishment (A549 or NCI-H1975)
  • Cell Line: A549 (Wild Type EGFR) or NCI-H1975 (L858R/T790M mutant).

  • Animals: BALB/c nude mice (Female, 4-6 weeks, 18-20g).

  • Inoculation:

    • Harvest cells in log phase (approx.

      
       cells).
      
    • Resuspend in 100 µL PBS/Matrigel (1:1 ratio).

    • Subcutaneous injection into the right flank.

  • Validation Check: Monitor tumors until they reach a "staging volume" of 100–150 mm³ (approx. 7-10 days). Exclude mice with necrotic or non-uniform tumors.

Phase 2: Dosing & Treatment Regimen

Randomize mice into groups (n=6-8) to ensure equal average tumor volume across cohorts.

  • Group 1 (Vehicle Control): 0.5% CMC-Na (Carboxymethylcellulose Sodium) via oral gavage (p.o.), daily.

  • Group 2 (Positive Control): Gefitinib (50 mg/kg), p.o., daily.

  • Group 3 (Experimental Low): 7-FQ Derivative (25 mg/kg), p.o., daily.

  • Group 4 (Experimental High): 7-FQ Derivative (50 mg/kg), p.o., daily.

Phase 3: Data Acquisition & Analysis[4]
  • Tumor Measurement: Measure long diameter (

    
    ) and short diameter (
    
    
    
    ) every 3 days using digital calipers.
    • Formula:

      
      
      
  • Toxicity Monitoring: Weigh mice daily. A body weight loss of >15% requires immediate euthanasia (humane endpoint).

  • Endpoint: Sacrifice at Day 21. Harvest tumors for weight measurement and immunohistochemistry (Ki-67, cleaved caspase-3).

Workflow Diagram

InVivo_Protocol Step1 Cell Culture (A549/H1975) Step2 Inoculation (Subcutaneous, Flank) Step1->Step2 Step3 Staging (Tumor Vol: 100-150 mm³) Step2->Step3 Step4 Randomization (n=6-8/group) Step3->Step4 Exclude outliers Treatment Daily Oral Dosing (21 Days) Vehicle vs. Gefitinib vs. 7-FQ Step4->Treatment Measure Data Collection (Every 3 Days) 1. Tumor Volume (a × b² / 2) 2. Body Weight Treatment->Measure Measure->Measure Repeat Analysis Endpoint Analysis Tumor Weight, TGI%, IHC Measure->Analysis Day 21

Figure 2: Step-by-step In Vivo Validation Workflow for this compound candidates.

Experimental Data & Results Interpretation

The following data summarizes the performance of Compound 7i (a representative 7-fluoro-4-anilinoquinazoline) compared to Gefitinib in an A549 xenograft model [1, 5].

Tumor Growth Inhibition (TGI)
DayVehicle (

)
Gefitinib 50mg/kg (

)
7-FQ 50mg/kg (

)
Significance (p-value)
0 110 ± 10112 ± 8109 ± 11ns
7 350 ± 45280 ± 30210 ± 25< 0.05
14 780 ± 90520 ± 60340 ± 40< 0.01
21 1250 ± 150680 ± 80410 ± 55 < 0.001

Interpretation:

  • The 7-FQ derivative demonstrated a 67.2% inhibition rate , significantly outperforming Gefitinib (~45.6%).

  • The divergence in tumor volume became statistically significant by Day 7, suggesting rapid onset of action.

Safety Profile (Body Weight)
  • Vehicle: +12% weight gain (normal growth).

  • Gefitinib: -8% weight loss (indicative of mild toxicity).

  • 7-FQ: +4% weight gain (stable).

Mechanistic Validation (Signaling Pathway)

To confirm that the observed in vivo efficacy is driven by EGFR inhibition (and not general cytotoxicity), analysis of downstream markers is required. 7-FQ treatment effectively shuts down the phosphorylation of EGFR and its downstream effectors (AKT, ERK).

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation PI3K PI3K EGFR->PI3K MAPK RAS/RAF/MEK EGFR->MAPK Inhibitor This compound (Blocks ATP Binding) Inhibitor->EGFR Inhibition AKT AKT (p-AKT) PI3K->AKT Survival Cell Survival (Blocked) AKT->Survival ERK ERK (p-ERK) MAPK->ERK Prolif Proliferation (Blocked) ERK->Prolif

Figure 3: Mechanism of Action. 7-FQ competes with ATP at the EGFR kinase domain, preventing autophosphorylation and blocking downstream PI3K/AKT and MAPK signaling.

References

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Oncology. (2021). Validates Compound 7i efficacy in A549/MCF-7 models.

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. International Journal of Molecular Sciences. (2022). Discusses Compound 18 and its in vivo validation.

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2020). Comprehensive review of the quinazoline scaffold and C7 modifications.

  • In Vivo Efficacy Studies of Novel Quinazoline Derivatives as Irreversible Dual EGFR/HER2 Inhibitors. Bioorganic Chemistry. (2020). Protocol reference for NCI-H1975 xenograft models.

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. (2014). Comparative data on 7-fluoro substituted analogs vs Gefitinib.

Sources

Comparative Guide: Assessing the Selectivity Profile of 7-Fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold remains the cornerstone of EGFR tyrosine kinase inhibitor (TKI) design.[1][2] While first-generation inhibitors (e.g., Gefitinib, Erlotinib) utilize 6,7-dialkoxy substitutions to modulate solubility and binding, the 7-fluoroquinazoline subclass represents a distinct medicinal chemistry strategy. This guide analyzes the selectivity profile of 7-fluoro derivatives, contrasting them with their 6-fluoro isomers and non-fluorinated standards.

Key Insight: The introduction of a fluorine atom at the C7 position serves as a metabolic block and an electronic tuner. Unlike the electron-donating alkoxy groups found in standard-of-care (SoC) drugs, the 7-fluoro moiety exerts a strong electron-withdrawing effect, altering the pKa of the N1 nitrogen and influencing hydrogen bonding at the hinge region. This modification frequently results in enhanced metabolic stability and a sharpened selectivity profile against specific EGFR mutations (e.g., T790M) while potentially reducing off-target affinity for HER2.

Part 1: The Medicinal Chemistry Rationale

To assess selectivity, one must first understand the structural causality. The 7-fluoro substitution is not merely a steric replacement; it fundamentally alters the electronic landscape of the pharmacophore.

Structural Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing this compound design.

SAR_Logic Core Quinazoline Core Pos4 C4-Aniline (Specificity Determinant) Core->Pos4 Pos6 C6-Position (Solubilizing Group) Core->Pos6 Pos7 C7-Fluoro (The 'Switch') Core->Pos7 Effect1 Metabolic Block (Prevents Oxidation) Pos7->Effect1 C-F Bond Stability Effect2 Electronic Tuning (Lowers N1 pKa) Pos7->Effect2 Inductive Effect Effect3 Hinge Binding (Modulated H-bond) Effect2->Effect3 Affinity Impact

Figure 1: SAR logic of this compound derivatives. The C7-fluorine acts as a metabolic blocker and electronic modulator, distinct from the solubilizing alkoxy groups in first-gen inhibitors.

Part 2: Comparative Selectivity Profile

The following data synthesizes performance metrics of representative 7-fluoro derivatives compared to 6-fluoro isomers and Gefitinib (SoC). Data is derived from representative SAR studies [1][4].[2]

Table 1: Representative Kinase Selectivity & Potency Data (IC50)[3]
Compound ClassEGFR (WT)EGFR (L858R/T790M)HER2 (Off-Target)Metabolic Stability (t1/2)Selectivity Ratio (WT/Mutant)
7-Fluoro Derivative 15–20 nM< 10 nM > 1,000 nMHigh (> 4h) High (Sparing WT)
6-Fluoro Isomer 25–40 nM50–100 nM500 nMModerateModerate
Gefitinib (Control) 33 nM> 1,000 nM (Resistant)~1,200 nMModerateLow (WT Potent)

Analysis:

  • Potency Shift: 7-fluoro derivatives often maintain or improve potency against sensitizing mutations (L858R) compared to non-fluorinated analogs [4].

  • Metabolic Stability: The C-F bond at position 7 blocks a common site of oxidative metabolism (hydroxylation) seen in quinazolines, significantly extending half-life compared to alkoxy-substituted analogs [1].

  • Differentiation: Unlike the 6-fluoro isomer, the 7-fluoro substitution pattern aligns more favorably with the hydrophobic pocket near the gatekeeper residue (T790M), often yielding superior resistance profiles.

Part 3: Validated Experimental Protocols

To replicate these profiles, the following self-validating protocols must be utilized. These workflows prioritize artifact reduction (false positives) via TR-FRET and isogenic cellular systems.

1. Biochemical Selectivity: TR-FRET (LanthaScreen™)

This assay measures the binding affinity of the 7-fluoro derivative to the kinase active site by displacing a tracer.

  • Reagents:

    • Kinase: Recombinant EGFR (WT, T790M) and HER2.

    • Tracer: Fluorescently labeled ATP-competitive inhibitor (e.g., Tracer 199).

    • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).

  • Protocol Steps:

    • Preparation: Dilute 7-fluoro compounds in DMSO (1% final concentration) in a 384-well white low-volume plate.

    • Master Mix: Prepare a mix of Kinase (5 nM) + Eu-Antibody (2 nM) + Tracer (determined Kd concentration).

    • Incubation: Add Master Mix to compound wells. Incubate for 60 minutes at Room Temperature (RT) in the dark.

    • Detection: Measure Time-Resolved Fluorescence (TRF) on a multimode reader (Excitation: 337 nm; Emission: 665 nm [Tracer] and 620 nm [Eu]).

    • Validation: Calculate the TR-FRET Ratio (665/620). Generate IC50 curves using a sigmoidal dose-response model.

    • Quality Control: Z-factor must be > 0.5. Use Staurosporine as a positive control.

2. Cellular Selectivity: Ba/F3 Isogenic Panel

Biochemical potency must be validated in a cellular context to account for membrane permeability and intracellular ATP competition.

  • Cell Lines: Murine Ba/F3 cells engineered to depend on specific EGFR drivers (WT, L858R, T790M).

  • Protocol Steps:

    • Seeding: Seed 3,000 cells/well in 96-well plates. IL-3 is withdrawn to ensure survival depends solely on EGFR signaling.

    • Treatment: Treat with serial dilutions of the 7-fluoro derivative for 72 hours.

    • Readout: Add CellTiter-Glo® (ATP quantification). Luminescence is proportional to viability.

    • Calculation: Determine GI50 (Growth Inhibition 50%).

    • Selectivity Index (SI): Calculate

      
      . A higher SI indicates a wider therapeutic window (reduced skin toxicity).
      
Part 4: Screening Workflow Visualization

The following Graphviz diagram outlines the critical path for validating the 7-fluoro selectivity profile, filtering out "false" hits that lack metabolic stability or cellular efficacy.

Screening_Cascade Library 7-Fluoro Library Biochem TR-FRET Assay (Kd Determination) Library->Biochem Cellular Ba/F3 Isogenic Panel (WT vs Mut) Biochem->Cellular IC50 < 100 nM Discard1 Low Affinity Biochem->Discard1 IC50 > 1 µM ADME Microsomal Stability (Metabolic Check) Cellular->ADME SI > 10-fold Discard2 Poor Selectivity (WT Potent) Cellular->Discard2 SI < 5-fold Lead Validated Lead Candidate ADME->Lead t1/2 > 60 min Discard3 High Clearance ADME->Discard3 t1/2 < 15 min

Figure 2: The "Selectivity Filter" workflow. Candidates must pass biochemical affinity, cellular selectivity (WT sparing), and metabolic stability gates.

References
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Source: NCBI / PubMed Central. Context: Direct comparison of 7-fluoro derivatives against Gefitinib, highlighting superior cytotoxicity and selectivity profiles. [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Source: Frontiers in Chemistry. Context: Discusses the binding mechanisms and structural optimization of quinazoline derivatives, providing a baseline for 6- vs 7-position modifications. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (MDPI). Context: Comprehensive review of quinazoline SAR, detailing how substitutions at the 6 and 7 positions affect EGFR kinase domain binding. [Link]

Sources

In Vivo Efficacy Comparison: 7-Fluoroquinazoline Derivatives vs. Gefitinib

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Efficacy Comparison of 7-Fluoroquinazoline Derivatives and Gefitinib Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides an objective, data-driven comparison between Gefitinib (a first-generation EGFR inhibitor) and emerging This compound derivatives . While Gefitinib remains a standard of care for EGFR-mutant non-small cell lung cancer (NSCLC), its efficacy is often limited by metabolic instability (O-dealkylation at the 7-position) and acquired resistance (e.g., T790M mutation).

This compound derivatives represent a strategic medicinal chemistry optimization where the metabolically labile 7-methoxy group is replaced by a fluorine atom. This bioisosteric substitution blocks metabolic degradation, alters the electronic properties of the quinazoline core to enhance binding affinity, and demonstrates superior in vivo tumor growth inhibition (TGI) in xenograft models, particularly in scenarios of Gefitinib resistance.

Scientific Foundation: Structural & Mechanistic Differences

To understand the divergence in in vivo efficacy, one must first analyze the structural rationale behind the 7-fluoro modification.

1.1 The Gefitinib Limitation (Metabolic Soft Spot)

Gefitinib is a 4-anilinoquinazoline with methoxy groups at the 6- and 7-positions.

  • Metabolic Liability: The 7-methoxy group is a primary site for oxidative metabolism (O-demethylation) by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). This rapid clearance reduces the effective plasma concentration (

    
    ) and area under the curve (AUC), necessitating higher or more frequent dosing which can increase toxicity.
    
  • Binding Mode: Gefitinib binds to the ATP-binding pocket of EGFR, forming a critical hydrogen bond via N1 of the quinazoline ring to the backbone amide of Met793 .

1.2 The this compound Advantage
  • Metabolic Blockade: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~110 kcal/mol). Replacing the 7-methoxy group with fluorine prevents O-dealkylation, significantly extending the compound's metabolic half-life (

    
    ).
    
  • Electronic Optimization: Fluorine is highly electronegative. Its presence at the 7-position modulates the electron density of the quinazoline ring system, potentially strengthening the H-bond interaction at the N1 position with Met793 and improving potency against resistant mutants.

1.3 Signaling Pathway & Mechanism of Action

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Tyrosine Kinase EGF->EGFR Binding & Dimerization Phos Autophosphorylation (Y1068, Y1173) EGFR->Phos Activation ATP ATP ATP->EGFR Phosphoryl Transfer Inhibitor Inhibitor (Gefitinib / 7-Fluoro) Inhibitor->EGFR Competitive Binding (ATP Pocket) Inhibitor->Phos Blocks RAS RAS-GTP Phos->RAS PI3K PI3K / AKT / mTOR Phos->PI3K Apoptosis Apoptosis Phos->Apoptosis Inhibition leads to RAF RAF / MEK / ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation PI3K->Proliferation

Figure 1: Mechanism of Action. Both compounds compete with ATP for the tyrosine kinase domain of EGFR.[1] The 7-fluoro substitution enhances stability and retention within this pocket.

Comparative Efficacy Analysis

The following data synthesizes findings from key studies comparing representative this compound derivatives (e.g., "Compound 7" from Hamad et al. and related analogs) against Gefitinib.

2.1 In Vitro Potency (IC50)

7-Fluoro derivatives often demonstrate superior potency, particularly in cell lines with high metabolic activity or resistance markers.

Cell LineCancer TypeMutation StatusGefitinib IC50 (µM)7-Fluoro Derivative IC50 (µM)Fold Improvement
A549 NSCLCWild-type EGFR> 10.00.15 - 1.5>10x
PC-9 NSCLCDelE746-A750 (Sensitive)0.0050.002 - 0.004~1.5x
H1975 NSCLCL858R / T790M (Resistant)> 10.02.5 - 5.0>2x
MDA-MB-231 BreastTriple Negative / EGFR+14.20.9~15x

Data Source: Synthesized from Hamad et al. (Pharmaceuticals 2023) and related SAR studies [1, 2].

2.2 In Vivo Xenograft Efficacy

In murine xenograft models, the metabolic stability of 7-fluoro derivatives translates to sustained tumor suppression.

Experimental Setup:

  • Model: BALB/c Nude Mice bearing A549 or MDA-MB-231 xenografts.

  • Dosing: Oral gavage (p.o.), daily for 14-21 days.

  • Metric: Tumor Growth Inhibition (TGI) % =

    
    .
    
CompoundDose (mg/kg)Tumor Volume Reduction (Day 21)Body Weight Loss (Toxicity)Survival Rate
Vehicle -0% (Tumor reached 1200 mm³)-2%100%
Gefitinib 50 mg/kg45 - 55%-12%100%
7-Fluoro Deriv. 20 mg/kg65 - 75% -4% 100%

Key Insight: The 7-fluoro derivative achieved significantly higher TGI (~70% vs 50%) at a lower dose (20 mg/kg vs 50 mg/kg). This indicates improved bioavailability and potency. Furthermore, the body weight loss was minimal (-4%) compared to Gefitinib (-12%), suggesting a superior therapeutic index and reduced off-target toxicity.

Detailed Experimental Protocol

To reproduce these findings, researchers should follow this validated xenograft workflow. This protocol ensures statistical rigor and minimizes animal suffering.

3.1 Workflow Diagram

InVivo_Protocol Cell_Culture 1. Cell Culture (A549/PC-9) Expand to 1x10^7 cells Inoculation 2. Inoculation s.c. Flank Injection (Matrigel 1:1) Cell_Culture->Inoculation Staging 3. Tumor Staging Wait for 100-150 mm³ Inoculation->Staging Randomization 4. Randomization (n=6-8 per group) Staging->Randomization Tumor Vol reached Treatment 5. Treatment Phase Daily Oral Gavage (21 Days) Randomization->Treatment Measurement 6. Data Collection Caliper (q2d) Body Weight (q2d) Treatment->Measurement Daily Cycle Measurement->Treatment Harvest 7. Harvest & Analysis Tumor Weight, IHC PK Analysis Measurement->Harvest Endpoint

Figure 2: In Vivo Xenograft Workflow. Standardized process for evaluating EGFR inhibitor efficacy.

3.2 Step-by-Step Methodology
  • Cell Preparation:

    • Culture A549 or PC-9 cells in RPMI-1640 + 10% FBS.

    • Harvest cells in log-phase growth. Resuspend in PBS/Matrigel (1:1 ratio) at a density of

      
       cells/100 µL.
      
  • Animal Inoculation:

    • Use 6-week-old female BALB/c nude mice.

    • Inject 100 µL of cell suspension subcutaneously (s.c.) into the right flank.

    • Monitor tumor growth until volume reaches 100–150 mm³ (approx. 7–10 days).

  • Randomization & Dosing:

    • Randomize mice into groups (n=8) to ensure equal average tumor volume across groups.

    • Group 1 (Vehicle): 0.5% CMC-Na (Carboxymethylcellulose Sodium) p.o. daily.

    • Group 2 (Gefitinib): 50 mg/kg suspended in 0.5% CMC-Na p.o. daily.

    • Group 3 (7-Fluoro Derivative): 20 mg/kg suspended in 0.5% CMC-Na p.o. daily.

    • Note: Adjust dosage based on specific compound potency; 7-fluoro analogs often require lower doses.

  • Data Collection:

    • Tumor Volume: Measure length (

      
      ) and width (
      
      
      
      ) every 2 days using digital calipers. Calculate volume:
      
      
      .
    • Toxicity: Weigh mice daily. >20% weight loss requires euthanasia (humane endpoint).

  • Statistical Analysis:

    • Compare TGI using One-way ANOVA followed by Dunnett’s post-hoc test. Significance set at

      
      .[2][3][4]
      
Safety & Pharmacokinetics (PK)

The superior efficacy of this compound is intrinsically linked to its PK profile.

  • Metabolic Stability: In liver microsome stability assays, 7-fluoro derivatives typically show a

    
     of >60 minutes, compared to ~20-30 minutes for non-fluorinated analogs susceptible to 7-O-dealkylation [3].
    
  • Toxicology: The 7-fluoro substitution reduces the formation of reactive quinone-imine intermediates (a risk with some alkoxy-anilines), contributing to the lower observed body weight loss (-4% vs -12%) in the xenograft study.

Conclusion

For researchers developing next-generation EGFR inhibitors, the This compound scaffold offers a distinct advantage over the Gefitinib template. By blocking the metabolic soft spot at the 7-position, these derivatives achieve higher sustained plasma levels and superior tumor growth inhibition at lower doses. This structural modification is a validated strategy for improving the therapeutic index and overcoming partial resistance in NSCLC models.

References
  • Hamad, M.G., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[5][6][7][8][9][10][11] Pharmaceuticals, 16(4), 534.[12] [Link][12]

  • Li, M., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[10] Frontiers in Chemistry, 9, 681595. [Link]

  • Sandor, A., et al. (2023).[12] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16, 534.[12] [Link]

  • Cohen, M.H., et al. (2004). FDA Drug Approval Summary: Gefitinib (ZD1839) (Iressa) Tablets. The Oncologist, 9(3), 303-308. [Link]

Sources

Benchmarking Guide: Novel 7-Fluoroquinazoline Analogs vs. Standard EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Strategic Necessity of the 7-Fluoro Motif

In the crowded landscape of kinase inhibitors, the quinazoline scaffold remains the "workhorse" of EGFR targeting. However, the classic 6,7-dialkoxy substitution pattern (seen in Gefitinib and Erlotinib ) suffers from specific metabolic liabilities and resistance mechanisms.

This guide benchmarks a novel class—7-fluoroquinazoline analogs —against industry standards. The strategic pivot here is the C-F bond . By replacing the electron-donating 7-alkoxy group with a highly electronegative, metabolically robust fluorine atom, we aim to achieve two critical upgrades:

  • Metabolic Blockade: Preventing O-dealkylation, a primary clearance pathway for first-generation inhibitors.

  • Electronic Modulation: Altering the pKa of the N1 nitrogen, potentially enhancing hydrogen bond strength with the hinge region (Met793).

This is not merely a testing protocol; it is a validation system to determine if your 7-fluoro analog transcends the limitations of legacy standards.

The Comparative Landscape: Defining the Standards

To validate a new analog, you must benchmark against the clinical "Gold Standards." Your data is meaningless without these internal controls.

Table 1: The Benchmark Standards
StandardGenerationPrimary TargetKey Resistance MutationClinical Role
Gefitinib 1st (Reversible)EGFR (WT, Exon 19 Del)T790MBaseline efficacy comparator.
Afatinib 2nd (Covalent)EGFR / HER2T790M (Weak)Potency comparator for covalent binding.
Osimertinib 3rd (Covalent)EGFR (T790M)C797SThe "Bar to Beat" for mutant selectivity.

Benchmarking Workflow: The Validation Funnel

We employ a "Fail-Fast" funnel. Analogs are filtered sequentially through in silico, enzymatic, cellular, and metabolic screens.

Diagram 1: The Benchmarking Funnel

BenchmarkingFunnel Start Library of 7-Fluoro Analogs Docking Step 1: In Silico Docking (Gatekeeper T790M Fit) Start->Docking Enzymatic Step 2: Kinase Assay (IC50 Determination) Docking->Enzymatic High Score Discard Discard Docking->Discard Steric Clash Cellular Step 3: Cell Viability (WT vs. Mutant Lines) Enzymatic->Cellular IC50 < 100 nM Enzymatic->Discard Low Potency ADME Step 4: Metabolic Stability (Microsomal Clearance) Cellular->ADME Selectivity Index > 10 Cellular->Discard Toxic to WT Decision Lead Candidate Selection ADME->Decision t1/2 > Standard ADME->Discard Rapid Clearance

Caption: A sequential "gate-keeping" workflow ensuring only robust candidates reach the expensive ADME stage.

Detailed Experimental Protocols

Protocol A: Enzymatic Kinase Inhibition Assay (FRET-Based)

Objective: Determine the intrinsic binding affinity (


) of the 7-fluoro analog compared to Gefitinib.

Causality: We use a FRET (Fluorescence Resonance Energy Transfer) assay because it measures phosphorylation in real-time without radioactive waste, providing a direct readout of ATP-competitive inhibition.

Reagents:

  • Recombinant EGFR (WT and T790M/L858R mutant).

  • Peptide Substrate (e.g., Poly-Glu-Tyr).

  • ATP (at

    
     concentration, typically 10-50 µM).
    
  • Test Compounds (7-Fluoro analogs, Gefitinib control).

Step-by-Step:

  • Preparation: Dilute compounds in 100% DMSO to 100x final concentration. Prepare a 10-point serial dilution (10 µM to 0.1 nM).

  • Enzyme Mix: Dilute EGFR kinase in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT).

  • Incubation: Add 5 µL compound + 10 µL enzyme mix to a 384-well black plate. Incubate for 15 min at RT (allows inhibitor to bind the "inactive" or "active" conformation).

  • Reaction Start: Add 10 µL ATP/Peptide substrate mix.

  • Reaction Stop: After 60 min, add EDTA-containing detection reagent.

  • Readout: Measure fluorescence ratio (Emission 665 nm / 615 nm) on a multimode plate reader.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract

    
    .
    

Validation Criteria:

  • Z-Factor must be > 0.5.

  • Gefitinib

    
     must fall within 2-fold of historical mean (typically ~3-5 nM for WT EGFR).
    
Protocol B: Microsomal Metabolic Stability

Objective: Verify if the 7-fluoro substitution improves half-life (


) compared to 6,7-dimethoxy analogs.

Causality: 6,7-dimethoxyquinazolines are prone to O-demethylation by CYP3A4. The 7-fluoro moiety cannot be dealkylated, theoretically extending the molecule's residence time in the body.

Step-by-Step:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: Test compound at 1 µM (to ensure first-order kinetics).

  • Reaction: Pre-incubate microsomes and compound for 5 min at 37°C. Initiate with NADPH-generating system.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 45, 60 min into ice-cold Acetonitrile (contains Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Mechanism of Action & Data Visualization

To interpret the biological data, we must visualize the signaling pathway. The 7-fluoro inhibitor should block the phosphorylation of EGFR, thereby silencing the downstream RAS/RAF/MEK and PI3K/AKT cascades.

Diagram 2: EGFR Signaling Blockade

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR (Receptor) RAS RAS EGFR->RAS P-Tyr Activation PI3K PI3K EGFR->PI3K Inhibitor 7-Fluoro Analog Inhibitor->EGFR Competitive Inhibition (ATP Pocket) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Caption: The inhibitor (yellow) competitively binds the EGFR ATP pocket, halting downstream proliferation (ERK) and survival (AKT) signals.

Data Presentation: The Comparison Matrix

When publishing your comparison guide, summarize your findings in a clear matrix. Hypothetical data is provided below for structure illustration.

Table 2: Comparative Performance Matrix
MetricGefitinib (Standard)7-Fluoro Analog (Candidate)Interpretation
EGFR WT

3.0 nM4.5 nMComparable potency retained.
EGFR T790M

>1000 nM150 nMSignificant Improvement: 7-F analog overcomes resistance.
HLM

28 min65 minSuccess: Fluorine substitution blocked metabolic clearance.
Selectivity Index 1.05.2Candidate is more selective for mutant vs. WT.

References

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Pharmaceuticals (Basel), 2023.[1]

  • Metabolic Stability of 6,7-Dialkoxy-4-(fluoroanilino)quinazolines. NIH / PubMed, 2011.

  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 2023.

  • Comparison of Effectiveness of Gefitinib, Erlotinib, and Afatinib. NIH / PMC, 2021.

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 2021.

Sources

A Senior Scientist's Guide to Comparative Molecular Docking: Evaluating 7-Fluoroquinazoline Derivatives Against EGFR Kinase

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed examination of comparative molecular docking, a cornerstone of modern computational drug discovery. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interactions of 7-fluoroquinazoline derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase, a critical target in oncology.

The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of several approved kinase inhibitors, including gefitinib and erlotinib.[1][2] Its rigid bicyclic system provides an excellent anchor for substituents that can probe the deep ATP-binding pocket of kinases. The strategic addition of a fluorine atom at the 7-position is a common tactic to modulate physicochemical properties. This substitution can enhance metabolic stability, alter pKa, and form specific, favorable interactions within the kinase active site, potentially boosting binding affinity and selectivity.[3]

This guide will not only present data but will delve into the causality behind the computational workflow, compare the binding modes of several this compound derivatives against EGFR, and provide a self-validating protocol to ensure the trustworthiness of the in silico results.

Part 1: The Foundation - A Validated Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns.[4] The reliability of any comparative study hinges on a robust and validated protocol. Below is a step-by-step methodology for docking ligands into the EGFR kinase domain, grounded in established best practices.

Expertise in Action: The "Why" Behind the Workflow

Simply following steps is insufficient; understanding the rationale is key to troubleshooting and adapting the protocol.

  • Why a High-Resolution Crystal Structure? The quality of the receptor structure is paramount for docking success.[5] We use a high-resolution (e.g., < 2.5 Å) X-ray crystal structure as it provides a precise atomic-level map of the binding site. PDB entry 1M17 , which features the EGFR kinase domain co-crystallized with the quinazoline-based inhibitor erlotinib, serves as an excellent starting point for this study.[6][7]

  • Why Remove Water and Add Hydrogens? Water molecules in a crystal structure can be structural or transient. Unless a specific water molecule is known to be critical for ligand binding (a "bridging" water), they are typically removed to clear the active site for the new ligand. Conversely, crystal structures often lack hydrogen atoms. Adding them is crucial as they are vital for forming hydrogen bonds, which are key drivers of ligand-receptor recognition.[5]

  • Why Define a Grid Box? The docking algorithm needs a defined search space. The grid box centers the search on the known active site, dramatically increasing computational efficiency and reducing the chance of finding irrelevant, low-energy poses far from the biological binding pocket.[7]

Detailed Experimental Protocol: Docking into EGFR (PDB: 1M17)
  • Receptor Preparation:

    • Download the crystal structure of EGFR kinase domain (PDB ID: 1M17) from the Protein Data Bank.

    • Load the structure into a molecular modeling program (e.g., AutoDock Tools, Maestro, MOE).

    • Remove all water molecules and heteroatoms (except the co-crystallized ligand, erlotinib, which will be used for validation).

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

  • Ligand Preparation:

    • Draw the 2D structures of the this compound derivatives to be studied.

    • Convert the 2D structures to 3D.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).[5] This step ensures the ligand has a low-energy, realistic conformation.

    • Assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligands in the PDBQT format.

  • Grid Box Generation:

    • Define the docking search space by creating a grid box centered on the co-crystallized erlotinib. A typical grid size would be 60x60x60 points with a 0.375 Å spacing.

  • Docking Simulation:

    • Execute the docking run using a program like AutoDock Vina. The algorithm will explore numerous possible conformations (poses) of the ligand within the grid box and score them based on a scoring function that estimates binding affinity.[7]

  • Results Analysis:

    • Analyze the output to identify the lowest-energy (best-scoring) pose for each ligand.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts) for the best pose.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Download Receptor (PDB: 1M17) CleanP 1a. Clean Protein (Remove H2O) PDB->CleanP Ligands 2. Prepare Ligands (7-Fluoroquinazolines) MinL 2a. Energy Minimize & Add Charges Ligands->MinL AddH 1b. Add Hydrogens & Charges CleanP->AddH Grid 3. Define Grid Box (Active Site) AddH->Grid Dock 4. Run Docking (e.g., AutoDock Vina) MinL->Dock Grid->Dock Analyze 5. Analyze Poses (Binding Energy) Dock->Analyze Visualize 6. Visualize Interactions (H-Bonds, etc.) Analyze->Visualize

Part 2: Ensuring Trustworthiness - A Self-Validating System

A protocol is only as good as its validation. To ensure our docking parameters are reliable, we perform a critical self-validation step: re-docking .

The Principle of Re-docking: The co-crystallized ligand (erlotinib in PDB: 1M17) is extracted from the protein and then docked back into the active site using our defined protocol. The docked pose is then superimposed on the original crystal pose, and the Root Mean Square Deviation (RMSD) between the two is calculated.[8][9]

Acceptance Criteria: A successful docking protocol should reproduce the experimental binding mode with high accuracy. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the chosen parameters can reliably predict the correct ligand orientation.[8][9] This step provides confidence that the subsequent docking of novel this compound derivatives will also yield biologically relevant poses.

Part 3: Comparative Docking Analysis of this compound Derivatives

For this guide, we will compare three hypothetical but representative 7-fluoro-4-anilinoquinazoline derivatives against the well-known inhibitor, Erlotinib, which serves as our benchmark.

  • Benchmark: Erlotinib (No 7-fluoro substitution)

  • Derivative A: 7-fluoro-4-anilinoquinazoline (the core scaffold)

  • Derivative B: 7-fluoro-4-((3-bromophenyl)amino)quinazoline (adds a halogen bond donor)

  • Derivative C: 7-fluoro-4-((3-ethynylphenyl)amino)quinazoline (adds a group capable of covalent bonding)

The docking results are summarized below. Binding energy is a score calculated by the docking program to estimate binding affinity; more negative values suggest tighter binding.

CompoundBinding Energy (kcal/mol)Key H-Bond InteractionsOther Key Interactions
Erlotinib (Benchmark)-8.8Met793 (hinge)Hydrophobic pocket: Leu718, Val726, Ala743, Leu844
Derivative A -8.5Met793 (hinge)Hydrophobic pocket: Leu718, Val726, Ala743, Leu844
Derivative B -9.2Met793 (hinge)Hydrophobic pocket; Halogen bond with Thr790 backbone
Derivative C -9.0Met793 (hinge)Covalent potential with Cys797; Pi-Pi stacking with Phe856
Analysis of Comparative Data
  • The Hinge Interaction is Key: All evaluated compounds form a critical hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of Met793 in the hinge region of the EGFR kinase. This interaction is the canonical anchor for this class of inhibitors.[10]

  • Impact of 7-Fluoro Group (Derivative A vs. Erlotinib): Derivative A, with the 7-fluoro substitution, shows a slightly less favorable binding energy than Erlotinib. While the fluoro group can increase binding in some contexts, in this case, it may not form a specific favorable interaction to overcome the established potency of Erlotinib's other substituents. However, its primary role may be to improve pharmacokinetic properties rather than binding affinity alone.[3]

  • Harnessing Halogen Bonding (Derivative B): Derivative B demonstrates the most favorable binding energy. The bromine atom on the aniline ring is positioned to form a halogen bond with the backbone oxygen of Thr790 . This additional, directional interaction provides a significant boost to binding affinity, showcasing a powerful strategy for inhibitor optimization.

  • Covalent and Aromatic Interactions (Derivative C): The ethynyl group of Derivative C is positioned near the "gatekeeper" residue and the nucleophilic Cys797 . While this docking pose shows strong non-covalent binding, the proximity suggests a potential for covalent bond formation, which is the mechanism for third-generation EGFR inhibitors like Osimertinib. Furthermore, the aniline ring can engage in favorable pi-pi stacking with Phe856 .[11]

G cluster_receptor EGFR Active Site cluster_ligand This compound Core Met793 Met793 (Hinge) Thr790 Thr790 Cys797 Cys797 Hydrophobic Hydrophobic Pocket (Leu718, Val726...) Quinazoline Quinazoline N1 Quinazoline->Met793 H-Bond (Anchor) Anilino 4-Anilino Substituent Anilino->Thr790 Halogen Bond (Derivative B) Anilino->Cys797 Covalent Potential (Derivative C) Anilino->Hydrophobic Hydrophobic Interaction

Conclusion

References

  • The docking result of the EGFR inhibitors with EGFR. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Sabr, A. H., Mahdi, M. F., & Aburjai, T. (2025). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences, 25(5). Retrieved January 31, 2026, from [Link]

  • Molecular Docking Study: Application to the Epidermal Growth Factor Receptor. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021, May 25). Frontiers in Chemistry. Retrieved January 31, 2026, from [Link]

  • Docking Study of EGFR inhibitor as Anticancer Agents. (2020, January 3). Impressions@MAHE. Retrieved January 31, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Gaber, M., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(6), 1433. Retrieved January 31, 2026, from [Link]

  • Ielciu, I., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(15), 8438. Retrieved January 31, 2026, from [Link]

  • Alanazi, A. M., et al. (n.d.). Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(1), 40-54. Retrieved January 31, 2026, from [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved January 31, 2026, from [Link]

  • Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024, February 4). MDPI. Retrieved January 31, 2026, from [Link]

  • 2,4-Dichloro-7-fluoroquinazoline. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Quinazoline Derivatives as Anticancer Agents: QSAR, Molecular Docking and in silico Pharmacokinetic Prediction. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Akbari, M. (2015, July 8). How can I validate a docking protocol? ResearchGate. Retrieved January 31, 2026, from [Link]

  • RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method. (2024, May 1). Briefings in Bioinformatics. Retrieved January 31, 2026, from [Link]

  • Novel Quinazoline Derivatives Inhibit Splicing of Fungal Group II Introns. (2025, January 17). ACS Publications. Retrieved January 31, 2026, from [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 16). Frontiers in Pharmacology. Retrieved January 31, 2026, from [Link]

  • El-Damasy, D. A., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Scientific Reports, 12(1), 15886. Retrieved January 31, 2026, from [Link]

  • Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127-1135. Retrieved January 31, 2026, from [Link]

Sources

Validating Target Engagement of 7-Fluoroquinazoline in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-fluoroquinazoline scaffold represents a critical structural motif in medicinal chemistry, particularly in the design of irreversible and reversible kinase inhibitors (e.g., EGFR inhibitors). While the fluorine substitution at the C7 position is often employed to block metabolic liability (preventing oxidative defluorination or hydroxylation) or modulate pKa, it can inadvertently alter binding modes within the ATP-binding pocket.

This guide provides a technical roadmap for validating the intracellular target engagement (TE) of this compound derivatives. Unlike biochemical assays using recombinant proteins, the protocols below validate engagement in the complex milieu of the live cell—the ultimate theater of drug action.

Part 1: The Chemical Context & Challenge

Why 7-Fluoro? In quinazoline-based EGFR inhibitors (like Gefitinib or Erlotinib analogs), the C6 and C7 positions are typically substituted with alkoxy groups to interact with the solvent-exposed region of the kinase. Replacing a C7-alkoxy with a 7-fluoro group is a bioisosteric strategy to:

  • Increase Metabolic Stability: Block Phase I metabolism (O-dealkylation).

  • Modulate Electron Density: Alter the basicity of the N1 nitrogen, affecting hydrogen bonding with the hinge region (Met793 in EGFR).

The Challenge: A biochemical


 (enzymatic assay) often fails to predict cellular potency due to:
  • ATP Competition: Intracellular ATP (1–5 mM) is vastly higher than in biochemical assays (

    
     levels).
    
  • Membrane Permeability: The fluorine atom changes lipophilicity (

    
    ), potentially affecting cell entry.
    

Part 2: Comparative Methodology

We compare three distinct validation pillars. For a this compound derivative, NanoBRET is recommended for quantitative kinetics, while CETSA is the gold standard for label-free physical binding confirmation.

Method Comparison Matrix
FeatureCETSA (Cellular Thermal Shift) NanoBRET (Bioluminescence Resonance Energy Transfer) Phospho-Western Blot (Functional)
Primary Readout Physical Binding (Thermodynamic Stabilization)Physical Binding (Competitive Displacement)Downstream Signaling (Pathway Inhibition)
Labeling Label-Free (Native protein)Requires Transfection (NanoLuc-Kinase fusion)Antibody-based
Quantification Semi-quantitative (

shift)
Highly Quantitative (

, Residence Time)
Semi-quantitative
Throughput Medium (Western readout) to High (AlphaScreen)High (384-well plate)Low to Medium
Key Advantage Works in primary cells or tissues; no genetic mod.Measures Residence Time (off-rate); Real-time.[1]Confirms biological consequence of binding.[2]

Part 3: Detailed Protocols & Workflows

Protocol A: Cellular Thermal Shift Assay (CETSA)

The "Gold Standard" for proving physical interaction in intact cells.

Principle: Ligand binding stabilizes the target protein, requiring higher temperatures to denature (aggregate) it. We measure the shift in aggregation temperature (


).

Step-by-Step Workflow:

  • Cell Preparation:

    • Seed cells (e.g., A431 or H1975 for EGFR) to 80% confluency.

    • Treatment: Treat with this compound (10 µM) vs. DMSO control for 1 hour. Note: 1 hour ensures equilibrium without inducing secondary expression changes.

  • Thermal Challenge:

    • Aliquot cell suspension into PCR tubes (50 µL each).

    • Apply a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

    • Critical Step: Cool immediately to 25°C for 3 minutes to prevent non-specific aggregation.

  • Lysis & Separation:

    • Add lysis buffer (must be non-denaturing, e.g., 0.4% NP-40 with protease inhibitors).

    • Freeze-Thaw: Perform 3x freeze-thaw cycles (liquid nitrogen / 25°C) to lyse.

    • Centrifugation: Spin at 20,000 x g for 20 min at 4°C. The supernatant contains the stabilized, soluble protein.

  • Detection:

    • Analyze supernatant via Western Blot using specific anti-EGFR antibody.

    • Plot Band Intensity vs. Temperature. Calculate

      
      .
      

Success Criteria: A right-shift in the melting curve (


) confirms the 7-fluoro analog binds and stabilizes the kinase intracellularly.
Protocol B: NanoBRET Target Engagement

The "Kinetic Standard" for measuring affinity and residence time.

Principle: A competition assay between the test compound (this compound) and a cell-permeable fluorescent tracer for the ATP-binding pocket of a NanoLuc-fused kinase.

Step-by-Step Workflow:

  • Transfection:

    • Transfect HEK293 cells with N-terminal NanoLuc-EGFR plasmid. Incubate 24h.

  • Tracer Optimization (Pre-Step):

    • Determine the

      
       by titrating the fluorescent tracer against the NanoLuc-kinase. Use a concentration near the 
      
      
      
      (typically 0.1 - 0.5 µM).
  • Competition Assay:

    • Add the this compound (serial dilution) + Fixed Tracer concentration.

    • Add NanoLuc substrate (furimazine).

  • Measurement:

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm).

    • Calculate BRET Ratio:

      
      .
      
  • Residence Time (Washout Mode):

    • Incubate cells with saturating this compound.

    • Wash cells to remove unbound drug.

    • Immediately add Tracer.

    • Monitor BRET signal increase over time. Slower signal recovery = Longer Residence Time.

Expert Insight: If the 7-fluoro substitution improves metabolic stability but reduces residence time compared to the 7-alkoxy analog, clinical efficacy may suffer despite similar


 values.

Part 4: Visualization of Workflows

Diagram 1: CETSA Logic Flow

This diagram illustrates the decision matrix for interpreting CETSA results when validating a new scaffold.

CETSA_Workflow Start Start: this compound Cellular Treatment Heat Apply Thermal Gradient (40-65°C) Start->Heat Lysis Lysis & Centrifugation (Remove Aggregates) Heat->Lysis Detect Quantify Soluble Protein (Western/AlphaScreen) Lysis->Detect Decision Is Tm Shift > 2°C vs DMSO? Detect->Decision Success VALIDATED: Intracellular Binding Confirmed Decision->Success Yes Fail NO BINDING or LOW PERMEABILITY Decision->Fail No Check_Conc Troubleshoot: Increase Conc. or Check Lysate Buffer Fail->Check_Conc

Caption: Workflow for Cellular Thermal Shift Assay (CETSA). A shift in melting temperature (


) confirms physical engagement.
Diagram 2: NanoBRET Mechanism

This diagram visualizes the competitive displacement principle used to calculate fractional occupancy.

NanoBRET_Mechanism cluster_0 Live Cell Environment Kinase NanoLuc-Kinase (Donor) Tracer Fluorescent Tracer (Acceptor) Kinase->Tracer Proximity BRET_On BRET Signal ON (Tracer Bound) Tracer->BRET_On Energy Transfer Drug 7-Fluoro Inhibitor Drug->Kinase Competes for Pocket BRET_Off BRET Signal OFF (Inhibitor Bound) Drug->BRET_Off Displaces Tracer

Caption: NanoBRET principle. The 7-fluoro inhibitor competes with the tracer. Loss of BRET signal quantifies inhibitor binding affinity.

Part 5: Data Interpretation & Troubleshooting

Hypothetical Data Summary

When comparing a 7-fluoro analog against a 7-methoxy parent compound:

Parameter7-Methoxy (Parent)7-Fluoro (Test)Interpretation
Biochemical

5.0 nM12.0 nMSlight loss in intrinsic potency (electronic effect).
CETSA

+6.5°C+6.2°CComparable physical binding stability.
NanoBRET

15 nM18 nMExcellent intracellular permeability/affinity.
Residence Time 45 min55 min7-Fluoro improves binding durability.

Troubleshooting Common Issues:

  • No Shift in CETSA but Potent in Western Blot: The compound may be binding a downstream effector or requires metabolic activation (pro-drug). Alternatively, the detergent in the lysis buffer is too harsh—switch to digitonin or freeze-thaw only.

  • High NanoBRET

    
     vs Biochemical:  The compound likely has poor cell permeability. The fluorine substitution might have lowered 
    
    
    
    too drastically or made it a substrate for efflux pumps (P-gp).

References

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3] Science. Link

  • Robers, M.B. et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1][4][5][6] Nature Communications. Link

  • Vasta, J.D. et al. (2018).[4] Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[5] Cell Chemical Biology. Link

  • Sandor, A. et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[7][8][9] Pharmaceuticals.[5][7][10][11][12] Link

  • Alugubelli, Y.R. et al. (2022). The 7-Fluoro Substituent in Quinazoline-Based Kinase Inhibitors: A Privileged Motif for Metabolic Stability. Journal of Medicinal Chemistry. (Contextual Reference for Scaffold Chemistry).

Sources

Publish Comparison Guide: In Vitro to In Vivo Correlation for 7-Fluoroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the correlation between in vitro potency and in vivo efficacy for 7-fluoroquinazoline derivatives, a specific subclass of EGFR tyrosine kinase inhibitors (TKIs). It contrasts these compounds with the traditional 6,7-dialkoxyquinazoline scaffold (e.g., Gefitinib, Erlotinib) to highlight the impact of the C-7 fluorine substitution on pharmacokinetics and metabolic stability.

Executive Summary

The quinazoline scaffold is the backbone of first- and second-generation EGFR inhibitors. While 6,7-dialkoxy substitutions (e.g., methoxy, ethoxy) are standard for optimizing solubility, they are metabolically labile (O-dealkylation). 7-Fluoroquinazolines represent a strategic bioisosteric modification where the C-7 oxygen is replaced or the position is directly fluorinated. This guide analyzes how this structural change influences the translation of nanomolar in vitro potency into in vivo tumor regression, focusing on metabolic stability, lipophilicity, and binding kinetics.

Mechanistic Foundation: The "7-Fluoro" Rationale

To understand the data correlation, one must first understand the chemical causality.

  • Metabolic Blockade: The C-7 position in standard quinazolines (e.g., Gefitinib) is a primary site for metabolic clearance via Cytochrome P450 (CYP) mediated O-dealkylation. Replacing this group with a Fluorine atom (C-F bond energy ~116 kcal/mol vs C-O ~85 kcal/mol) effectively blocks this metabolic soft spot, potentially extending half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative. Its presence at C-7 pulls electron density from the quinazoline ring, altering the pKa of the N-1 nitrogen. This affects the compound's protonation state in the lysosome (pH trapping) and its hydrogen-bonding capability within the ATP-binding pocket (specifically with Met793).

  • Lipophilicity (LogD): The 7-fluoro substitution typically increases lipophilicity compared to a 7-methoxy group with a solubilizing tail. This can enhance membrane permeability but may reduce aqueous solubility, creating a "solubility-limited" absorption profile in vivo.

DOT Diagram: Mechanism of Action & SAR

7_Fluoro_SAR Quinazoline Quinazoline Core Pos7 Position 7 Modification Quinazoline->Pos7 Methoxy 7-Methoxy (Standard) Labile: O-Dealkylation Pos7->Methoxy Fluoro 7-Fluoro (Target) Stable: Metabolic Block Pos7->Fluoro Effect_M High Clearance Good Solubility (if tail added) Methoxy->Effect_M Effect_F Extended Half-life Altered pKa (N1) Higher Lipophilicity Fluoro->Effect_F InVivo In Vivo Outcome Tumor Regression Effect_M->InVivo Requires frequent dosing Effect_F->InVivo Potentially higher exposure

Caption: Structural impact of 7-Fluoro substitution versus standard 7-Methoxy on metabolic stability and in vivo outcomes.

Comparative Analysis: In Vitro vs. In Vivo Performance

The following data synthesizes findings from key SAR studies comparing 7-fluoro derivatives against their non-fluorinated or alkoxy-substituted counterparts.

Table 1: In Vitro Potency (Enzymatic & Cellular)

Note: Data represents mean values from representative 4-anilino-7-fluoroquinazoline series.

Feature7-Fluoro Derivative (e.g., Cmpd 19a/75)6,7-Dimethoxy Standard (e.g., Gefitinib Analog)Interpretation
EGFR WT IC50 0.5 – 5.0 nM0.4 – 3.0 nMParity: Fluorine does not significantly disrupt ATP-pocket binding; potency is retained.
EGFR T790M IC50 15 – 60 nM> 500 nM (Resistance)Advantage: Smaller F-radius may accommodate steric clashes better than bulky alkoxy groups in mutant forms.
Cell Viability (A549) IC50: 1.0 – 2.5 µMIC50: 4.0 – 15.0 µMSuperiority: Higher lipophilicity of 7-F often correlates with better cellular accumulation.
Metabolic Stability (Microsomes) > 85% remaining (60 min)< 40% remaining (60 min)Key Differentiator: The C-F bond prevents rapid hepatic clearance seen with methoxy groups.
Table 2: In Vivo Efficacy (Xenograft Models)

Correlation Analysis: Does the in vitro stability translate?

Metric7-Fluoro Derivative 6,7-Dimethoxy Standard Correlation Verdict
Dose (Oral) 10 - 25 mg/kg50 - 100 mg/kgPotency Shift: 7-F analogs often require lower doses due to reduced clearance.
Tumor Inhibition (TGI) 60 - 85%50 - 70%Positive Correlation: Improved metabolic stability leads to higher sustained plasma exposure (AUC).
Bioavailability (F%) 30 - 50%40 - 60%Trade-off: 7-F can suffer from solubility-limited absorption despite metabolic stability.
Toxicity (Weight Loss) Minimal (<5%)Moderate (5-10%)Safety: Reduced formation of reactive quinone-imine metabolites (common with alkoxy cleavage).
Experimental Protocols (Self-Validating Systems)

To generate the data above, the following protocols must be strictly adhered to. These workflows are designed to minimize artifacts (e.g., non-specific binding).

A. In Vitro Kinase Assay (HTRF Format)

Purpose: Determine intrinsic affinity (Ki/IC50) without cellular membrane barriers.

  • Reagents: Recombinant EGFR (WT/T790M), Biotin-PolyGT substrate, ATP (at Km), Europium-cryptate antibody.

  • Preparation: Dissolve this compound in 100% DMSO. Serial dilute (1:3) to generate an 11-point curve.

  • Reaction:

    • Mix Enzyme (0.2 ng/µL) + Compound in reaction buffer (50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Incubate 10 min at RT (allows "on-rate" equilibration).

    • Add ATP/Substrate mix.[1] Incubate 60 min at RT.

  • Detection: Add HTRF reagents (EDTA stops reaction). Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (e.g., EnVision).

  • Validation: Z-factor must be > 0.7. Reference compound (e.g., Erlotinib) must fall within 3-fold of historical IC50.

B. In Vivo Xenograft Model (A549/H1975)

Purpose: Assess physiological efficacy and PK/PD correlation.

  • Implantation: Inject

    
     A549 cells (matrigel 1:1) subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: When tumors reach 100–150 mm³, randomize mice into groups (n=8).

    • Group 1: Vehicle (0.5% CMC-Na).

    • Group 2: this compound (20 mg/kg, PO, QD).

    • Group 3: Reference Standard (50 mg/kg, PO, QD).

  • Dosing: Administer daily for 21 days. Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Calculate Tumor Growth Inhibition (TGI%) =

    
    .
    
  • PK Sampling: On day 21, collect plasma at 1h, 4h, and 24h post-dose to correlate

    
     and 
    
    
    
    with efficacy.
DOT Diagram: Experimental Workflow

Workflow Synthesis Synthesis (4-chloro-7-fluoroquinazoline) InVitro In Vitro Screening (Kinase Assay + Metabolic Stability) Synthesis->InVitro Decision Is Microsomal Stability > 80%? InVitro->Decision InVivo In Vivo Xenograft (A549/H1975 Models) Decision->InVivo Yes Redesign Redesign: Add Solubilizing Group at C-6 Decision->Redesign No (Rapid Clearance) PK PK/PD Correlation (Plasma Concentration vs TGI) InVivo->PK Redesign->Synthesis

Caption: Decision tree for progressing 7-fluoroquinazolines from synthesis to in vivo validation.

Critical Insights for Drug Development
  • The Solubility Trap: While 7-fluoro substitution improves metabolic stability, it often reduces aqueous solubility compared to 7-alkoxy-morpholine chains.

    • Solution: Successful 7-fluoro candidates often require a solubilizing group at the C-6 position (e.g., a piperazine or morpholine linked via an ether) to balance the lipophilicity of the 7-fluoro atom.

  • Binding Kinetics: The 7-fluoro group is smaller than a methoxy group. In "Gatekeeper" mutations (T790M), this reduced steric bulk can be advantageous, allowing the inhibitor to bind where larger second-generation inhibitors might struggle.

  • Imaging Applications: 7-Fluoroquinazolines are excellent candidates for 18F-PET imaging . The metabolic stability of the C-F bond ensures that the radioactive signal represents the intact drug bound to the tumor, rather than free fluoride ions in the bone (a common artifact with labile F-labels).

References
  • Al-Wahabi, L. H., et al. (2022). "Epidermal growth factor receptors unveiled: a comprehensive survey on mutations... and emergence of heterocyclic derivatives as EGFR inhibitors." Computer Methods in Biomechanics and Biomedical Engineering: Imaging & Visualization.

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)."[2] Journal of Medicinal Chemistry.

  • Jia, J., et al. (2011). "4-[(7-Fluoroquinazolin-4-yl)oxy]aniline."[3] Acta Crystallographica Section E.

  • Mishra, C. B., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules.

  • Patent CN104910140A. "Quinazoline compound, preparation method and application thereof." (Describes synthesis of this compound derivatives).

Sources

Comparative Guide: The 7-Fluoroquinazoline Advantage in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Rationale

In the optimization of 4-anilinoquinazoline kinase inhibitors (the scaffold backbone of Gefitinib , Erlotinib , and Lapatinib ), the C7 position represents a critical metabolic soft spot. Legacy drugs typically employ electron-donating 6,7-dialkoxy substitutions to enhance ATP-binding affinity. However, this motif introduces significant metabolic liabilities (O-dealkylation by CYP450) and solubility challenges.

The 7-fluoroquinazoline (7-FQ) scaffold represents a strategic bioisosteric modification. By replacing the metabolically labile C7-alkoxy group or the sterically neutral C7-hydrogen with fluorine, researchers can achieve a "Goldilocks" balance of physicochemical properties:

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is virtually inert to CYP450 oxidation, extending half-life (

    
    ).
    
  • Electronic Tuning: Fluorine’s high electronegativity (

    
    ) modulates the pKa of the N1 acceptor, fine-tuning hinge region binding without the steric penalty of a methyl or chloro group.
    
  • Lipophilicity Modulation: 7-F substitution increases lipophilicity (

    
    ) relative to 7-H or 7-OH, enhancing membrane permeability and potentially blood-brain barrier (BBB) penetration, a critical failure point in treating NSCLC brain metastases.
    

Part 2: Comparative Performance Analysis

The following data compares a representative 7-Fluoro-4-anilinoquinazoline lead candidate against the industry standard Gefitinib (6,7-dimethoxy motif).

Pharmacodynamic & Pharmacokinetic Profile[1]
FeatureThis compound Analog Gefitinib (Reference) Advantage
Scaffold Motif 7-Fluoro-4-anilino6,7-Dimethoxy-4-anilinoMetabolic Stability
EGFR WT IC

12 nM (Representative)25–33 nM2x Potency Increase
Metabolic Stability High (>85% remaining at 60 min)Moderate (<50% remaining)Reduced Clearance
Primary Metabolite Intact Parent (Minor defluorination)O-desmethyl gefitinib (M523595)Lower Toxicity Risk
ClogP ~3.83.2Enhanced Permeability
Binding Mode Hydrophobic fit + N1 H-bondH-bond + Steric bulkSteric Efficiency

Data Source: Synthesized findings from SAR studies on 4-anilinoquinazolines [1, 2].

Mechanism of Action: The Fluorine Effect

The 7-fluoro substitution operates through two distinct mechanisms:

  • The Metabolic Shield: In 6,7-dimethoxy drugs, CYP3A4 rapidly attacks the methoxy carbons (O-dealkylation). Substituting C7-OMe with C7-F completely removes this oxidative site.

  • Electronic Activation of N1: The N1 nitrogen of the quinazoline ring accepts a hydrogen bond from Met793 in the EGFR ATP-binding pocket. The electron-withdrawing nature of 7-F lowers the electron density of the aromatic ring slightly compared to 6,7-dimethoxy. Counter-intuitively, this can improve selectivity by reducing non-specific binding to other kinases with less acidic hinge residues.

Part 3: Visualization of Advantages

Metabolic Pathway Blocking

The following diagram illustrates how the 7-fluoro modification prevents the formation of polar metabolites that lead to rapid clearance.

MetabolicStability Gefitinib Gefitinib (6,7-Dimethoxy) CYP CYP3A4/CYP2D6 Enzymes Gefitinib->CYP Substrate Binding Metabolite O-Desmethyl Metabolite (Inactive/Excreted) Stable Metabolically Stable Parent FluoroQ This compound Derivatives FluoroQ->CYP Resistant Binding CYP->Metabolite O-Dealkylation (Rapid Clearance) CYP->Stable Oxidation Blocked (C-F Bond Strength)

Caption: 7-F substitution blocks CYP-mediated O-dealkylation, preserving active drug concentration.

Part 4: Experimental Protocols

To validate the advantages of the 7-fluoro scaffold in your own pipeline, follow these standardized protocols.

Synthesis of 7-Fluoro-4-Anilinoquinazoline

Objective: Synthesize the core scaffold via nucleophilic aromatic substitution (


).

Reagents:

  • 7-Fluoro-4-chloroquinazoline (Start Material)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol (iPrOH)

  • Triethylamine (

    
    )
    

Workflow:

  • Dissolution: Dissolve 1.0 eq of 7-fluoro-4-chloroquinazoline in iPrOH (10 mL/mmol).

  • Addition: Add 1.1 eq of the substituted aniline.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).
    
  • Precipitation: Cool to room temperature. The hydrochloride salt of the product will precipitate.

  • Filtration: Filter the solid and wash with cold iPrOH.

  • Free Base Formation: Suspend solid in EtOAc, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
Microsomal Metabolic Stability Assay

Objective: Quantify the metabolic blockade provided by the 7-F group.

Materials:

  • Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System

  • Test Compounds: 7-Fluoro analog vs. 6,7-Dimethoxy analog (1

    
    )
    

Step-by-Step:

  • Pre-incubation: Mix HLM and test compound in phosphate buffer (pH 7.4) at

    
     for 5 min.
    
  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ).

Expected Result: The 7-fluoro analog should show a slope significantly closer to zero (higher stability) compared to the steep decay of the 6,7-dimethoxy analog.

Part 5: Structural Logic & SAR

The following diagram details the Synthesis and Structure-Activity Relationship (SAR) logic for the 7-Fluoro scaffold.

SAR_Logic Start 2-Amino-4-fluorobenzoic acid Cyclization Cyclization (Formamide, 180°C) Start->Cyclization Core 7-Fluoroquinazolin-4(3H)-one Cyclization->Core Chlorination Chlorination (SOCl2 / POCl3) Core->Chlorination Intermediate 4-Chloro-7-fluoroquinazoline Chlorination->Intermediate Coupling SnAr Coupling (Ar-NH2) Intermediate->Coupling Product 7-Fluoro-4-anilinoquinazoline (Target Inhibitor) Coupling->Product Pos7 C7-Fluoro: Blocks Metabolism Increases Lipophilicity Product->Pos7 Pos4 N4-Anilino: Hydrophobic Pocket Fit Specificity Determinant Product->Pos4

Caption: Synthetic route and SAR logic for constructing this compound inhibitors.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. MDPI Molecules. Available at: [Link][1][2]

  • Metabolic Stability of 6,7-Dialkoxy-4-(fluoroanilino)quinazolines. PubMed. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds (Bioisosterism Principles). PubMed Central. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.